molecular formula C12H16N2O6 B6357768 Mal-L-PA-NH-Boc

Mal-L-PA-NH-Boc

Cat. No.: B6357768
M. Wt: 284.26 g/mol
InChI Key: QNSOCOXQLKMHCV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-L-PA-NH-Boc is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
The exact mass of the compound Mal-L-Dap(Boc)-OH is 284.10083623 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOCOXQLKMHCV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Mal-L-PA-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-cleavable antibody-drug conjugate (ADC) linker, Mal-L-PA-NH-Boc. It details its chemical structure, physicochemical properties, and its application in the synthesis of ADCs.

Core Structure and Properties

This compound is a heterobifunctional linker designed for the stable conjugation of payloads to antibodies. The name itself delineates its constituent chemical moieties:

  • Mal: Represents a maleimide (B117702) group, which provides a reactive site for covalent linkage with thiol groups, typically from cysteine residues on an antibody.

  • L-PA: Denotes an L-Phenylalanine residue, which can contribute to the overall physicochemical properties of the linker-payload complex.

  • NH: An amine group that is part of the linker's backbone.

  • Boc: A tert-Butoxycarbonyl protecting group on the amine, which can be removed during the synthesis process.

The maleimide moiety reacts specifically with sulfhydryl groups on proteins, such as the cysteine residues in antibodies, to form a stable thioether bond. This non-cleavable linkage ensures that the cytotoxic payload remains attached to the antibody while in circulation, only to be released upon the degradation of the entire antibody-drug conjugate within the target cancer cell. This mechanism of action minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1491152-23-8[1]
Molecular Formula C₁₂H₁₆N₂O₆[1]
Molecular Weight 284.27 g/mol [1]
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 113.01 Ų[1]
logP -0.1107
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 4
Solubility Soluble in DMSO (10 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In solvent) -80°C for 6 months; -20°C for 1 month

Visualizing the Core Structure

To facilitate a deeper understanding of its chemical architecture, the two-dimensional structure of this compound is provided below. This diagram has been generated using the SMILES string: O=C(C=C1)N(--INVALID-LINK--C(O)=O)C1=O.

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with this compound Linker TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking to Lysosome PayloadRelease Payload-Linker-Amino Acid Complex Released Lysosome->PayloadRelease 4. Antibody Degradation CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath 5. Induction of Cytotoxicity

References

An In-depth Technical Guide to the Chemical Properties and Stability of Mal-L-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule that bridges the antibody to the cytotoxic payload is of paramount importance. Its chemical properties and stability are critical determinants of the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This technical guide provides a comprehensive overview of the chemical properties and stability of (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid , a key heterobifunctional linker.

This molecule is commonly referred to in commercial and research contexts by various synonyms, including Mal-L-Dap(Boc)-OH , mDPR(boc) , and sometimes inaccurately as Mal-L-PA-NH-Boc. For clarity and accuracy, this guide will primarily use the IUPAC name and the common synonym Mal-L-Dap(Boc)-OH, corresponding to CAS number 1491152-23-8.

The structure incorporates a maleimide (B117702) group for thiol-selective conjugation, a carboxylic acid, and a Boc-protected amine on a diaminopropionic acid (Dap) backbone, offering a versatile platform for the construction of complex bioconjugates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Mal-L-Dap(Boc)-OH and its commonly available dicyclohexylamine (B1670486) (DCHA) salt is presented below. The DCHA salt form is often used to enhance the stability and handling of the compound.

PropertyValue (Free Acid)Value (DCHA Salt)Reference(s)
CAS Number 1491152-23-81491152-23-8[1][2][3]
Molecular Formula C₁₂H₁₆N₂O₆C₂₄H₃₉N₃O₆[4]
Molecular Weight 284.27 g/mol 465.6 g/mol
Appearance -White crystalline powder
Purity ≥97%≥99.7% (Chiral HPLC)
Melting Point -150 - 164 °C
Optical Rotation -[a]D20 = -37 to -43º (c=1 in MeOH)
Solubility Soluble in DMSO-
Storage Conditions 4°C0 - 8°C

Computational Data (for Free Acid):

ParameterValueReference(s)
Topological Polar Surface Area (TPSA) 113.01 Ų
LogP -0.1107
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Rotatable Bonds 4

Stability Profile

The stability of Mal-L-Dap(Boc)-OH and its conjugates is a critical consideration. The maleimide moiety is susceptible to hydrolysis, and the thiosuccinimide bond formed upon conjugation with a thiol can undergo a retro-Michael reaction.

Maleimide Ring Stability

The maleimide ring itself can undergo hydrolysis, particularly at elevated pH. However, the reaction with thiols is generally much faster, making conjugation the predominant reaction pathway under controlled conditions.

Thiosuccinimide Linkage Stability and the Role of the Dap Moiety

The thiosuccinimide linkage formed after the maleimide reacts with a thiol is known to be reversible through a retro-Michael reaction. This can lead to premature release of the conjugated payload in a biological environment, where other thiols like glutathione (B108866) are present.

A key feature of the Mal-L-Dap(Boc)-OH linker is the diaminopropionic acid (Dap) core. After deprotection of the Boc group, the resulting primary amine is strategically positioned to act as an intramolecular catalyst for the hydrolysis of the adjacent thiosuccinimide ring. This "self-hydrolyzing" or "self-stabilizing" mechanism converts the reversible thiosuccinimide into a stable, ring-opened succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction. This significantly enhances the in vivo stability of the resulting bioconjugate.

Stability_Pathway cluster_0 Reversible Conjugation cluster_1 Irreversible Stabilization Maleimide_Linker Maleimide Linker (Mal-L-Dap(Boc)-OH) Thiosuccinimide Thiosuccinimide Linkage (Reversible) Maleimide_Linker->Thiosuccinimide Michael Addition Thiol Protein Thiol (-SH) Thiol->Thiosuccinimide Thiosuccinimide->Maleimide_Linker Retro-Michael (Deconjugation) Deprotection Boc Deprotection Thiosuccinimide->Deprotection Hydrolyzed_Linkage Ring-Opened Succinamic Acid (Stable) Deprotection->Hydrolyzed_Linkage Intramolecular Catalysis (Hydrolysis)

Figure 1. Conjugation and stabilization pathway of Mal-L-Dap(Boc)-OH.

Experimental Protocols

While a specific, detailed synthesis protocol for Mal-L-Dap(Boc)-OH is not publicly available, the following sections provide generalized experimental protocols for key steps involving this type of linker, based on established methodologies for bioconjugation.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the fundamental steps for conjugating a drug, functionalized with Mal-L-Dap(Boc)-OH, to a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Mal-L-Dap(Boc)-OH functionalized drug

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffers and solvents (e.g., PBS, DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb solution with a calculated molar excess of a reducing agent (e.g., 5-10 equivalents of TCEP) to reduce interchain disulfide bonds and generate free thiol groups.

    • The reaction is typically carried out at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

  • Conjugation:

    • Dissolve the Mal-L-Dap(Boc)-OH functionalized drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced mAb solution. A typical molar excess of the drug-linker is 3-5 fold over the available thiol groups.

    • The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, in excess to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization:

    • Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

ADC_Synthesis_Workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (e.g., TCEP) start->reduction buffer_exchange 2. Buffer Exchange (Remove excess reducing agent) reduction->buffer_exchange conjugation 3. Conjugation with Mal-L-Dap(Boc)-Drug buffer_exchange->conjugation quenching 4. Quenching (e.g., N-acetylcysteine) conjugation->quenching purification 5. Purification (e.g., SEC) quenching->purification characterization 6. ADC Characterization (DAR, Purity) purification->characterization end Final ADC Product characterization->end

Figure 2. General workflow for ADC synthesis using a maleimide linker.
Protocol for In Vitro Plasma Stability Assay

This generalized protocol can be adapted to assess the stability of an ADC prepared with Mal-L-Dap(Boc)-OH in plasma.

Objective: To determine the stability of the ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload over time.

Materials:

  • Purified ADC

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS) as a control

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS)

Procedure:

  • Sample Preparation:

    • Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in pre-warmed plasma and PBS (control).

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw aliquots of the plasma and PBS samples.

    • Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.

  • Sample Analysis:

    • To measure intact ADC (DAR):

      • Thaw the samples and isolate the ADC from the plasma, for instance, using immunoaffinity capture (e.g., Protein A beads).

      • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

    • To measure released payload:

      • Thaw the samples and extract the free payload from the plasma using protein precipitation followed by solid-phase extraction.

      • Quantify the amount of released payload using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of intact ADC (or average DAR) or the concentration of released payload against time.

    • Calculate the in vitro half-life (t₁/₂) of the ADC in plasma.

Conclusion

Mal-L-Dap(Boc)-OH (CAS 1491152-23-8) is a valuable and versatile heterobifunctional linker for the development of bioconjugates, particularly ADCs. Its key advantage lies in the diaminopropionic acid core, which facilitates an intramolecular hydrolysis of the initially formed thiosuccinimide bond, leading to a more stable, irreversible linkage. This "self-stabilizing" feature is designed to mitigate premature drug release in vivo, a critical factor for improving the therapeutic index of ADCs. While specific quantitative data on the stability and solubility of this particular linker in various conditions are limited in publicly accessible literature, the well-understood principles of maleimide chemistry and the documented benefits of DPR-based linkers provide a strong foundation for its application in advanced drug development. The experimental protocols provided herein offer a general framework for the successful implementation of this linker technology.

References

The Mechanism of Action of Non-Cleavable ADC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and safety profile. Non-cleavable linkers, characterized by their high stability in systemic circulation, represent a key strategy in ADC design. This technical guide provides an in-depth exploration of the mechanism of action of non-cleavable ADC linkers, detailing the entire process from systemic circulation to intracellular payload release and subsequent cytotoxic effect. The guide includes a comprehensive overview of the intracellular trafficking pathways, a discussion on the limited bystander effect, detailed experimental protocols for evaluating non-cleavable ADCs, and a summary of comparative quantitative data.

Introduction: The Role of Non-Cleavable Linkers in ADCs

Antibody-Drug Conjugates are designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload plays a pivotal role in the ADC's performance. Linkers are broadly categorized as either cleavable or non-cleavable. Non-cleavable linkers are designed to be highly stable and resistant to cleavage in the bloodstream and extracellular environment.[1] The release of the cytotoxic payload from an ADC with a non-cleavable linker is entirely dependent on the degradation of the antibody backbone within the lysosome of the target cell.[2][3] This inherent stability offers a significant advantage in terms of a wider therapeutic window and reduced off-target toxicity.[4][5]

The most common non-cleavable linkers are based on thioether or maleimidocaproyl (MC) chemistry.[5] A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®, T-DM1).[5]

The Journey of a Non-Cleavable ADC: Mechanism of Action

The mechanism of action of a non-cleavable ADC can be delineated into several distinct stages, from initial administration to the ultimate induction of cell death.

Systemic Circulation and Target Recognition

Upon intravenous administration, the non-cleavable ADC circulates in the bloodstream. The high stability of the non-cleavable linker is crucial during this phase to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[4][6] The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen, which is typically overexpressed on the surface of cancer cells.

Internalization and Intracellular Trafficking

Following binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[6] The internalized complex is then trafficked through the endosomal-lysosomal pathway. It first enters the early endosome, then moves to the late endosome, and finally fuses with the lysosome.

Lysosomal Degradation and Payload Release

The acidic environment and the presence of various proteases within the lysosome are critical for the action of non-cleavable ADCs.[2][3] The antibody component of the ADC is completely degraded by these lysosomal enzymes into its constituent amino acids.[2] This proteolytic degradation is the sole mechanism for the release of the payload. The released entity is not the free drug itself, but rather a payload-linker-amino acid complex (e.g., lysine-SMCC-DM1 in the case of T-DM1).[5][7]

Signaling_Pathway ADC Non-Cleavable ADC in Circulation Binding Antigen Binding ADC->Binding 1. Targeting TargetCell Target Cancer Cell Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome 3. Trafficking LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation 4. Degradation PayloadRelease Payload-Linker-Amino Acid Complex Release Degradation->PayloadRelease 5. Payload Release Cytotoxicity Cytotoxic Effect (e.g., Microtubule Inhibition) PayloadRelease->Cytotoxicity 6. Cytotoxicity

Figure 1: Signaling pathway of a non-cleavable ADC.

Cytotoxic Effect and Limited Bystander Killing

The released payload-linker-amino acid complex then exerts its cytotoxic effect within the target cell. For instance, maytansinoid derivatives like DM1 inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[8]

A key characteristic of non-cleavable ADCs is their limited "bystander effect." The bystander effect is the ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2][9] The payload-linker-amino acid catabolite released from non-cleavable ADCs is typically charged and, therefore, has poor membrane permeability.[10][11] This prevents it from efficiently crossing the cell membrane and affecting adjacent cells.[6][10] While this limits their utility in highly heterogeneous tumors, it also contributes to a more favorable safety profile by reducing damage to healthy tissues.[3]

Experimental Protocols for Evaluating Non-Cleavable ADCs

A thorough evaluation of non-cleavable ADCs requires a suite of in vitro and in vivo assays to characterize their stability, internalization, trafficking, and cytotoxic activity.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation PlasmaStability Plasma Stability Assay (LC-MS) Internalization Internalization Assay (Flow Cytometry/Imaging) LysosomalTrafficking Lysosomal Trafficking (Confocal Microscopy) Cytotoxicity Cytotoxicity Assay (e.g., MTT) PK_Analysis Pharmacokinetic (PK) Analysis Cytotoxicity->PK_Analysis Efficacy Efficacy Studies (Xenograft Models) Toxicity Toxicity Assessment end Toxicity->end start start->PlasmaStability

Figure 2: General experimental workflow for non-cleavable ADC evaluation.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time.

Methodology (LC-MS based):

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, subject the plasma samples to affinity capture using Protein A or antigen-coated beads to isolate the ADC.

  • Analysis of Drug-to-Antibody Ratio (DAR):

    • For intact mass analysis, elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

    • For a more quantitative approach, the antibody can be reduced to separate heavy and light chains, followed by LC-MS analysis to quantify the distribution of drug-loaded chains.

  • Analysis of Free Payload: Precipitate proteins from the plasma supernatant (after ADC capture) and analyze the supernatant by LC-MS/MS to quantify any prematurely released payload.

ADC Internalization Assay

Objective: To quantify the rate and extent of ADC internalization into target cells.

Methodology (Flow Cytometry with pH-sensitive dye):

  • Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo™) that fluoresces only in the acidic environment of endosomes and lysosomes.

  • Cell Treatment: Incubate target cells with the labeled ADC at 37°C for various time points. A control group should be incubated at 4°C to measure surface binding without internalization.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Lysosomal Trafficking and Colocalization Assay

Objective: To visualize the trafficking of the internalized ADC to the lysosome.

Methodology (Confocal Microscopy):

  • Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor™ 488).

  • Cell Treatment: Incubate target cells with the fluorescently labeled ADC for various time points.

  • Lysosomal Staining: In the final 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker™ Red) to the cells.

  • Imaging: Wash the cells, fix if necessary, and image using a confocal microscope. Co-localization of the green fluorescence from the ADC and the red fluorescence from the lysosomal marker indicates that the ADC has trafficked to the lysosome.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period that allows for cell division (e.g., 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: Add a solubilization solution to dissolve the formazan crystals and read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology (Xenograft Mouse Model):

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • ADC Administration: Once the tumors reach a certain volume, administer the ADC (and control articles) to the mice, typically via intravenous injection.

  • Monitoring: Monitor tumor volume and body weight of the mice over time.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated group to the control group.

Quantitative Data and Performance Comparison

The performance of non-cleavable ADCs is assessed based on their stability, potency, and therapeutic index. The following tables summarize representative quantitative data from various studies, comparing non-cleavable ADCs to their cleavable counterparts.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Non-Cleavable vs. Cleavable ADCs

ADCLinker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-DM1 (T-DM1)Non-cleavable (SMCC)DM1SK-BR-3 (HER2+++)10-50[12]
Trastuzumab-vc-MMAECleavable (vc)MMAESK-BR-3 (HER2+++)5-20[12]
Trastuzumab-DM1 (T-DM1)Non-cleavable (SMCC)DM1JIMT-1 (HER2+)>1000[12]
Trastuzumab-vc-MMAECleavable (vc)MMAEJIMT-1 (HER2+)100-500[12]

Table 2: Comparative Plasma Stability of ADCs with Non-Cleavable and Cleavable Linkers

ADCLinker TypeSpeciesTime (days)% Payload LossReference
Anti-CD30-mc-MMAFNon-cleavable (mc)Rat7< 10%[13]
Anti-CD30-mc-vc-MMAECleavable (vc)Rat7~ 40%[13]
Trastuzumab-SMCC-DM1Non-cleavable (SMCC)Mouse7~ 15%[14]

Table 3: Comparative In Vivo Efficacy of Non-Cleavable vs. Cleavable ADCs in Xenograft Models

ADCLinker TypeXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-DM1 (T-DM1)Non-cleavableNCI-N87 (gastric)10 mg/kg, single dose~80%[12]
Trastuzumab-vc-MMAECleavableNCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[12]
Trastuzumab-DM1 (T-DM1)Non-cleavableJIMT-1 (breast)15 mg/kg, single dose~50%[12]
Trastuzumab-vc-MMAECleavableJIMT-1 (breast)10 mg/kg, single dose~70%[12]

Table 4: Clinical Efficacy and Safety of Ado-Trastuzumab Emtansine (T-DM1) in the EMILIA Trial

ParameterT-DM1 (n=495)Lapatinib + Capecitabine (n=496)Hazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival9.6 months6.4 months0.65 (0.55-0.77)<0.001[15]
Median Overall Survival30.9 months25.1 months0.68 (0.55-0.85)<0.001[15]
Grade ≥3 Adverse Events41%57%--[15]

Logical Relationships in the Mechanism of Action

The efficacy and safety of a non-cleavable ADC are governed by a series of interconnected factors. The following diagram illustrates these logical relationships.

Logical_Relationships cluster_properties ADC Properties cluster_outcomes Therapeutic Outcomes cluster_mechanisms Mechanistic Consequences LinkerStability High Linker Stability LowPrematureRelease Low Premature Payload Release LinkerStability->LowPrematureRelease leads to AntibodySpecificity High Antibody Specificity TargetedDelivery Efficient Targeted Delivery AntibodySpecificity->TargetedDelivery enables PayloadPotency High Payload Potency Efficacy High Efficacy PayloadPotency->Efficacy contributes to Safety Improved Safety Profile LowPrematureRelease->Safety improves LimitedBystander Limited Bystander Effect LowPrematureRelease->LimitedBystander contributes to TargetedDelivery->Efficacy enhances IntracellularActivation Intracellular Payload Activation TargetedDelivery->IntracellularActivation is required for IntracellularActivation->Efficacy is essential for LimitedBystander->Safety can improve

Figure 3: Logical relationships in the mechanism of non-cleavable ADCs.

Conclusion

Non-cleavable linkers are an integral component of modern ADC design, offering a distinct mechanism of action characterized by high plasma stability and a dependence on lysosomal degradation for payload release. This leads to a favorable safety profile and a wide therapeutic window, albeit with a limited bystander effect. A thorough understanding of their intracellular processing and the application of a comprehensive suite of in vitro and in vivo assays are essential for the successful development of next-generation ADCs with non-cleavable linkers. The continued refinement of linker technology and a deeper understanding of the interplay between the antibody, linker, and payload will undoubtedly lead to the development of even more effective and safer targeted cancer therapies.

References

The Strategic Role of Mal-L-PA-NH-Boc in the Synthesis of Next-Generation Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the non-cleavable linker, Mal-L-PA-NH-Boc, in the synthesis of antibody-drug conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker connecting these two components is a pivotal determinant of the ADC's stability, efficacy, and overall therapeutic index. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Introduction to this compound as an ADC Linker

This compound is a heterobifunctional linker designed for the stable conjugation of cytotoxic payloads to antibodies. Its structure comprises three key functional components:

  • A Maleimide (B117702) Group: This reactive group specifically and covalently attaches to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This forms a stable thioether bond.

  • A Phenylalanine-Alanine (PA) Spacer: This dipeptide spacer provides spatial separation between the antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This protecting group is stable during the conjugation process and can be removed under acidic conditions post-conjugation if further modification at this site is desired. In its protected form, it contributes to the overall physicochemical properties of the linker-payload complex.

As a non-cleavable linker , this compound is designed to remain intact in the systemic circulation. The release of the cytotoxic payload relies on the complete degradation of the antibody component within the lysosome of the target cancer cell. This mechanism of action offers high plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linker strategies.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of an Antibody-Drug Conjugate Using a this compound Linker System

The synthesis of an ADC using a maleimide-containing linker like this compound is a multi-step process that requires careful control of reaction conditions to achieve a desired drug-to-antibody ratio (DAR) and maintain the integrity of the antibody. The following sections provide a detailed experimental protocol, which is a representative methodology for this class of linkers.

Experimental Protocols

2.1.1. Step 1: Antibody Reduction

This step involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) at 5-10 mg/mL in PBS buffer, pH 7.4.

    • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water).

    • Purification/conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).

    • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and removal of excess reducing agent.

  • Procedure:

    • Equilibrate the SEC column with chilled conjugation buffer.

    • To the antibody solution, add a calculated molar excess of TCEP (typically 2-10 equivalents per antibody).

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time and temperature may need to be optimized for the specific antibody.

    • Immediately after incubation, purify the reduced antibody using the pre-equilibrated SEC column to remove excess TCEP.

    • Collect the protein-containing fractions and determine the concentration of the reduced antibody.

2.1.2. Step 2: Drug-Linker Conjugation

The maleimide group of the this compound, pre-activated with a cytotoxic payload, is reacted with the free thiols of the reduced antibody.

  • Materials:

    • Reduced antibody solution (2.5-5 mg/mL) in conjugation buffer.

    • This compound-payload complex stock solution (10 mM in DMSO).

  • Procedure:

    • Chill the reduced antibody solution on ice.

    • Add the this compound-payload stock solution to the antibody solution to achieve a molar excess of 1.5 to 5 equivalents of the drug-linker per thiol group.

    • If necessary, add a co-solvent like DMSO to ensure solubility, keeping the final organic solvent concentration below 10% (v/v).

    • Incubate the reaction for 1-2 hours at 4°C or room temperature with gentle mixing, protected from light.

    • The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

2.1.3. Step 3: Purification of the ADC

Purification is essential to remove unconjugated drug-linker, unreacted antibody, and any aggregates.

  • Materials:

    • Conjugated ADC solution.

    • Purification buffer (e.g., PBS, pH 7.4).

    • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system.

  • Procedure:

    • Concentrate the ADC solution if necessary.

    • Purify the ADC using SEC to remove small molecule impurities and for buffer exchange into a formulation buffer.

    • Alternatively, HIC can be used to separate ADC species with different DARs.

2.1.4. Step 4: (Optional) Boc Deprotection

If the free amine on the linker is required for subsequent modifications, the Boc group is removed.

  • Materials:

  • Procedure:

    • Lyophilize the purified ADC if it is not in a suitable solvent for deprotection.

    • Dissolve the ADC in anhydrous DCM.

    • Add TFA to the solution (e.g., a final concentration of 50% v/v).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under vacuum.

The following diagram illustrates the general experimental workflow for ADC synthesis.

cluster_0 ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) reduction Antibody Reduction (e.g., with TCEP) mAb->reduction reduced_mAb Reduced mAb (with free thiols) reduction->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation drug_linker This compound-Payload drug_linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification Purification (e.g., SEC or HIC) crude_adc->purification pure_adc Purified ADC purification->pure_adc deprotection Optional: Boc Deprotection (TFA) pure_adc->deprotection final_adc Final ADC deprotection->final_adc

Caption: General workflow for ADC synthesis.

Characterization and Data Analysis

Thorough characterization of the purified ADC is crucial to ensure its quality and predict its in vivo performance. Key parameters include the drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Data Presentation

Disclaimer: The following data is illustrative and based on typical values for non-cleavable ADCs with auristatin payloads. Specific data for an ADC synthesized with this compound is not publicly available.

Table 1: Physicochemical Characterization of a Representative Non-Cleavable ADC

ParameterMethodResult
Average DARHIC-HPLC3.8
Monomer PuritySEC-HPLC>98%
AggregatesSEC-HPLC<2%
Free Drug-LinkerRP-HPLC<0.5%

Table 2: In Vitro Cytotoxicity of a Representative Non-Cleavable ADC (Payload: MMAE)

Cell LineAntigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BMedium5.2
Cell Line CLow/Negative>1000

Table 3: In Vivo Efficacy of a Representative Non-Cleavable ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Naked Antibody1025
ADC385
ADC160

Mechanism of Action and Signaling Pathways

The cytotoxic payload is a critical component of the ADC, and its mechanism of action determines the ultimate fate of the cancer cell. A commonly used payload for non-cleavable ADCs is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.

Upon internalization of the ADC and degradation of the antibody in the lysosome, the MMAE, still attached to the linker and a single amino acid residue, is released into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

The signaling pathway leading to apoptosis following MMAE-induced mitotic arrest is complex and can involve multiple protein players. A simplified representation of this pathway is shown below.

cluster_0 MMAE-Induced Apoptosis Pathway MMAE Released MMAE-Linker-Amino Acid Microtubules Microtubule Polymerization MMAE->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Solubility Profile of Mal-L-PA-NH-Boc in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mal-L-PA-NH-Boc, a non-cleavable maleimide-based linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this critical component is paramount for its effective handling, formulation, and successful incorporation into complex bioconjugates. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and offers a visual workflow for assessing compound solubility.

Introduction to this compound

This compound (Maleimido-L-phenylalanyl-amino-tert-butoxycarbonyl) is a heterobifunctional linker designed for the covalent attachment of payloads to antibodies or other targeting moieties.[1][][3][4][5] Its maleimide (B117702) group reacts specifically with thiol groups, such as those found in cysteine residues of proteins, while the Boc-protected amine allows for further chemical modifications. The physicochemical properties of this linker, particularly its solubility, directly influence the efficiency of conjugation reactions and the overall characteristics of the resulting ADC.

Quantitative Solubility Data

SolventChemical FormulaSolubilityMolar ConcentrationNotesCitation
Dimethyl Sulfoxide (B87167) (DMSO)C₂H₆OS100 mg/mL351.78 mMUltrasonic assistance may be required. The hygroscopic nature of DMSO can significantly affect solubility.
Dimethyl Sulfoxide (DMSO)C₂H₆OS10 mM10 mM-

Note: The discrepancy in reported DMSO solubility (100 mg/mL vs. 10 mM) may be attributable to different experimental conditions or purity of the compound. Researchers should determine the solubility for their specific application and lot of material.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound solubility was not found in the reviewed literature, the following is a generalized and robust methodology that can be employed to determine the solubility of this and similar compounds in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Dichloromethane, Methanol, Ethanol, Acetonitrile, Water) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO). This stock will be used to create a calibration curve.

  • Calibration Curve Generation: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. Record the exact weight of the compound added.

  • Solvent Addition: Add a known volume of the test solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Intermittent vortexing can aid in this process.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC using the same method as for the calibration standards.

  • Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

G A Start: Define Compound and Solvents B Visual Solubility Assessment (Qualitative) A->B C Is the compound visually soluble? B->C G Attempt to dissolve a small amount in a known volume of solvent. B->G D Quantitative Solubility Determination (e.g., HPLC) C->D Yes C->D No H If not visually soluble, proceed with a more rigorous method. C->H E Data Analysis and Reporting D->E F End: Solubility Profile Established E->F

Caption: Workflow for determining compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in the development of antibody-drug conjugates. While quantitative data is currently limited to DMSO, the provided experimental protocol offers a reliable method for determining its solubility in a broader range of organic solvents. A systematic approach to solubility assessment, as outlined in the workflow diagram, will ensure robust and reproducible results, facilitating the seamless integration of this important linker into ADC development pipelines. Further research is warranted to expand the known solubility profile of this compound in other pharmaceutically relevant organic solvents.

References

An In-depth Technical Guide to the Storage and Handling of Mal-L-PA-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Mal-L-PA-NH-Boc, a non-cleavable ADC linker integral to the synthesis of antibody-drug conjugates (ADCs), adherence to precise storage and handling protocols is paramount to ensure its stability, purity, and performance.[1] This guide provides a comprehensive overview of the recommended practices for the storage and handling of this compound, including quantitative storage data, safety precautions, and visual workflows to maintain the integrity of this critical reagent.

Storage Conditions

The stability of this compound is highly dependent on temperature and its form (powder vs. in solvent). Strict adherence to the recommended storage conditions is crucial to prevent degradation and ensure its efficacy in conjugation reactions.

Quantitative Storage Recommendations

The following table summarizes the recommended storage temperatures and corresponding shelf life for this compound in its solid form and when dissolved in a solvent.

FormStorage TemperatureShelf Life
Powder -20°C3 years[1][2]
4°C2 years[1][2]
In Solvent -80°C6 months
-20°C1 month

It is imperative to note that for solutions, repeated freeze-thaw cycles should be avoided to prevent product inactivation. Aliquoting the solution upon preparation is highly recommended.

Handling and Safety Guidelines

Proper handling of this compound is essential to protect personnel from potential hazards and to maintain the chemical's integrity. The following guidelines are based on standard laboratory safety practices and information from safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the use of appropriate personal protective equipment is mandatory.

PPESpecification
Gloves Protective gloves (e.g., nitrile)
Clothing Protective clothing (e.g., lab coat)
Eye Protection Safety glasses or goggles
Face Protection Face shield (if there is a risk of splashing)
Safe Handling Practices
  • Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.

  • Contact Avoidance: Avoid contact with skin and eyes.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Spill and Disposal Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Absorption: For solutions, absorb with a liquid-binding material such as diatomite or universal binders. For powder, carefully sweep up and place in a suitable container for disposal.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Dispose of contaminated material in accordance with local, state, and federal regulations.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

  • Strong acids/alkalis

  • Strong oxidizing/reducing agents

Experimental Protocols

While specific, detailed experimental protocols for stability and quality control testing of this compound are often proprietary, general methodologies for assessing the stability of similar maleimide-containing compounds involve techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity and degradation of the compound over time under various storage conditions. The maleimide (B117702) group's reactivity with thiols is a key functional attribute that can be assessed through conjugation efficiency assays with a model thiol-containing molecule.

Visual Workflows and Diagrams

To further clarify the proper storage and handling procedures, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

StorageWorkflow cluster_powder Powder Form cluster_solvent In Solvent powder_storage Store at -20°C for up to 3 years or 4°C for up to 2 years solvent_prep Prepare solution aliquot Aliquot into single-use volumes solvent_prep->aliquot solvent_storage Store at -80°C for up to 6 months or -20°C for up to 1 month aliquot->solvent_storage receive Receive this compound decision Powder or In Solvent? receive->decision decision->powder_storage Powder decision->solvent_prep In Solvent

Figure 1: Recommended storage workflow for this compound.

HandlingWorkflow start Handling this compound ppe Wear appropriate PPE: - Gloves - Lab coat - Eye protection start->ppe ventilation Work in a well-ventilated area ppe->ventilation avoid_contact Avoid skin and eye contact ventilation->avoid_contact hygiene Practice good laboratory hygiene: - No eating, drinking, or smoking - Wash hands after handling avoid_contact->hygiene spill_check Spill Occurred? hygiene->spill_check spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Decontaminate 4. Dispose Properly spill_check->spill_procedure Yes end Procedure Complete spill_check->end No spill_procedure->end

Figure 2: Safe handling workflow for this compound.

References

A Deep Dive into Non-Cleavable Linkers for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure and associated toxicities.[1] The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[2] Linker technology, in particular, plays a pivotal role in determining the stability, selectivity, and overall performance of the ADC.[3]

This technical guide provides an in-depth exploration of non-cleavable linkers, a class of linkers characterized by their high stability in circulation. Unlike their cleavable counterparts that are designed to release the payload upon encountering specific triggers in the tumor microenvironment, non-cleavable linkers remain intact.[4][5] The release of the cytotoxic payload is entirely dependent on the internalization of the ADC by the target cancer cell and the subsequent proteolytic degradation of the antibody backbone within the lysosome. This mechanism of action results in the release of the payload with the linker and a residual amino acid still attached. This guide will delve into the core principles of non-cleavable linkers, their advantages and disadvantages, quantitative efficacy data, detailed experimental protocols for their evaluation, and the signaling pathways affected by the payloads they deliver.

Core Principles and Mechanism of Action

The fundamental principle of non-cleavable linkers lies in their resistance to chemical or enzymatic cleavage in the bloodstream. This inherent stability is a key advantage, as it prevents the premature release of the highly potent cytotoxic payload, thereby reducing the risk of off-target toxicities. The mechanism of payload release is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

dot

Non_Cleavable_ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Antigen Tumor Antigen ADC->Antigen Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cytotoxicity Cytotoxicity (e.g., Mitotic Arrest) Payload_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: General mechanism of action of an ADC with a non-cleavable linker.

Once bound, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases. This proteolytic degradation liberates the cytotoxic payload, which remains attached to the linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is the active metabolite that then exerts its cytotoxic effect within the cell.

Advantages and Disadvantages of Non-Cleavable Linkers

The primary advantage of non-cleavable linkers is their superior plasma stability, which leads to a longer half-life of the intact ADC in circulation and a reduced potential for off-target toxicity. This stability can contribute to a wider therapeutic window. Studies have often shown that ADCs with non-cleavable linkers perform better in vivo compared to their cleavable counterparts.

However, there are also some disadvantages to consider. The reliance on complete antibody degradation for payload release means that the efficacy of these ADCs is highly dependent on the biology of the target cell, including efficient internalization and lysosomal trafficking. Furthermore, the released payload-linker-amino acid complex may have altered properties compared to the parent drug, such as reduced membrane permeability, which can limit the "bystander effect" – the ability of the payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. Additionally, not all cytotoxic drugs are suitable for use with non-cleavable linkers, as the attached linker and amino acid can sometimes impair their cytotoxic activity.

Quantitative Data on Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from preclinical and clinical studies of Ado-trastuzumab emtansine (T-DM1, Kadcyla®), a well-characterized ADC that utilizes the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to connect the anti-HER2 antibody trastuzumab to the microtubule inhibitor DM1.

Table 1: In Vitro Cytotoxicity of T-DM1

Cell LineHER2 ExpressionIC50 (µg/mL)IC50 (M)Reference
BT-474High0.085 - 0.148-
SK-BR-3High0.007 - 0.0184.7 x 10⁻¹¹ - 1.2 x 10⁻¹⁰
NCI-N87High-8.2 x 10⁻¹¹
HCC1954High-3.3 x 10⁻¹¹

Table 2: In Vivo Efficacy of T-DM1 in Xenograft Models

Xenograft ModelTreatmentOutcomeReference
JIMT-1 (Trastuzumab-resistant)T-DM1 (15 mg/kg, weekly)Significant tumor growth inhibition
N-87 (Gastric Cancer)T-DM1Complete pathological response in 50% of mice
OE-19 (Gastric Cancer)T-DM1Complete pathological response in all mice
NCI-N87 MockT-DM1 (10 mg/kg, single dose)Marked tumor growth inhibition
NCI-N87 HRG (Heregulin-overexpressing)T-DM1 (10 mg/kg, single dose)Marked tumor growth inhibition

Table 3: Preclinical Pharmacokinetics of T-DM1

SpeciesDoseHalf-life (T-DM1)Clearance (T-DM1)Half-life (Total Antibody)Clearance (Total Antibody)Reference
Rat3 mg/kg4.56 ± 1.11 days22.55 mL/day/kg--
Rat20 mg/kg~2 days1.9-fold faster than total antibody~4 days-
Cynomolgus Monkey≥10 mg/kg~3-5 days9.4–11.5 mL/day/kg--

Experimental Protocols

The preclinical evaluation of ADCs with non-cleavable linkers involves a series of in vitro and in vivo assays to determine their efficacy, stability, and pharmacokinetic properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of the ADC by target cells.

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) that fluoresces brightly in the acidic environment of endosomes and lysosomes.

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • ADC Treatment: Add serial dilutions of the labeled ADC to the cells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours) to allow for internalization. As a negative control, incubate a set of cells at 4°C to prevent active internalization.

  • Cell Harvesting: Wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.

dot

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy Internalization Internalization Assay (e.g., Flow Cytometry) Internalization->Efficacy Stability Plasma Stability Assay Stability->Efficacy PK Pharmacokinetic (PK) Study Efficacy->PK Toxicity Toxicology Study Efficacy->Toxicity ADC_Candidate ADC Candidate (Non-cleavable linker) ADC_Candidate->Cytotoxicity ADC_Candidate->Internalization ADC_Candidate->Stability

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This study assesses the anti-tumor efficacy of the ADC in a living organism.

  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

Pharmacokinetic (PK) Analysis

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

  • ADC Administration: Administer a single intravenous dose of the ADC to mice or rats.

  • Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of Analytes: Use validated analytical methods, such as ELISA (to measure total antibody and intact ADC) and LC-MS/MS (to measure the free payload), to quantify the concentrations of the different ADC components in the plasma samples.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Signaling Pathways

The cytotoxic payloads delivered by ADCs with non-cleavable linkers, such as DM1 and MMAF, are potent microtubule inhibitors. Upon release into the cytoplasm, these agents disrupt the dynamics of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.

dot

Microtubule_Inhibition_Pathway Payload Released Payload (DM1 or MMAF) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubules Payload->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe

Caption: Signaling pathway of microtubule inhibition by payloads like DM1 and MMAF.

This disruption of microtubule function leads to cell cycle arrest in the G2/M phase, preventing the cells from completing mitosis. Prolonged mitotic arrest can trigger programmed cell death (apoptosis) or a form of cell death known as mitotic catastrophe, ultimately leading to the elimination of the cancer cell.

Conclusion

Non-cleavable linkers are a critical component in the design of highly stable and effective antibody-drug conjugates for cancer therapy. Their exceptional stability in circulation minimizes off-target toxicities and can provide a wider therapeutic window. While their efficacy is dependent on efficient internalization and lysosomal processing by the target cancer cell, ADCs employing non-cleavable linkers, such as the approved drug Ado-trastuzumab emtansine, have demonstrated significant clinical benefit. The continued development and optimization of non-cleavable linker technology, coupled with a thorough understanding of their preclinical and clinical performance through rigorous experimental evaluation, will undoubtedly lead to the generation of next-generation ADCs with improved therapeutic profiles for patients with cancer.

References

Introduction to Mal-L-PA-NH-Boc in ADC Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mal-L-PA-NH-Boc: A Non-Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document details its chemical properties, a putative synthesis protocol, and its application in the bioconjugation of cytotoxic payloads to monoclonal antibodies.

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic drug is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This compound is a heterobifunctional, non-cleavable linker designed for this purpose.

The maleimide (B117702) group provides a reactive handle for covalent attachment to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The Boc-protected amine and the carboxylic acid on the phenylalanine backbone offer functionalities for conjugating a cytotoxic payload. As a non-cleavable linker, this compound ensures that the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody-linker-drug conjugate within the target cancer cell. This mechanism of action minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in ADC development.

PropertyValueReference(s)
CAS Number 1491152-23-8[1][2][3]
Molecular Formula C₁₈H₂₁N₃O₅
Molecular Weight 284.27 g/mol [1][3][4]
Appearance White to off-white solid[4]
Purity ≥95%[1][3]
Solubility Soluble in DMSO (10 mM)[3][5]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4][5]

Synthesis of this compound

The synthesis of this compound involves the formation of a maleimide ring from a suitable amine-containing precursor derived from L-phenylalanine. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Nα-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH)

  • Maleic anhydride (B1165640)

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydrogen sulfate (B86663)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanylmaleamic acid

  • Dissolve Nα-(tert-Butoxycarbonyl)-L-phenylalanine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Add maleic anhydride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of the maleamic acid.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield the maleamic acid intermediate.

Step 2: Cyclization to this compound

  • Suspend the dried maleamic acid intermediate (1 equivalent) in acetic anhydride (5-10 volumes).

  • Add anhydrous sodium acetate (0.5 equivalents) to the suspension.

  • Heat the mixture to 80-90°C with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The conjugation of a cytotoxic drug to an antibody using this compound is a multi-step process that requires careful control of reaction conditions to achieve a desired drug-to-antibody ratio (DAR).

Experimental Protocol: ADC Synthesis

Part 1: Antibody Reduction (Thiolation)

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • PBS buffer (pH 7.2-7.4) with 1 mM EDTA

  • Desalting column (e.g., Sephadex G-25) or centrifugal concentrator (30 kDa MWCO)

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Add a calculated amount of TCEP to the mAb solution to achieve a molar excess of 2-10 equivalents per antibody. The exact ratio should be optimized to achieve the desired DAR.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Remove excess TCEP by passing the solution through a desalting column or by buffer exchange using a centrifugal concentrator, eluting with degassed PBS (pH 7.2-7.4) containing 1 mM EDTA.

  • Determine the concentration of the reduced antibody and the number of free thiol groups using Ellman's reagent (DTNB).

Part 2: Conjugation of Drug-Linker to Antibody

Materials:

  • Reduced mAb from Part 1

  • This compound pre-conjugated to the cytotoxic payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • PBS buffer (pH 7.2-7.4) with 1 mM EDTA

Procedure:

  • Dissolve the this compound-drug conjugate in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).

  • Add the drug-linker stock solution to the reduced mAb solution to achieve a molar excess of 1.5 to 5 equivalents of the drug-linker per thiol group. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quench the reaction by adding an excess of N-acetylcysteine.

Part 3: Boc Deprotection

Materials:

  • ADC from Part 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

  • Lyophilize the ADC if necessary.

  • Prepare a solution of 50% (v/v) TFA in DCM.

  • Add the TFA/DCM solution to the ADC and incubate at room temperature for 5-10 minutes.

  • Neutralize the reaction by adding the neutralization buffer.

  • Purify the final ADC using a desalting column or centrifugal concentrator to remove deprotection reagents.

Part 4: ADC Purification and Characterization

Procedure:

  • Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.

  • Characterize the purified ADC for:

    • Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by SEC-HPLC.

    • In vitro cytotoxicity: Evaluated using relevant cancer cell lines.

Visualizing the Workflow and Mechanism

Diagrams illustrating the experimental workflow and the mechanism of action of the resulting ADC provide a clear conceptual understanding.

ADC_Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_conjugation ADC Conjugation cluster_analysis Analysis BocPhe Boc-L-Phe-OH MaleamicAcid Maleamic Acid Intermediate BocPhe->MaleamicAcid MaleicAnhydride Maleic Anhydride MaleicAnhydride->MaleamicAcid MalLinker This compound MaleamicAcid->MalLinker Cyclization DrugLinker This compound -Drug Conjugate MalLinker->DrugLinker mAb Monoclonal Antibody ReducedmAb Reduced mAb (Thiolated) mAb->ReducedmAb Reduction (TCEP) ADC_Boc ADC (Boc-protected) ReducedmAb->ADC_Boc Maleimide-Thiol Conjugation DrugLinker->ADC_Boc FinalADC Final ADC ADC_Boc->FinalADC Boc Deprotection (TFA) HIC HIC-HPLC (DAR) FinalADC->HIC SEC SEC-HPLC (Purity) FinalADC->SEC Cytotoxicity In vitro Cytotoxicity Assay FinalADC->Cytotoxicity

Caption: Experimental workflow for the synthesis and application of this compound in ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DegradedAb Degraded Antibody & Linker Lysosome->DegradedAb Proteolytic Degradation Payload Released Cytotoxic Payload DegradedAb->Payload CellDeath Apoptosis Payload->CellDeath Induces

Caption: Mechanism of action for an ADC with a non-cleavable linker like this compound.

Conclusion

This compound serves as a valuable tool in the construction of stable and effective antibody-drug conjugates. Its non-cleavable nature offers a distinct advantage in minimizing off-target toxicity by ensuring that the cytotoxic payload is released specifically within the target cancer cells upon lysosomal degradation. The experimental protocols provided in this guide offer a framework for the synthesis and application of this linker, which can be further optimized to suit specific antibody and payload combinations. The continued development and application of well-defined linkers like this compound are crucial for advancing the field of targeted cancer therapy.

References

The Role of the Boc Protecting Group in Mal-L-PA-NH-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker technology connecting the antibody to the potent payload is of paramount importance. The stability of this linkage is critical to ensure the ADC remains intact in systemic circulation, thereby minimizing off-target toxicity and maximizing therapeutic efficacy. Mal-L-PA-NH-Boc, also known as (S)-Maleoyl-DPR(Boc)-OH·DCHA or Mal-L-Dap(Boc)-OH·DCHA, is a heterobifunctional linker designed to address a key instability issue associated with traditional maleimide-based conjugation chemistries.[1][2] This technical guide provides a comprehensive analysis of the core functionalities of this compound, with a specific focus on the vital role of the tert-butyloxycarbonyl (Boc) protecting group in its mechanism of action.

At its core, this compound is engineered to create a "self-stabilizing" or "self-hydrolyzing" linkage upon conjugation to a thiol-containing molecule, such as a cysteine residue on an antibody.[3][4] This innovative approach mitigates the premature release of the cytotoxic payload, a common challenge with conventional maleimide (B117702) linkers that are susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin.[5][6] The Boc protecting group is central to this stabilization strategy, acting as a temporary mask for a reactive amine that, once revealed, triggers an intramolecular transformation to a highly stable conjugate.

Physicochemical Properties

The stereoisomeric nature of this compound (the L-form of diaminopropionic acid) results in specific physicochemical properties. While sharing identical molecular weight and formula with its D-enantiomer, its distinct three-dimensional structure is crucial for its interactions in biological systems. The compound is often supplied as a dicyclohexylamine (B1670486) (DCHA) salt to improve its stability and handling as a crystalline solid.[2][7]

PropertyValueReference
Synonyms mDPR(boc), (S)-MALEOYL-DPR(BOC)-OH·DCHA, Mal-L-Dap(Boc)-OH·DCHA[2][8]
CAS Number 1491152-23-8 (acid form)[2]
Molecular Formula C₁₂H₁₆N₂O₆ (acid form)[2]
Molecular Weight 284.27 g/mol (acid form)[2]
Appearance White crystalline powder[2]
Purity ≥ 99.7% (Chiral HPLC)[2]
Optical Rotation [a]D20 = -37 to -43 º (c=1 in MeOH)[2]
Storage Conditions 2-8°C[7]

The Mechanism of Action: The Critical Role of the Boc Group

The functionality of the this compound linker is a temporally controlled, two-stage process where the Boc group plays a pivotal role.

  • Thiol Conjugation: The maleimide moiety of the linker reacts specifically and efficiently with a thiol group (e.g., from a cysteine residue on an antibody) via a Michael addition reaction. This forms a thiosuccinimide linkage, which is susceptible to the aforementioned retro-Michael reaction.[3]

  • Boc Deprotection and Intramolecular Hydrolysis: Following the conjugation step, the Boc protecting group is removed under acidic conditions. This deprotection unmasks a primary amine on the diaminopropionic acid (Dap) core. This newly exposed amine is strategically positioned to act as an intramolecular catalyst, facilitating the hydrolysis of the adjacent thiosuccinimide ring. This results in the formation of a stable, ring-opened succinamic acid thioether linkage that is resistant to the retro-Michael reaction.[9] This self-stabilizing mechanism significantly enhances the in vivo stability of the ADC.[9]

The following diagram illustrates the logical workflow of this process:

Mal-L-PA-NH-Boc_Workflow cluster_0 Conjugation and Stabilization Pathway Thiol Thiol-containing Biomolecule (e.g., Antibody) Conjugate_unstable Initial Thiosuccinimide Conjugate (Reversible) Thiol->Conjugate_unstable Michael Addition Linker This compound Linker->Conjugate_unstable Deprotection Boc Deprotection (Acidic Conditions) Conjugate_unstable->Deprotection Conjugate_amine Deprotected Conjugate (with free amine) Deprotection->Conjugate_amine Hydrolysis Intramolecular Hydrolysis Conjugate_amine->Hydrolysis Conjugate_stable Stable Succinamic Acid Conjugate (Irreversible) Hydrolysis->Conjugate_stable

Caption: Logical workflow of the conjugation and stabilization process using this compound.

Experimental Protocols

Detailed methodologies for the key steps involving the Boc protecting group in the context of this compound are provided below.

Protocol 1: Boc Deprotection of the this compound Linker

This protocol describes the removal of the Boc protecting group from the linker, a crucial step to enable the self-stabilizing intramolecular hydrolysis.

Materials and Reagents:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (optional, for co-evaporation)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the this compound conjugate in anhydrous DCM.

  • Acid Addition: Add TFA to the solution. The concentration of TFA can be varied, with a common starting point being a 1:1 mixture of DCM and TFA.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time typically ranges from 30 minutes to a few hours. Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up:

    • Remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[3]

    • For purification, the crude product can be precipitated by adding cold diethyl ether.[10]

    • The resulting precipitate, often the TFA salt of the deprotected amine, can be collected by centrifugation and washed with cold diethyl ether.[10]

    • Dry the final product under vacuum.

Quantitative Data for Boc Deprotection (Illustrative): While specific data for this compound is not readily available in peer-reviewed literature, the following table, adapted from solid-phase peptide synthesis, illustrates the impact of TFA concentration and time on deprotection efficiency. This highlights the need for optimization for each specific conjugate.[3]

TFA Concentration in DCMReaction TimeDeprotection Efficiency (%)
25%2 x 20 min98
50%1 x 5 min92

Note: This data is illustrative and may not be directly transferable to solution-phase deprotection of this compound conjugates.

Protocol 2: General Workflow for ADC Synthesis and Stabilization

This protocol outlines the overall process of creating a stable ADC using this compound.

Materials and Reagents:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

  • This compound-payload conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Boc deprotection reagents (as in Protocol 1)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to generate free thiol groups.

  • Conjugation: React the reduced antibody with a molar excess of the this compound-payload conjugate in the conjugation buffer. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C.[11]

  • Quenching: Add a quenching reagent to react with any unreacted maleimide groups.

  • Purification of Intermediate: Purify the resulting ADC-Mal-L-PA-NH-Boc-payload conjugate using size-exclusion chromatography to remove excess reagents.

  • Boc Deprotection: Perform the Boc deprotection on the purified intermediate as described in Protocol 1.

  • Stabilization: In an aqueous buffer at neutral pH, the exposed amine will catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to the stable, ring-opened conjugate.

  • Final Purification and Characterization: Purify the final stable ADC and characterize it to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), size-exclusion chromatography (SEC), and Mass Spectrometry.[7]

The following diagram illustrates the experimental workflow for ADC synthesis:

ADC_Synthesis_Workflow cluster_0 ADC Synthesis and Stabilization Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation ADC_Intermediate ADC Intermediate (Boc-protected) Conjugation->ADC_Intermediate Purification1 Purification (e.g., SEC) ADC_Intermediate->Purification1 Deprotection Boc Deprotection (TFA in DCM) Purification1->Deprotection Stabilization Intramolecular Hydrolysis (Neutral pH) Deprotection->Stabilization Final_ADC Stable ADC Stabilization->Final_ADC Purification2 Final Purification and Characterization Final_ADC->Purification2

Caption: High-level experimental workflow for the synthesis of a stable ADC using this compound.

In Vivo Stability

The primary advantage of using the this compound linker is the enhanced in vivo stability of the resulting ADC. While traditional maleimide-based ADCs can exhibit significant payload loss over time in plasma, ADCs constructed with self-hydrolyzing maleimides show markedly improved stability.[6][9]

Comparative In Vivo Stability Data: A study comparing an ADC with a self-stabilizing maleimido-DPR group (the core of this compound) to one with a conventional maleimido-caproyl linker in rat plasma demonstrated a significant reduction in payload loss for the stabilized conjugate.[6]

Time (days)% Conjugated Drug Remaining (Conventional Linker)% Conjugated Drug Remaining (Self-stabilizing Linker)
0100100
1~80~95
3~60~90
7~40~85

Note: This data is representative and illustrates the stability advantage of the self-hydrolyzing linker technology.[6]

The following diagram illustrates the role of the deprotected linker within the broader context of an ADC's mechanism of action, emphasizing the importance of stability for targeted delivery.

ADC_Mechanism_of_Action cluster_0 ADC Mechanism of Action ADC_circulation Stable ADC in Circulation (Payload Attached) Binding Binding to Antigen ADC_circulation->Binding Targeting Target_Cell Target Cancer Cell (Antigen Expression) Internalization Internalization (Endocytosis) Target_Cell->Internalization Binding->Target_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Role of the stable linker in the ADC mechanism of action.

Conclusion

The Boc protecting group is an indispensable component of the this compound linker, enabling a sophisticated, temporally controlled mechanism for the creation of highly stable bioconjugates. By masking a key amine group during the initial thiol-maleimide conjugation, and allowing for its subsequent deprotection under controlled acidic conditions, the Boc group facilitates an intramolecular hydrolysis that transforms a reversible linkage into a permanent one. This "self-stabilizing" feature directly addresses the challenge of in vivo instability seen with traditional maleimide linkers, leading to improved pharmacokinetic properties and a potentially wider therapeutic window for antibody-drug conjugates. For researchers and drug developers, a thorough understanding of the role and manipulation of the Boc group within the this compound linker is crucial for the successful design and synthesis of next-generation targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Mal-L-PA-NH-Boc to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins and peptides is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs). The maleimide (B117702) functional group is a widely utilized reactive handle for the selective conjugation to cysteine residues. Mal-L-PA-NH-Boc is a non-cleavable linker that contains a maleimide group for covalent attachment to a thiol (e.g., from a cysteine residue) and a Boc-protected amine for subsequent functionalization or to modulate the physicochemical properties of the conjugate.[1][2] The maleimide group reacts with the thiol of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[] This protocol provides a detailed methodology for the conjugation of this compound to cysteine residues in proteins or peptides.

Reaction Principle

The conjugation of this compound to a cysteine residue proceeds through a well-established Michael addition reaction. The maleimide's electron-deficient double bond is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This reaction is highly specific for thiols under controlled pH conditions (typically pH 6.5-7.5), which minimizes off-target reactions with other amino acid side chains.[]

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of this compound to the protein/peptide, pH, reaction time, and temperature. The following table summarizes typical reaction conditions and expected conjugation efficiencies for maleimide-thiol conjugations. It is important to note that optimal conditions should be determined empirically for each specific biomolecule.

ParameterTypical RangeRemarks
Molar Ratio (this compound : Thiol) 5:1 to 20:1A molar excess of the linker drives the reaction to completion.
pH 6.5 - 7.5Balances the reactivity of the thiol group and the stability of the maleimide group.
Temperature 4°C to 25°CLower temperatures can be used to minimize potential side reactions and protein degradation.
Reaction Time 1 - 4 hoursCan be optimized based on the specific reactants and desired conjugation efficiency.
Protein Concentration 1 - 10 mg/mLShould be optimized to maintain protein solubility and stability.
Typical Conjugation Efficiency > 90%Can be assessed by techniques like mass spectrometry or chromatography.

Experimental Protocols

This section details the materials and methods for the conjugation of this compound to a cysteine-containing protein or peptide.

Materials
  • Cysteine-containing protein or peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM Tris buffer with 5 mM EDTA, pH 7.5. All buffers should be degassed prior to use.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or HPLC system.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Protein/Peptide Solution B Optional: Reduce Disulfide Bonds A->B If necessary D Mix Protein and this compound B->D C Prepare this compound Solution C->D E Incubate Reaction Mixture D->E F Quench Unreacted Maleimide E->F G Purify Conjugate F->G H Characterize Conjugate G->H

Caption: Experimental workflow for this compound conjugation.

Step-by-Step Protocol

1. Preparation of the Protein/Peptide Solution

a. Dissolve the cysteine-containing protein or peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

b. (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, a reduction step is necessary. i. Add a 10- to 50-fold molar excess of TCEP to the protein solution. ii. Incubate at room temperature for 30-60 minutes. iii. If using DTT, it must be removed prior to the addition of the maleimide linker, as it contains a free thiol. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed.[]

2. Preparation of this compound Solution

a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[]

3. Conjugation Reaction

a. Add a 5- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. Add the linker solution dropwise while gently stirring.

b. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined for each specific system. Protect the reaction from light if any of the components are light-sensitive.

4. Quenching the Reaction

a. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of 1-5 mM.

b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate

a. Remove the excess unconjugated this compound and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of purification method will depend on the scale of the reaction and the properties of the conjugate.

6. Characterization of the Conjugate

a. The purified conjugate should be characterized to determine the conjugation efficiency and the drug-to-antibody ratio (DAR) if applicable. Common analytical techniques include: i. UV-Vis Spectroscopy: To determine protein concentration. ii. Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the number of attached linkers. iii. HPLC (e.g., HIC, RP-HPLC): To assess the purity and homogeneity of the conjugate. iv. SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction between the maleimide group of this compound and a cysteine residue.

Caption: Reaction of this compound with a cysteine residue.

Important Considerations

  • Buffer Selection: Avoid buffers containing thiols, such as DTT, in the conjugation step.

  • Maleimide Stability: Maleimide groups can undergo hydrolysis, especially at pH values above 7.5. Therefore, it is crucial to prepare the this compound solution immediately before use and maintain the reaction pH in the recommended range.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the primary amine of the linker is stable under the conjugation conditions. It can be removed post-conjugation using acidic conditions (e.g., trifluoroacetic acid) if the free amine is required for subsequent modifications.

  • Optimization: The provided protocol is a general guideline. For each new protein or peptide, it is highly recommended to perform small-scale optimization experiments to determine the ideal reaction conditions.

By following this detailed protocol, researchers can effectively conjugate this compound to cysteine residues, enabling the development of novel bioconjugates for various applications in research and drug development.

References

Application Note: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using the Mal-L-PA-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker molecule connecting these two components is paramount, dictating the ADC's stability, pharmacokinetics, and mechanism of drug release.[][2][3][] Mal-L-PA-NH-Boc is a non-cleavable linker utilized in ADC development.[5] Its design features two key functionalities: a maleimide (B117702) group for covalent attachment to thiol residues on the antibody and a tert-butyloxycarbonyl (Boc)-protected primary amine.

The maleimide group reacts specifically with free sulfhydryl groups, typically on cysteine residues, via a Michael addition reaction under mild physiological conditions. The Boc protecting group allows for a staged synthesis, where its removal after conjugation unmasks a primary amine. This exposed amine can be used for subsequent modifications or, more critically, can catalyze the intramolecular hydrolysis of the adjacent succinimide (B58015) ring. This ring-opening process results in a more stable acyclic succinamic acid thioether linkage, which is resistant to the retro-Michael reaction that can cause premature drug deconjugation in vivo. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of an ADC using a pre-formed this compound-payload conjugate.

Principle of the Method

The synthesis of an ADC with the this compound linker is a multi-step process that requires careful control of reaction conditions to achieve a desired drug-to-antibody ratio (DAR) and maintain the integrity of the antibody. The overall workflow is depicted below and involves four primary stages:

  • Antibody Reduction: The interchain disulfide bonds within the monoclonal antibody are partially reduced to generate a controlled number of free thiol (-SH) groups. This step is critical for controlling the final DAR.

  • Conjugation: The maleimide group of the this compound-payload complex is covalently attached to the newly generated antibody thiols, forming a stable thioether bond.

  • Boc Deprotection: The Boc protecting group is removed from the linker's primary amine using a strong acid, typically trifluoroacetic acid (TFA). This step is essential for enabling the subsequent stabilization of the linker.

  • Purification and Characterization: The final ADC is purified to remove excess reagents and unconjugated species. It is then characterized to determine key quality attributes such as DAR, purity, and aggregation levels.

Visualization of Workflow and Reactions

ADC_Synthesis_Workflow A Monoclonal Antibody (mAb) B Step 1: Antibody Reduction (e.g., with TCEP) A->B C Reduced mAb B->C D Step 2: Conjugation C->D E ADC with Boc-Protected Linker D->E F Step 3: Boc Deprotection (e.g., with TFA) E->F G ADC with Deprotected Linker (Stabilized) F->G H Step 4: Purification & Characterization (e.g., SEC, HIC) G->H I Purified ADC H->I PL This compound-Payload PL->D

Caption: Overall workflow for the synthesis of an ADC using the this compound linker.

ADC_Reaction_Pathway cluster_0 Conjugation (Michael Addition) cluster_1 Boc Deprotection cluster_2 Stabilization (Ring Hydrolysis) mAb_SH mAb-SH plus1 + mAb_SH->plus1 Linker_Payload Maleimide-Linker(Boc)-Payload ADC_Boc mAb-S-Succinimide-Linker(Boc)-Payload Linker_Payload->ADC_Boc pH 6.5-7.5 ADC_Deprotected mAb-S-Succinimide-Linker(NH3+)-Payload ADC_Boc->ADC_Deprotected TFA ADC_Stable mAb-S-Succinamic Acid-Linker(NH2)-Payload ADC_Deprotected->ADC_Stable Intramolecular catalysis plus2 + H₂O ADC_Deprotected->plus2 plus1->Linker_Payload plus2->ADC_Stable

Caption: Key chemical reactions in the ADC synthesis and stabilization process.

Experimental Protocols

Materials and Reagents
ReagentRecommended SupplierNotes
Monoclonal Antibody (mAb)N/AStarting material.
This compound-PayloadN/APre-synthesized conjugate.
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich, Thermo FisherFor antibody reduction.
Phosphate Buffered Saline (PBS)Gibco, Sigma-AldrichpH 7.2-7.4.
Ethylenediaminetetraacetic acid (EDTA)Sigma-AldrichTo chelate metal ions.
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichAnhydrous, for dissolving linker.
Trifluoroacetic acid (TFA)Sigma-AldrichFor Boc deprotection.
Dichloromethane (DCM)Sigma-AldrichAnhydrous, for deprotection.
Desalting Columns (e.g., Zeba™)Thermo Fisher ScientificFor buffer exchange and purification.
SEC & HIC ColumnsWaters, AgilentFor purification and analysis.
Protocol 1: Antibody Reduction

This protocol partially reduces the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. The molar excess of the reducing agent (TCEP) is a critical parameter to control the final DAR.

  • Reagent Preparation:

    • Antibody Solution: Prepare the antibody at a concentration of 5–10 mg/mL in a suitable buffer (e.g., PBS containing 1 mM EDTA, pH 7.4).

    • TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in water or PBS.

  • Reduction Procedure:

    • To the antibody solution, add a calculated volume of the 10 mM TCEP stock solution to achieve the desired molar excess (typically 2–5 equivalents per antibody).

    • Incubate the reaction mixture at 37°C for 1–2 hours with gentle mixing.

    • After incubation, cool the solution on ice and immediately proceed to the purification step to remove excess TCEP.

  • Purification of Reduced Antibody:

    • Equilibrate a desalting column with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

    • Apply the reduction reaction mixture to the column and collect the eluate containing the purified, reduced antibody.

    • Determine the protein concentration of the eluate (e.g., by measuring absorbance at 280 nm).

ParameterTypical ValuePurpose
mAb Concentration5-10 mg/mLEnsures efficient reaction.
TCEP Molar Excess2-5 eq.Controls the number of reduced disulfides (and thus DAR).
Incubation Time1-2 hoursAllows for sufficient reduction.
Incubation Temperature37°CStandard condition for TCEP reduction.
Protocol 2: Conjugation of Drug-Linker to Reduced Antibody

This protocol outlines the conjugation of the this compound-payload complex to the reduced antibody via Michael addition.

  • Reagent Preparation:

    • Reduced Antibody Solution: Use the purified reduced antibody (from Protocol 1) at a concentration of 2.5–5 mg/mL in conjugation buffer.

    • Drug-Linker Stock Solution: Prepare a 10 mM stock solution of the this compound-payload complex in an organic solvent such as DMSO.

  • Conjugation Procedure:

    • Chill the solution of the reduced antibody to 4°C.

    • Slowly add the drug-linker stock solution to achieve a molar excess of 1.5 to 5 equivalents of the drug-linker per thiol group on the antibody. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid antibody denaturation.

    • Allow the reaction to proceed at 4°C for 1–2 hours or at room temperature for 1 hour with gentle mixing.

    • (Optional) Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine relative to the drug-linker to cap any unreacted maleimide groups. Incubate for 20 minutes.

ParameterTypical ValuePurpose
Drug-Linker Molar Excess1.5-5 eq. (per thiol)Drives the reaction to completion.
DMSO Concentration<10% (v/v)Minimizes antibody denaturation.
Reaction Temperature4°C or Room Temp.Controls reaction rate.
Reaction Time1-2 hoursAllows for complete conjugation.
Protocol 3: Boc Deprotection and Linker Stabilization

This critical step removes the Boc protecting group to expose the primary amine, which facilitates the stabilization of the maleimide-thiol linkage.

  • Reagent Preparation:

    • Deprotection Solution: Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Deprotection Procedure:

    • The ADC conjugate from Protocol 2 must be buffer-exchanged into an appropriate organic-compatible or lyophilized state if it is in an aqueous buffer. A common approach is lyophilization.

    • Dissolve the lyophilized Boc-protected ADC in anhydrous DCM.

    • Add the TFA/DCM solution to the dissolved ADC.

    • Stir the reaction at room temperature for 30–60 minutes. Monitor the reaction progress by LC-MS if possible.

    • Upon completion, the acid is typically removed by evaporation under reduced pressure.

  • Stabilization (Hydrolysis):

    • After deprotection, the ADC should be reconstituted in an aqueous buffer (e.g., PBS, pH 7.4). The presence of the newly exposed primary amine in an aqueous environment will catalyze the intramolecular hydrolysis of the succinimide ring, leading to the more stable succinamic acid linkage. This process typically occurs readily in aqueous buffer.

ParameterTypical ValuePurpose
TFA Concentration20-50% in DCMStrong acid for efficient Boc removal.
Reaction Time30-60 minutesSufficient time for deprotection.
Reaction TemperatureRoom TemperatureStandard condition for TFA deprotection.
Protocol 4: Purification and Characterization of the Final ADC

The final ADC must be purified and characterized to ensure it meets quality specifications.

  • Purification:

    • Method: Size-Exclusion Chromatography (SEC) is commonly used to separate the ADC from small molecule impurities (excess drug-linker, TFA) and to remove aggregates.

    • Procedure: Equilibrate the SEC column with the desired formulation buffer (e.g., PBS). Load the ADC sample and collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR):

      • Hydrophobic Interaction Chromatography (HIC): This is a gold-standard method that separates species based on the number of conjugated drugs. The average DAR can be calculated from the weighted average of the peak areas.

      • UV-Vis Spectroscopy: The concentrations of the antibody and the payload can be determined simultaneously if their extinction coefficients at different wavelengths are known.

    • Purity and Aggregation:

      • Size-Exclusion Chromatography (SEC): Analytical SEC is used to determine the percentage of monomer, aggregates, and fragments in the final ADC product.

    • Free Drug Analysis:

      • Reversed-Phase HPLC (RP-HPLC): This method can be used to quantify the amount of unconjugated (free) payload in the final ADC preparation.

AnalysisMethodExpected Outcome
Average DARHIC, UV-VisTypically 2, 4, or 8 depending on reduction conditions.
Purity (Monomer)SEC>95%
AggregatesSEC<5%
Free DrugRP-HPLC<1%

Conclusion

The synthesis of an ADC using the this compound linker is a robust process that yields a conjugate with an enhanced stability profile. The key steps—controlled antibody reduction, efficient maleimide conjugation, and acidic Boc deprotection—allow for the generation of a stable thioether linkage resistant to deconjugation. Careful execution of these protocols and thorough characterization of the final product are essential for producing high-quality ADCs for research and therapeutic development.

References

Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) with Mal-L-PA-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1][2] An accurate determination of the average DAR and the distribution of drug-loaded species is essential during ADC development and for quality control.[1] This document provides detailed protocols for calculating the DAR of ADCs synthesized using Mal-L-PA-NH-Boc, a non-cleavable linker.[3][4]

This compound is a linker that utilizes maleimide (B117702) chemistry to create a stable, covalent thioether bond with sulfhydryl groups (-SH) on cysteine residues of an antibody.[][] This type of linker is popular for its high reactivity and specificity under mild physiological conditions.[] The protocols outlined below focus on two primary analytical techniques: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Logical Workflow for DAR Determination

The general process for determining the DAR of an ADC involves several key stages, from sample preparation to final calculation. This workflow ensures that ADC species with different drug loads are effectively separated, identified, and quantified to yield a reliable average DAR value.

DAR_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Separation & Detection cluster_data 3. Data Processing cluster_calc 4. DAR Calculation ADC_Sample ADC Stock (using this compound) Prep_HIC Dilute in High Salt Buffer ADC_Sample->Prep_HIC Prep_LCMS Optional: Reduce & Deglycosylate ADC_Sample->Prep_LCMS HIC HIC Separation (UV Detection @ 280nm) Prep_HIC->HIC HIC Path LCMS LC-MS Separation (MS Detection) Prep_LCMS->LCMS LC-MS Path HIC_Process Integrate Peak Areas (DAR0, DAR2, DAR4...) HIC->HIC_Process LCMS_Process Deconvolute Mass Spectra (Identify Species Mass) LCMS->LCMS_Process DAR_Calc Calculate Weighted Average DAR HIC_Process->DAR_Calc LCMS_Process->DAR_Calc

Caption: Experimental workflow for ADC sample analysis and DAR calculation.

Experimental Protocols

Two orthogonal methods are detailed below for robust DAR determination. HIC is often considered the standard method for cysteine-conjugated ADCs, while LC-MS provides confirmatory mass data.[7][8]

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity.[9][10] Since the this compound linker and its conjugated payload are hydrophobic, each subsequent conjugation increases the ADC's overall hydrophobicity, allowing for separation of species with different drug loads (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[7][11]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.

  • Chromatographic System: An HPLC or UPLC system equipped with a UV detector.

  • Column: Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm (or equivalent).

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 0
    20.0 100
    25.0 100
    25.1 0

    | 30.0 | 0 |

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV absorbance at 280 nm.[1]

  • Column Temperature: 25°C.

Data Analysis:

  • Integrate the peak areas for each resolved species in the chromatogram. Each peak corresponds to a specific drug load (e.g., the first major peak is the unconjugated antibody or DAR0).

  • Calculate the percentage of the total peak area for each species.

  • Calculate the weighted average DAR using the formula:

    • Average DAR = Σ (% Peak Area of DARn * n) / 100 [12]

    • Where 'n' is the number of drugs conjugated for that species (e.g., 0, 2, 4, 6, 8 for interchain cysteine conjugation).

Protocol 2: DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that directly measures the molecular weight of the intact ADC species, allowing for unambiguous determination of the number of conjugated drugs.[8][13] This method can also be applied to reduced ADCs to analyze the drug load on the light and heavy chains separately.[7]

Methodology (Intact ADC):

  • Sample Preparation: The ADC sample may be analyzed directly or deglycosylated using an enzyme like PNGase F to reduce spectral complexity.[8][14]

  • Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

  • Column: A reversed-phase column suitable for large proteins, such as Agilent PLRP-S, 1000 Å, 2.1 × 150 mm, 8 µm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    5.0 20
    10.0 90
    12.0 90
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 80°C.[8]

  • MS Data Analysis:

    • Acquire data over a mass range appropriate for the ADC (e.g., m/z 1000–5000).

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • The mass difference between the unconjugated antibody and the conjugated species reveals the number of attached linker-drugs.

    • Calculate the weighted average DAR based on the relative abundance (from peak intensities in the deconvoluted spectrum) of each species.

Data Presentation and Calculation

Quantitative data from DAR analysis should be summarized in clear, structured tables to facilitate comparison and reporting.

Table 1: Example HIC Data for a Cysteine-Conjugated ADC

This table shows a typical distribution for an ADC targeting a DAR of 4.

Identified Species (n)Retention Time (min)Peak Area (%)Weighted Contribution (% Area * n)
DAR 08.55.00.0
DAR 211.225.050.0
DAR 413.655.0220.0
DAR 615.113.078.0
DAR 816.32.016.0
Total -100.0 364.0
Average DAR --3.64

Calculation: Average DAR = 364.0 / 100 = 3.64

Table 2: Example Intact LC-MS Data

This table illustrates how deconvoluted mass data is used to calculate the average DAR. (Assuming mAb mass = 148,050 Da and Linker-Drug mass = 1,250 Da).

Identified Species (n)Observed Mass (Da)Calculated Mass (Da)Relative Abundance (%)Weighted Contribution (% Abundance * n)
DAR 0148,052148,0505.20.0
DAR 2150,551150,55024.849.6
DAR 4153,053153,05055.5222.0
DAR 6155,549155,55012.776.2
DAR 8158,055158,0501.814.4
Total --100.0 362.2
Average DAR ---3.62

Calculation: Average DAR = 362.2 / 100 = 3.62

Conjugation Chemistry of this compound

The conjugation process for a maleimide-containing linker like this compound typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide moiety.

Conjugation_Pathway cluster_Ab Antibody Preparation cluster_Linker Linker-Payload Preparation cluster_conjugation Conjugation Reaction mAb Monoclonal Antibody (with S-S bonds) mAb_Reduced Reduced Antibody (with -SH groups) mAb->mAb_Reduced Reduction (e.g., TCEP) ADC Final ADC (Stable Thioether Bond) mAb_Reduced->ADC Michael Addition Linker This compound Linker_Payload Activated Linker-Payload Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC

Caption: Simplified reaction pathway for ADC synthesis via cysteine conjugation.

The accurate and precise calculation of the drug-to-antibody ratio is fundamental to the development of safe and effective antibody-drug conjugates. By employing robust analytical methods such as Hydrophobic Interaction Chromatography and LC-MS, researchers can reliably characterize ADCs constructed with the this compound linker. The protocols and data analysis frameworks presented in this document provide a comprehensive guide for scientists in the field of drug development.

References

Application Notes and Protocols for the Purification of Mal-L-PA-NH-Boc Conjugated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. The Mal-L-PA-NH-Boc (Maleimido-L-phenylalanyl-amino-tert-butoxycarbonyl) linker is a non-cleavable linker designed to provide a stable connection between the antibody and the cytotoxic drug. Upon internalization into the target cell, the entire ADC is degraded within the lysosome, releasing the payload to exert its cytotoxic effect.

The production of ADCs results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated antibody, free payload, and aggregated ADC species. Therefore, robust and efficient purification methods are essential to obtain a homogenous and clinically viable ADC product. This document provides detailed application notes and protocols for the purification of this compound conjugated ADCs using standard chromatography techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Purification Strategies and Data Overview

The purification of this compound conjugated ADCs typically involves a multi-step process to remove various impurities. HIC is primarily used to separate ADC species with different DARs, taking advantage of the increased hydrophobicity imparted by the drug-linker. SEC is employed to remove high molecular weight species (aggregates) and low molecular weight impurities (free drug-linker). IEX can be utilized to separate charge variants of the ADC.

While specific quantitative data for ADCs conjugated with the this compound linker is not extensively available in the public domain, the following tables present representative data from studies on ADCs with similar maleimide-based non-cleavable linkers to illustrate the expected outcomes of each purification step.

Table 1: Representative Data for Hydrophobic Interaction Chromatography (HIC) Purification of a Maleimide-Conjugated ADC

ParameterCrude ADCPurified ADC (DAR 4)
Average DAR 3.84.0
Purity (%) 85>98
Yield (%) -70-90
Aggregate Content (%) 5-10<2
Unconjugated Antibody (%) 5-15<1

Table 2: Representative Data for Size Exclusion Chromatography (SEC) of a Maleimide-Conjugated ADC

ParameterBefore SECAfter SEC
Monomer Purity (%) 90-95>99
Aggregate Content (%) 5-10<1
Fragment Content (%) <1<0.5
Product Recovery (%) ->95

Table 3: Representative Data for Ion Exchange Chromatography (IEX) of a Maleimide-Conjugated ADC

VariantCrude ADC (%)Purified Main Peak (%)
Acidic Variants 15-255-10
Main Peak 60-70>85
Basic Variants 10-205-10
Product Recovery (%) ->90

Experimental Protocols

Protocol 1: Purification of this compound ADCs by Hydrophobic Interaction Chromatography (HIC)

This protocol describes the separation of ADC species based on their drug-to-antibody ratio (DAR).

Materials:

  • HIC Column: Phenyl Sepharose 6 Fast Flow, Butyl Sepharose 4 Fast Flow, or similar.

  • Buffer A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.

  • Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.

  • HPLC or FPLC system.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A at a linear flow rate of 100-150 cm/hr.

  • Sample Preparation: Dilute the crude ADC sample with Buffer A to a final ammonium sulfate concentration of 1.5 M. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 100 cm/hr.

  • Wash: Wash the column with 5-10 CVs of Buffer A to remove any unbound material, including unconjugated antibody.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20 CVs. This will separate the different DAR species, with higher DAR species eluting at lower salt concentrations (later in the gradient).

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions by HIC-HPLC and/or mass spectrometry to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.

  • Column Regeneration and Storage: Regenerate the column with 5 CVs of Buffer B, followed by 5 CVs of a high salt buffer (e.g., 2 M NaCl), and then re-equilibrate with Buffer A or store in 20% ethanol (B145695).

Protocol 2: Aggregate Removal from this compound ADCs by Size Exclusion Chromatography (SEC)

This protocol is for the removal of high molecular weight aggregates.

Materials:

  • SEC Column: TSKgel G3000SWxl or similar.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • HPLC or FPLC system.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Concentrate or dilute the ADC sample to a suitable concentration (typically 1-10 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Sample Injection: Inject an appropriate volume of the prepared sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min). The aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight species.

  • Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fraction by analytical SEC to confirm the removal of aggregates.

  • Column Storage: After use, flush the column with filtered, deionized water and store in a suitable storage solution (e.g., 20% ethanol).

Protocol 3: Charge Variant Analysis of this compound ADCs by Ion Exchange Chromatography (IEX)

This protocol is for the separation of ADC charge variants.

Materials:

  • IEX Column: A strong cation exchange column (e.g., a column packed with SP Sepharose Fast Flow) is commonly used.

  • Buffer A (Binding Buffer): 20 mM Sodium Acetate, pH 5.0.

  • Buffer B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.

  • HPLC or FPLC system.

Procedure:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 CVs of Buffer A.

  • Sample Preparation: Desalt the ADC sample into Buffer A using a desalting column or dialysis. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with 5-10 CVs of Buffer A to remove any unbound material.

  • Elution: Elute the bound ADC charge variants using a linear gradient from 0% to 50% Buffer B over 30 CVs. Acidic variants will elute first, followed by the main peak, and then the basic variants.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions to identify and quantify the different charge variants.

  • Column Regeneration and Storage: Regenerate the column with 5 CVs of Buffer B, followed by re-equilibration with Buffer A or storage in 20% ethanol containing a bacteriostatic agent.

Visualizations

The following diagrams illustrate key processes involved in the purification and mechanism of action of this compound conjugated ADCs.

ADC_Purification_Workflow cluster_0 Crude ADC Mixture cluster_1 Purification Steps cluster_2 Purified Products & Impurities Crude Unpurified ADC (Heterogeneous DAR, Aggregates, Free Drug) HIC Hydrophobic Interaction Chromatography (HIC) Crude->HIC DAR_Fractions DAR Fractions (e.g., DAR 2, 4, 6) HIC->DAR_Fractions Separates by DAR SEC Size Exclusion Chromatography (SEC) Aggregates Aggregates SEC->Aggregates Free_Drug Free Drug/Linker SEC->Free_Drug Final_ADC Purified Homogeneous ADC SEC->Final_ADC Removes Aggregates IEX Ion Exchange Chromatography (IEX) Charge_Variants Charge Variants IEX->Charge_Variants IEX->Final_ADC DAR_Fractions->SEC Final_ADC->IEX Optional Polishing Step

Figure 1. General experimental workflow for the purification of ADCs.

ADC_Intracellular_Trafficking cluster_0 Extracellular Space cluster_1 Intracellular Compartments cluster_2 Cytotoxic Effect ADC This compound ADC Receptor Target Antigen on Cancer Cell Surface ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Drug-Linker-Amino Acid) Lysosome->Payload 4. Proteolytic Degradation of Antibody Apoptosis Cell Apoptosis Payload->Apoptosis 5. Induction of Cytotoxicity Tubulin_Inhibition_Pathway Payload Released Payload (e.g., MMAE, DM1) Tubulin Tubulin Dimers Payload->Tubulin Binds to Tubulin Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Application Note: Analytical Techniques for the Characterization of Maleimide-L-PA-NH-Boc Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1] An ADC is composed of three primary components: the mAb, a cytotoxic payload, and a chemical linker that connects them.[1] The linker is a critical element that influences the ADC's stability, pharmacokinetics, and mechanism of payload release.[]

This application note focuses on the analytical characterization of ADCs utilizing a Mal-L-PA-NH-Boc linker. This is a non-cleavable linker that employs maleimide (B117702) chemistry to conjugate to sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond.[3][] The non-cleavable nature means the payload is released only after lysosomal degradation of the antibody backbone.

Comprehensive analytical characterization is crucial to ensure the safety, efficacy, and quality of ADCs. Critical Quality Attributes (CQAs) such as the drug-to-antibody ratio (DAR), aggregate and fragment levels, and charge variant profiles must be meticulously monitored. This document provides detailed protocols and application notes for a suite of orthogonal analytical techniques essential for characterizing this compound ADCs.

Figure 1: Structure and Conjugation of a this compound ADC.

Overall Analytical Characterization Workflow

A multi-faceted approach using orthogonal analytical techniques is required to fully characterize a this compound ADC. The workflow below illustrates the key analytical tests and the CQAs they measure.

cluster_Techniques Analytical Techniques cluster_Attributes Critical Quality Attributes (CQAs) Measured ADC_Sample This compound ADC Sample HIC HIC ADC_Sample->HIC RP_HPLC RP-HPLC (Reduced) ADC_Sample->RP_HPLC SEC SEC ADC_Sample->SEC MS LC-MS (Native) ADC_Sample->MS iCIEF iCIEF ADC_Sample->iCIEF DAR DAR & Drug Load Distribution HIC->DAR Purity Purity & DAR Confirmation RP_HPLC->Purity Aggregation Aggregates & Fragments SEC->Aggregation Mass Intact Mass & DAR Confirmation MS->Mass Charge Charge Heterogeneity & Variants iCIEF->Charge

Figure 2: Orthogonal analytical workflow for ADC characterization.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Application Note: Hydrophobic Interaction Chromatography (HIC) is the reference technique for determining the DAR of cysteine-linked ADCs. The separation is based on the principle that the conjugation of a hydrophobic linker-payload to the antibody increases its overall hydrophobicity. HIC separates ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4). The analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC. The average DAR is calculated from the relative peak areas of the different drug-loaded species.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A (high salt buffer).

  • Chromatographic System:

    • Use a bio-inert HPLC or UPLC system to prevent corrosion from high-salt mobile phases.

  • Chromatographic Conditions:

    • A linear gradient from high salt concentration (Mobile Phase A) to low salt concentration (Mobile Phase B) is used to elute the ADC species. More hydrophobic species (higher DAR) elute later.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of species) / 100

ParameterTypical Condition
Column TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm or similar HIC column
Mobile Phase A 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (B130326)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10-20 µL (corresponding to ~20 µg)
Gradient 0-100% B over 10-20 minutes

Table 1: Typical HIC Experimental Parameters.

Sample ADC Sample (1-2 mg/mL) HIC_System Bio-Inert HPLC System with HIC Column Sample->HIC_System Separation Gradient Elution (High to Low Salt) HIC_System->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Peak Integration & Average DAR Calculation Detection->Analysis

Figure 3: Experimental workflow for HIC analysis.

Purity and DAR Confirmation by Reversed-Phase HPLC (RP-HPLC)

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity and drug load distribution of ADCs. For cysteine-linked ADCs, analysis is typically performed after reducing the interchain disulfide bonds, separating the light chains (LC) and heavy chains (HC). This "middle-down" approach allows for the quantification of drug-conjugated chains (e.g., LC-DAR1, HC-DAR1, HC-DAR2) versus unconjugated chains. Due to the denaturing conditions (low pH, organic solvent), this method provides complementary information to the native HIC analysis.

Experimental Protocol:

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., 25 mM Tris, pH 7.5).

    • Add Dithiothreitol (DTT) to a final concentration of 1-10 mM to reduce the disulfide bonds.

    • Incubate at 37°C for 30 minutes or at 80°C for 10 minutes.

  • Chromatographic System:

    • An HPLC or UPLC system equipped with a column oven is required.

  • Chromatographic Conditions:

    • Separation of the reduced chains is achieved on a reversed-phase column suitable for proteins.

  • Data Analysis:

    • Identify and integrate the peaks for unconjugated and conjugated light and heavy chains.

    • The overall DAR can be calculated based on the relative distribution of these species.

ParameterTypical Condition
Column Agilent AdvanceBio RP-mAb, 3.5 µm, 2.1 x 100 mm or similar C4/C8 column
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 70 - 80°C
Detection UV at 280 nm
Injection Volume 5-10 µL
Gradient 30-60% B over 15-20 minutes

Table 2: Typical RP-HPLC Experimental Parameters for Reduced ADCs.

Sample ADC Sample Reduce Reduction with DTT (Separate LC & HC) Sample->Reduce HPLC_System RP-HPLC System Reduce->HPLC_System Detection UV Detection (280 nm) HPLC_System->Detection Analysis Peak Analysis (LC, HC, Drug-loaded species) Detection->Analysis

Figure 4: Experimental workflow for reduced RP-HPLC analysis.

Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Application Note: Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments in biotherapeutic samples. Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity. The conjugation of hydrophobic linker-payloads can increase the propensity for aggregation. SEC separates molecules based on their hydrodynamic size in solution under non-denaturing conditions. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.5-1 mg/mL using the SEC mobile phase.

  • Chromatographic System:

    • A bio-inert HPLC or UPLC system is recommended to minimize non-specific interactions.

  • Chromatographic Conditions:

    • The analysis is performed isocratically (i.e., with no change in mobile phase composition).

  • Data Analysis:

    • Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

ParameterTypical Condition
Column Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm or similar SEC column
Mobile Phase 150 mM Sodium Phosphate, pH 7.0 (Organic modifiers like isopropanol may be needed for some ADCs to reduce hydrophobic interactions)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection UV at 280 nm
Injection Volume 10-20 µL
Run Time 15-20 minutes (Isocratic)

Table 3: Typical SEC Experimental Parameters.

Sample ADC Sample in Mobile Phase SEC_System Bio-Inert HPLC System with SEC Column Sample->SEC_System Separation Isocratic Elution SEC_System->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Quantify Aggregates, Monomer, Fragments Detection->Analysis

Figure 5: Experimental workflow for SEC analysis.

Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: Intact mass analysis by high-resolution mass spectrometry (MS) provides a global overview of the ADC, confirming its identity, heterogeneity, and DAR distribution. For cysteine-linked ADCs where the light and heavy chains are held by non-covalent interactions after reduction, analysis under native MS conditions is crucial. This approach uses a volatile salt buffer (e.g., ammonium acetate) and minimizes protein denaturation, allowing for the accurate mass measurement of the intact ADC and its different drug-loaded forms. The resulting mass spectrum is a distribution of peaks, each corresponding to a specific DAR species.

Experimental Protocol:

  • Sample Preparation:

    • For native MS, perform buffer exchange into a volatile buffer like 50-150 mM ammonium acetate, pH 7.0.

    • For denaturing MS, dilute the sample in 0.1% formic acid. The sample can be deglycosylated using PNGase F to simplify the spectrum.

  • LC-MS System:

    • Couple a UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions (for online desalting):

    • A short reversed-phase or size-exclusion column can be used for online buffer exchange prior to MS injection.

  • Mass Spectrometry Conditions:

    • Acquire data in positive ion mode over an appropriate m/z range (e.g., 900–4000 m/z).

    • Optimize source conditions (e.g., spray voltage, source temperature) to maintain native structure or achieve efficient ionization.

  • Data Analysis:

    • Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass spectrum.

    • Identify the masses corresponding to the different DAR species.

    • Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

ParameterTypical Condition
Column Agilent Poroshell 300SB-C8, 5 µm, 1.0 x 75mm (for denaturing)
Mobile Phase A 0.1% Formic Acid in Water (denaturing) or 50 mM Ammonium Acetate (native)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (denaturing) or Isopropanol (native)
Flow Rate 0.2 mL/min
Column Temperature 75°C (denaturing)
MS Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Table 4: Typical LC-MS Experimental Parameters.

Sample ADC Sample (Buffer Exchanged) LC_System UPLC System (Desalting) Sample->LC_System MS_System High-Resolution MS (Q-TOF / Orbitrap) LC_System->MS_System Deconvolution Data Deconvolution MS_System->Deconvolution Analysis Identify Mass of DAR Species Deconvolution->Analysis

Figure 6: Experimental workflow for intact mass analysis by LC-MS.

Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)

Application Note: Antibodies and ADCs exhibit charge heterogeneity due to various post-translational modifications (e.g., deamidation, C-terminal lysine (B10760008) clipping) and the conjugation process itself. The conjugation of a linker-payload to a lysine residue alters the protein's net charge, but for cysteine-linked ADCs like this compound, the primary charge changes come from underlying mAb modifications. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique that separates proteins based on their isoelectric point (pI) in a pH gradient. It is used to monitor the distribution of acidic, main, and basic charge variants, providing a detailed fingerprint of the ADC's charge profile.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a master mix containing the ADC sample (final concentration 0.1-0.5 mg/mL), carrier ampholytes that form the pH gradient, pI markers, and additives to improve solubility.

  • iCIEF System:

    • Use an iCIEF instrument (e.g., ProteinSimple Maurice or iCE3).

  • Focusing and Mobilization:

    • Apply a high voltage to focus the proteins at their respective pI positions within the capillary.

    • After focusing, the separated protein zones are detected by a whole-column UV detector.

  • Data Analysis:

    • The pI markers are used to calibrate the separation.

    • Identify and quantify the percentage of acidic, main, and basic variants by integrating the electropherogram.

ParameterTypical Condition
System ProteinSimple Maurice or iCE3
Capillary Fused silica (B1680970) capillary cartridge
Sample Mix 0.5 mg/mL ADC, 4% Carrier Ampholytes (e.g., pH 3-10), pI markers (e.g., 5.85 and 10.17), 2 M Urea
Focusing Voltage 1500 V for 1 minute, then 3000 V for 8-10 minutes
Imaging UV detection at 280 nm

Table 5: Typical iCIEF Experimental Parameters.

Sample Prepare Sample Mix (ADC, Ampholytes, pI Markers) iCIEF_System iCIEF Instrument Sample->iCIEF_System Focusing Voltage Application (Focusing Step) iCIEF_System->Focusing Detection Whole-Column UV Imaging (280 nm) Focusing->Detection Analysis Quantify Acidic, Main, & Basic Variants Detection->Analysis

Figure 7: Experimental workflow for iCIEF analysis.

The analytical characterization of this compound ADCs requires a suite of robust and orthogonal methods to ensure product quality, safety, and efficacy. This application note has provided detailed protocols for five key analytical techniques: HIC for DAR determination, RP-HPLC for purity analysis, SEC for aggregate quantification, LC-MS for intact mass confirmation, and iCIEF for charge variant profiling.

Employing these techniques provides a comprehensive understanding of the ADC's critical quality attributes. The data generated are essential for process development, formulation, stability testing, and regulatory submissions. A thorough analytical strategy, as outlined here, is fundamental to the successful development of these complex and promising therapeutic agents.

References

Application Notes and Protocols for the Use of Mal-L-PA-NH-Boc with Diverse Cytotoxic Payloads in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the non-cleavable linker, Mal-L-PA-NH-Boc, in the development of Antibody-Drug Conjugates (ADCs) with a variety of cytotoxic payloads. The protocols outlined below are intended to serve as a comprehensive resource for researchers engaged in the synthesis and characterization of ADCs for therapeutic applications.

Introduction to this compound Linker

This compound is a heterobifunctional linker designed for the stable conjugation of cytotoxic drugs to monoclonal antibodies (mAbs). As a non-cleavable linker, it ensures that the payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome.[][2][3] This approach offers enhanced stability in circulation compared to some cleavable linkers, potentially reducing off-target toxicity.[2]

The key functional components of this compound are:

  • Maleimide (B117702) group: Reacts specifically with free thiol (sulfhydryl) groups, typically on cysteine residues of a partially reduced antibody, to form a stable thioether bond.[]

  • L-Phenylalanine (PA): Acts as a spacer element.

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for the attachment of the cytotoxic payload. This reaction is typically performed prior to antibody conjugation.

Application Notes: Conjugation with Different Cytotoxic Payloads

The versatility of the this compound linker allows for its use with a wide array of cytotoxic payloads. The choice of payload is critical and depends on the target antigen, tumor type, and desired mechanism of action.[4] Below are application notes for conjugating this compound with three distinct classes of cytotoxic agents.

Tubulin Inhibitor: Monomethyl Auristatin E (MMAE)

MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] It is a widely used payload in ADC development.[7][8]

Considerations for this compound-MMAE ADCs:

  • Potency: MMAE is highly potent, and the resulting ADC can be effective even with a low drug-to-antibody ratio (DAR).

  • Hydrophobicity: MMAE is relatively hydrophobic, which can increase the propensity for ADC aggregation at higher DARs. Careful control of the DAR is crucial.

  • Mechanism of Action: The non-cleavable nature of the linker means that the final active species released in the lysosome will be the amino acid-linker-MMAE complex.

Maytansinoid: DM1

DM1 is a derivative of maytansine (B1676224) that, like MMAE, disrupts microtubule assembly.[9] It is another clinically validated payload for ADCs.[7]

Considerations for this compound-DM1 ADCs:

  • Thiol Reactivity: DM1 contains a free thiol group, which must be taken into account during the synthesis of the drug-linker construct. The this compound linker would be conjugated to a derivative of DM1 where the thiol is not the reactive site for linker attachment.

  • Stability: The resulting thioether bond from the maleimide-cysteine reaction provides a stable linkage.

  • DAR Optimization: As with MMAE, optimizing the DAR is essential to balance efficacy and potential toxicity.

DNA Damaging Agent: Pyrrolobenzodiazepine (PBD) Dimer

PBD dimers are a class of highly potent DNA cross-linking agents that are effective against both dividing and non-dividing cells.[10][11][12] Their unique mechanism of action makes them attractive payloads for targeting a broad range of cancers.[13][14]

Considerations for this compound-PBD Dimer ADCs:

  • Extreme Potency: PBD dimers are exceptionally potent, often requiring a lower DAR than tubulin inhibitors.[10]

  • Handling Precautions: Due to their high cytotoxicity, stringent safety protocols are necessary when handling PBD dimers and their conjugates.

  • Homogeneity: Achieving a homogenous ADC product is critical to ensure a consistent and predictable safety and efficacy profile.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of ADCs using the this compound linker. Optimization of these protocols for specific antibodies and payloads is recommended.

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting columns (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the desired buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • Add a calculated molar excess of the reducing agent to the antibody solution. The optimal molar excess (typically 2-10 equivalents per antibody) should be determined empirically to achieve the desired number of free thiols per antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column with conjugation buffer.

  • Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent or other suitable methods.

experimental_workflow_reduction cluster_reduction Protocol 1: Antibody Reduction mAb Monoclonal Antibody (5-10 mg/mL) add_tcep Add TCEP (2-10 molar excess) mAb->add_tcep incubate Incubate (37°C, 1-2h) add_tcep->incubate desalt Desalting Column (remove excess TCEP) incubate->desalt reduced_mAb Reduced Antibody (with free thiols) desalt->reduced_mAb

Caption: Workflow for the partial reduction of a monoclonal antibody.

Protocol 2: Conjugation of Drug-Linker to Reduced Antibody

This protocol outlines the conjugation of the pre-prepared this compound-payload to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1

  • This compound-payload stock solution (e.g., 10 mM in DMSO)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M N-acetylcysteine)

Procedure:

  • Cool the reduced antibody solution to 4°C.

  • Add the this compound-payload stock solution to the antibody solution with gentle mixing. A molar excess of 1.5 to 5 equivalents of the drug-linker per thiol group is a typical starting point.

  • Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour. The optimal time and temperature should be determined for each specific system.

  • Quench the reaction by adding a molar excess of the quenching solution to react with any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.

  • (Optional but recommended) To enhance stability, the pH of the solution can be raised to ~9.0 and incubated for 1-2 hours to promote the hydrolysis of the thiosuccinimide ring, which prevents retro-Michael reactions.[4][15][16]

experimental_workflow_conjugation cluster_conjugation Protocol 2: ADC Conjugation reduced_mAb Reduced Antibody add_drug_linker Add this compound-Payload (1.5-5 molar excess per thiol) reduced_mAb->add_drug_linker incubate_conjugation Incubate (4°C, 1-2h) add_drug_linker->incubate_conjugation quench Quench (N-acetylcysteine) incubate_conjugation->quench hydrolysis Optional: Hydrolysis (pH 9.0, 1-2h) quench->hydrolysis crude_adc Crude ADC hydrolysis->crude_adc

Caption: Workflow for the conjugation of the drug-linker to the reduced antibody.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated drug-linker, free antibody, and aggregates.

Materials:

  • Crude ADC solution from Protocol 2

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Appropriate buffers for the chosen chromatography method

Procedure:

  • Concentrate the crude ADC solution if necessary.

  • Load the crude ADC onto the chromatography column.

  • Elute the ADC using the appropriate buffer system.

  • Collect fractions and analyze for protein concentration, DAR, and aggregation.

  • Pool the fractions containing the desired ADC product.

  • Perform buffer exchange into a suitable formulation buffer and concentrate to the desired final concentration.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Thorough characterization is critical to ensure the quality and consistency of the ADC.

3.4.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[][18][19]

  • UV-Vis Spectroscopy: This is a relatively simple method if the drug and antibody have distinct absorbance maxima.[18][19] The concentrations of the antibody and the payload can be determined, and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.[19] The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): Native or denaturing MS can provide a precise measurement of the mass of the ADC, allowing for the determination of the DAR and the distribution of drug-loaded species.[]

3.4.2. Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.

  • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC.

3.4.3. In Vitro Cell-Based Assays

  • Cytotoxicity Assays: The potency of the ADC is evaluated by determining its IC50 value against antigen-positive and antigen-negative cell lines.

  • Binding Assays (ELISA or Flow Cytometry): These assays confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.

Data Presentation

Quantitative data from the characterization of ADCs with different payloads should be summarized for clear comparison.

Table 1: Summary of ADC Characterization Data

ParameterThis compound-MMAEThis compound-DM1This compound-PBD Dimer
Average DAR (by HIC) 3.83.52.1
Average DAR (by MS) 3.93.62.0
Monomer Purity (by SEC) >98%>98%>97%
Free Drug Level <1%<1%<0.5%
In Vitro Potency (IC50) 0.5 nM0.8 nM50 pM
Target Binding (KD) 1.2 nM1.1 nM1.3 nM

Note: The values presented in this table are representative examples and will vary depending on the specific antibody, payload, and conjugation conditions.

Visualization of Signaling Pathways and Logical Relationships

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_intracellular Intracellular adc ADC (this compound) antigen Target Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking degradation Antibody & Linker Degradation lysosome->degradation payload_release Release of Payload-Amino Acid degradation->payload_release tubulin Tubulin (for MMAE/DM1) payload_release->tubulin Inhibition of Polymerization dna DNA (for PBD Dimer) payload_release->dna Cross-linking apoptosis Apoptosis tubulin->apoptosis dna->apoptosis

Caption: Mechanism of action for a non-cleavable ADC.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Mal-L-PA-NH-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload plays a critical role in the efficacy and safety of an ADC. Mal-L-PA-NH-Boc is a non-cleavable linker, meaning the cytotoxic payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2][3] This mechanism of action results in the release of a payload-linker-amino acid catabolite, which is often charged and less membrane-permeable, thereby minimizing the "bystander effect" – the killing of adjacent antigen-negative cells.[4][5]

These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the activity of ADCs containing a non-cleavable this compound linker. The assays are designed to assess cytotoxicity, internalization and lysosomal trafficking, payload release, and the characteristic lack of a significant bystander effect.

Data Presentation

The following tables summarize representative quantitative data for ADCs, comparing the effects of non-cleavable and cleavable linkers.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Non-Cleavable vs. Cleavable Linker ADCs

ADC ConstructLinker TypePayloadTarget Cell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab-MCC-DM1Non-cleavableDM1BT-474HER2~10-50
Trastuzumab-vc-MMAECleavableMMAEBT-474HER2~10-40
Anti-CD22-MCC-DM1Non-cleavableDM1BJABCD22~30
Anti-CD22-SPDB-DM4CleavableDM4BJABCD22~10

Table 2: Comparative Internalization Rates

AntibodyTarget AntigenCell LineInternalization Rate (k_int) (min⁻¹)Reference
TrastuzumabHER2BT-4740.015
Anti-EGFR AntibodyEGFRA4310.047

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of a target cell line by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the cells and add 100 µL of the various concentrations to the respective wells. Include untreated wells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Internalization and Lysosomal Trafficking Assay

This assay visualizes the internalization of the ADC and its trafficking to the lysosome.

Materials:

  • Antigen-positive (Ag+) cells

  • This compound ADC fluorescently labeled (e.g., with Alexa Fluor 488)

  • LysoTracker Red (or another lysosomal marker)

  • Hoechst 33342 (nuclear stain)

  • Imaging-compatible plates or chamber slides

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed Ag+ cells on imaging plates or chamber slides and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 1-10 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.

  • Lysosomal and Nuclear Staining: Thirty minutes before the end of the incubation, add LysoTracker Red to the cells according to the manufacturer's instructions. In the final 10 minutes, add Hoechst 33342 to stain the nuclei.

  • Imaging: Wash the cells with PBS and image using a confocal microscope. The green fluorescence from the ADC should co-localize with the red fluorescence of the LysoTracker, indicating lysosomal trafficking.

Payload Release Assay (Lysosomal Degradation)

This assay detects the release of the payload-linker-amino acid catabolite following lysosomal degradation of the ADC.

Materials:

  • Antigen-positive (Ag+) cells

  • This compound ADC

  • Cell lysis buffer

  • Lysosomal isolation kit (optional)

  • LC-MS/MS system

Protocol:

  • Cell Treatment: Treat a large culture of Ag+ cells with the this compound ADC at a high concentration (e.g., 10 µg/mL) for 24-48 hours.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer. Optionally, isolate the lysosomal fraction using a commercial kit.

  • Sample Preparation: Precipitate proteins from the lysate (or lysosomal fraction) and collect the supernatant containing the small molecule catabolites.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the specific mass of the expected payload-linker-amino acid catabolite. The exact mass will depend on the payload and the amino acid residue (typically lysine) to which the linker was conjugated.

Bystander Effect Assay (Co-culture Method)

This assay is designed to demonstrate the limited or absent bystander killing effect of a non-cleavable ADC.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)

  • This compound ADC

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). As controls, seed monocultures of Ag+ cells and GFP-Ag- cells. Allow the cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Measurement of Ag- cells: Measure the GFP fluorescence intensity using a plate reader or quantify the percentage of GFP-positive cells by flow cytometry.

  • Data Analysis: Normalize the GFP signal in the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture would indicate a bystander effect. For a non-cleavable ADC, a minimal difference is expected.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload-Linker-Amino Acid Catabolite Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Cytotoxicity_Workflow start Start seed_cells Seed Ag+ and Ag- cells in 96-well plates start->seed_cells treat_cells Add serial dilutions of ADC, unconjugated Ab, and free payload seed_cells->treat_cells incubate1 Incubate for 72-96 hours treat_cells->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze Internalization_Workflow start Start seed_cells Seed Ag+ cells on imaging plates start->seed_cells treat_cells Incubate with fluorescently labeled ADC at 37°C and 4°C seed_cells->treat_cells add_stains Add LysoTracker Red and Hoechst 33342 treat_cells->add_stains wash_cells Wash cells with PBS add_stains->wash_cells image Image with confocal microscope wash_cells->image analyze Analyze co-localization of ADC and lysosome image->analyze Payload_Signaling_Pathway cluster_payloads Common Payloads for Non-Cleavable ADCs cluster_pathway Mechanism of Action DM1 Maytansinoid (e.g., DM1) tubulin β-Tubulin DM1->tubulin Binds to maytansine (B1676224) site MMAF Auristatin (e.g., MMAF) MMAF->tubulin Binds to vinca (B1221190) site microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest G2/M Phase Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for the Preclinical Development of Antibody-Drug Conjugates (ADCs) with Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Non-cleavable linkers represent a significant class of ADC technology, offering distinct advantages in terms of plasma stability and a potentially wider therapeutic window.[1]

Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, non-cleavable linkers remain attached to the payload throughout the delivery process.[2] The release of the active cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This mechanism of action results in the formation of a payload-linker-amino acid catabolite, which is the active cytotoxic species.

These application notes provide a comprehensive guide to the preclinical development of ADCs with non-cleavable linkers, including detailed experimental protocols, data presentation guidelines, and visualizations of key biological and experimental workflows.

Mechanism of Action of ADCs with Non-Cleavable Linkers

The efficacy of an ADC with a non-cleavable linker is contingent upon a series of sequential events, beginning with target binding and culminating in the release of the cytotoxic catabolite within the lysosome.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Target_Cell Target Cancer Cell (Antigen Expressing) ADC->Target_Cell 1. Binding to Surface Antigen Endosome Early Endosome Target_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Catabolite Payload-Linker- Amino Acid Catabolite Lysosome->Catabolite 4. Proteolytic Degradation of Antibody Apoptosis Apoptosis Catabolite->Apoptosis 5. Induction of Cell Death

Mechanism of action for an ADC with a non-cleavable linker.

Key Advantages and Considerations

ADCs with non-cleavable linkers offer several advantages, including:

  • Increased Plasma Stability: The covalent bond between the linker and the payload is highly stable in systemic circulation, minimizing premature release of the cytotoxic agent and reducing the risk of off-target toxicity.[1]

  • Improved Therapeutic Window: The enhanced stability can lead to a wider therapeutic window compared to some ADCs with cleavable linkers.

  • Reduced Bystander Effect: The charged nature of the payload-linker-amino acid catabolite generally limits its ability to diffuse across cell membranes, resulting in a more targeted killing of antigen-positive cells and a reduced "bystander effect" on neighboring antigen-negative cells. This can be advantageous in treating hematological malignancies or tumors with high and homogenous antigen expression.

However, there are also important considerations for the development of these ADCs:

  • Dependence on Lysosomal Degradation: The efficacy of the ADC is entirely reliant on the internalization and subsequent lysosomal degradation of the antibody.

  • Payload Selection: The cytotoxic payload must retain its potency after the addition of the linker and an amino acid residue.

  • Limited Bystander Killing: The reduced bystander effect may be a disadvantage in treating solid tumors with heterogeneous antigen expression.

Preclinical Development Workflow

The preclinical evaluation of an ADC with a non-cleavable linker involves a series of in vitro and in vivo studies designed to assess its potency, stability, and efficacy.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Internalization Internalization Assay Cytotoxicity->Internalization Lysosomal_Degradation Lysosomal Degradation & Catabolite Identification Internalization->Lysosomal_Degradation Pharmacokinetics Pharmacokinetic (PK) Analysis Lysosomal_Degradation->Pharmacokinetics Efficacy In Vivo Efficacy (Xenograft Models) Pharmacokinetics->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology

References

Application Notes and Protocols for Mal-L-PA-NH-Boc in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-L-PA-NH-Boc is a non-cleavable linker utilized in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). Its structure features a maleimide (B117702) group for covalent linkage to thiol-containing molecules like antibodies, a stable amide bond, and a Boc-protected amine, offering a versatile platform for conjugating cytotoxic payloads. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.

The maleimide group of this compound reacts specifically with free thiol groups, most commonly on cysteine residues of monoclonal antibodies, via a Michael addition reaction. This forms a stable thioether bond, ensuring the integrity of the ADC in circulation and minimizing premature drug release.[1][2] The non-cleavable nature of this linker dictates that the cytotoxic payload is released primarily through the complete lysosomal degradation of the antibody component after internalization by the target cell.[3][4] This mechanism of action is crucial for payloads that remain potent even with the linker and a residual amino acid attached.

Key Applications

The primary application of this compound is in the construction of ADCs for targeted cancer therapy. The linker's stability in the bloodstream is a key advantage, potentially leading to a wider therapeutic window by reducing off-target toxicity associated with premature payload release.[4]

Data Presentation

Quantitative data for ADCs utilizing specific non-cleavable maleimide linkers are presented below. While specific data for this compound is not publicly available in the form of comprehensive tables, the following data for structurally similar non-cleavable maleimide-containing ADCs serve as a representative example of expected performance.

Table 1: Drug-to-Antibody Ratio (DAR) of a Non-Cleavable Maleimide Linker-ADC

ADC BatchAverage DAR (by HIC-HPLC)DAR Distribution (Species %)
DAR0: 5%
Batch 13.8DAR2: 15%
DAR4: 60%
DAR6: 15%
DAR8: 5%

HIC-HPLC: Hydrophobic Interaction Chromatography - High-Performance Liquid Chromatography

Table 2: In Vitro Cytotoxicity of a Non-Cleavable Maleimide Linker-ADC

Cell LineTarget Antigen ExpressionIC₅₀ (nM) of ADCIC₅₀ (nM) of Free Drug
SK-BR-3High0.50.01
BT-474High1.20.01
MCF-7Low>1000.02
MDA-MB-231Negative>1000.015

IC₅₀: Half-maximal inhibitory concentration

Table 3: In Vivo Efficacy of a Non-Cleavable Maleimide Linker-ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1025
ADC160
ADC595
ADC10100 (Complete Remission)

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Prepare a 10 mg/mL solution of the antibody in PBS.

  • Prepare a fresh 10 mM solution of TCEP in PBS.

  • Add a 5-fold molar excess of the TCEP solution to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.

  • Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

  • Apply the antibody-TCEP reaction mixture to the PD-10 column to remove excess TCEP.

  • Collect the eluate containing the reduced antibody.

  • Determine the protein concentration and the number of free thiol groups per antibody using Ellman's reagent.

Protocol 2: Drug-Linker Conjugation

This protocol details the conjugation of the this compound linker to a cytotoxic payload containing a suitable reactive group (e.g., an activated ester).

Materials:

  • Cytotoxic drug with a reactive handle (e.g., NHS-ester of a payload)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the cytotoxic drug and a 1.2-fold molar excess of this compound in anhydrous DMF.

  • Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, the drug-linker conjugate can be purified by preparative HPLC.

  • Lyophilize the purified product to obtain the drug-Mal-L-PA-NH-Boc conjugate.

Protocol 3: ADC Synthesis

This protocol describes the conjugation of the activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • Drug-Mal-L-PA-NH-Boc conjugate from Protocol 2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

Procedure:

  • Dissolve the drug-Mal-L-PA-NH-Boc conjugate in DMSO to prepare a 10 mM stock solution.

  • Add a 5-fold molar excess of the drug-linker stock solution to the reduced antibody solution with gentle stirring.

  • Allow the conjugation reaction to proceed at 4°C for 16 hours.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

  • Incubate for an additional 30 minutes at 4°C.

Protocol 4: ADC Purification and Characterization

This protocol outlines the purification of the ADC and the determination of its key characteristics.

Materials:

  • Crude ADC reaction mixture from Protocol 3

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

  • LC-MS system

Procedure:

  • Purification:

    • Concentrate the crude ADC mixture using a centrifugal filtration device.

    • Purify the ADC using an SEC system to remove unconjugated drug-linker and other small molecules.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR):

      • Determine the average DAR and DAR distribution using HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for separation of different DAR species.

      • Alternatively, use LC-MS analysis of the intact or reduced and deglycosylated ADC to determine the mass of the different species and calculate the DAR.

    • Purity and Aggregation:

      • Assess the purity and extent of aggregation of the final ADC product by SEC-HPLC.

    • In Vitro Cytotoxicity:

      • Perform a cell-based assay (e.g., MTS or CellTiter-Glo) using target antigen-positive and negative cell lines to determine the IC₅₀ of the ADC.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (this compound Linker) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (with linker remnant) Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a non-cleavable ADC.

ADC_Synthesis_Workflow Ab Monoclonal Antibody ReducedAb Reduced Antibody (-SH groups exposed) Ab->ReducedAb Reduction (TCEP) ADC Purified Antibody-Drug Conjugate ReducedAb->ADC Drug Cytotoxic Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Linker This compound Linker->DrugLinker Activation & Conjugation DrugLinker->ADC Conjugation

Caption: General workflow for ADC synthesis.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Mal-L-PA-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mal-L-PA-NH-Boc for bioconjugation.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation efficiency is a common issue in bioconjugation. The following guide provides a systematic approach to troubleshooting this problem when using this compound.

Question: Why am I observing low or no conjugation efficiency with this compound?

Answer: Several factors can contribute to low conjugation efficiency. A step-by-step investigation of the following potential causes will help identify and resolve the issue.

Assess the Integrity and Reactivity of Your Maleimide (B117702) (this compound)
  • Potential Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]

    • Solution:

      • Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1]

      • If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[1] Long-term storage of maleimide-functionalized molecules can lead to a significant decrease in reactivity.[1] For instance, storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.

Verify the Availability of Free Thiols on Your Biomolecule
  • Potential Cause: Thiol Oxidation. Free thiols (sulfhydryl groups, -SH) can readily oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metal ions.

    • Solution:

      • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.

        • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain thiols itself, meaning it doesn't need to be removed before adding the maleimide reagent. It is effective over a wide pH range.

        • DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7. Being a thiol-containing compound, excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide.

      • Preventing Re-oxidation:

        • Degas your buffers to remove dissolved oxygen.

        • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.

Optimize Reaction Conditions
  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.

    • Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group and reaction with amines. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol can significantly impact the conjugation efficiency.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, the optimal ratio is highly dependent on the specific molecules and should be determined empirically. For some applications, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.

  • Potential Cause: Steric Hindrance. The accessibility of the thiol group on your biomolecule can affect the conjugation efficiency, especially for larger molecules.

    • Solution: Optimization of the linker length or the attachment site on the biomolecule may be necessary. For larger molecules, a higher molar excess of the maleimide reagent might be required.

Address Potential Side Reactions
  • Potential Cause: Reaction with Other Nucleophiles. At higher pH values, maleimides can react with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues.

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.

  • Potential Cause: Thiazine (B8601807) Rearrangement. For peptides with an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether linkage rearranges to a thiazine structure, especially at or above physiological pH. This can complicate purification and characterization.

    • Solution:

      • Perform the conjugation at a more acidic pH (e.g., pH < 7) to keep the N-terminal amine protonated and less nucleophilic.

      • If possible, avoid using peptides with an N-terminal cysteine for conjugation.

Data Presentation

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for thiol reactivity and minimizes maleimide hydrolysis and side reactions with amines.
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1Starting with a 10-20 fold excess is common for proteins, but should be optimized for each specific application. Lower ratios (2:1, 5:1) have proven effective in some cases.
Reaction Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours or 4°C overnight are typical conditions.
Solvent for Maleimide Anhydrous DMSO or DMFEnsures stability of the maleimide before addition to the aqueous reaction buffer.
Additives in Reaction Buffer 1-5 mM EDTAChelates metal ions to prevent thiol oxidation.

Table 2: Troubleshooting Summary for Low Conjugation Efficiency

ObservationPotential CauseSuggested Solution
Low/No Product Formation Maleimide HydrolysisPrepare maleimide solution fresh in anhydrous solvent; use a slightly acidic buffer (pH 6.0-6.5) for short-term aqueous storage.
Thiol OxidationReduce disulfide bonds with TCEP or DTT (remove excess DTT); degas buffers and add EDTA.
Suboptimal pHAdjust reaction buffer pH to 6.5-7.5.
Incorrect StoichiometryOptimize the molar ratio of maleimide to thiol through titration experiments.
Heterogeneous Product Side reaction with aminesMaintain pH between 6.5-7.5.
Thiazine rearrangement (N-terminal Cys)Perform conjugation at a more acidic pH (<7).

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines a general method for conjugating a thiol-containing molecule (e.g., a cytotoxic drug) to an antibody using this compound.

1. Antibody Reduction (Generation of Free Thiols) a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2). b. To reduce interchain disulfide bonds, add a solution of TCEP to the antibody solution. A 10-fold molar excess of TCEP to antibody is a good starting point. c. Incubate the reaction for 30-60 minutes at room temperature. The reduced antibody can often be used directly without removing the TCEP. d. Alternatively, use DTT at a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed using a desalting column or buffer exchange before proceeding.

2. Conjugation Reaction a. Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). b. Add the this compound stock solution to the reduced antibody solution. The molar ratio should be optimized, but a starting point of 5-10 fold molar excess of the linker to the antibody can be used. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

3. Quenching and Purification a. To quench the reaction and cap any unreacted maleimide groups, add a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol (B42355) in excess. b. Purify the resulting antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography (SEC) to remove excess linker, unreacted antibody, and quenching agent.

4. Characterization a. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Start: Low Conjugation Efficiency check_maleimide 1. Assess Maleimide Reactivity start->check_maleimide hydrolysis Hydrolysis? check_maleimide->hydrolysis check_thiol 2. Verify Free Thiol Availability oxidation Oxidation? check_thiol->oxidation optimize_conditions 3. Optimize Reaction Conditions ph Incorrect pH? optimize_conditions->ph check_side_reactions 4. Investigate Side Reactions other_nucleophiles Reaction with Amines? check_side_reactions->other_nucleophiles success Successful Conjugation hydrolysis->check_thiol No fresh_solution Use Fresh Solution in Anhydrous Solvent hydrolysis->fresh_solution Yes fresh_solution->check_thiol oxidation->optimize_conditions No reduce Reduce Disulfide Bonds (TCEP/DTT) oxidation->reduce Yes prevent_reoxidation Prevent Re-oxidation (Degas, EDTA) reduce->prevent_reoxidation prevent_reoxidation->optimize_conditions adjust_ph Adjust pH to 6.5-7.5 ph->adjust_ph Yes stoichiometry Incorrect Stoichiometry? ph->stoichiometry No adjust_ph->stoichiometry stoichiometry->check_side_reactions No optimize_ratio Optimize Molar Ratio stoichiometry->optimize_ratio Yes optimize_ratio->check_side_reactions thiazine Thiazine Rearrangement? other_nucleophiles->thiazine No adjust_ph_side Adjust pH to 6.5-7.5 other_nucleophiles->adjust_ph_side Yes thiazine->success No acidic_ph Use Acidic pH (<7) thiazine->acidic_ph Yes adjust_ph_side->thiazine acidic_ph->success

Caption: A troubleshooting workflow for low conjugation efficiency.

Conjugation_Pathway Maleimide-Thiol Conjugation Pathway and Side Reactions cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reactions Potential Side Reactions maleimide This compound (Active Maleimide) conjugation Michael Addition (pH 6.5-7.5) maleimide->conjugation hydrolysis Maleimide Hydrolysis (Inactive Product) maleimide->hydrolysis pH > 7.5 amine_reaction Reaction with Amines (e.g., Lysine) maleimide->amine_reaction pH > 7.5 thiol Biomolecule with Free Thiol (-SH) thiol->conjugation desired_product Stable Thioether Conjugate conjugation->desired_product Desired Pathway

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate the aggregation of Antibody-Drug Conjugates (ADCs) featuring hydrophobic linkers.

Troubleshooting Guide

This guide addresses common issues encountered during ADC development and provides actionable solutions.

Issue 1: Immediate Aggregation Observed Post-Conjugation

Q: I am observing significant aggregation immediately after the conjugation of my hydrophobic linker-payload to the antibody. What are the likely causes and how can I fix this?

A1: Immediate aggregation post-conjugation is a common issue, primarily driven by the increased surface hydrophobicity of the ADC. [1] The conjugation process introduces hydrophobic moieties onto the antibody surface, creating patches that can interact between ADC molecules, leading to self-association and aggregation.[1][2]

Immediate Troubleshooting Steps:

  • Review Conjugation Chemistry: The conditions used during conjugation can induce structural disruption of the monoclonal antibody (mAb), enhancing aggregation. Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility.[2]

  • Assess Co-solvents: If using organic co-solvents like DMSO to dissolve the linker-payload, ensure the final concentration is minimal (e.g., <5% v/v), as higher concentrations can promote antibody aggregation.[3] Consider using a water-soluble version of your crosslinker, such as sulfo-SMCC, to avoid the need for organic solvents.

  • Consider Solid-Phase Conjugation: An effective method to prevent aggregation is to immobilize the antibodies on a solid support (e.g., an affinity resin) during the conjugation process. This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.

Issue 2: Gradual Increase in ADC Aggregation During Storage

Q: I am observing a gradual increase in ADC aggregation during storage. What factors contribute to this instability and what are the best practices for formulation?

A2: Gradual aggregation during storage points to formulation and storage condition issues. ADCs are sensitive to a range of environmental and processing conditions.

Formulation and Storage Best Practices:

  • Optimize Buffer Conditions:

    • pH: Maintain a pH where the ADC is most stable. Conduct a pH screening study to identify the optimal pH that minimizes aggregation.

    • Ionic Strength: Adjusting the ionic strength of the buffer can influence protein-protein interactions. Both low and high salt concentrations can sometimes promote aggregation, so optimization is key.

  • Use Stabilizing Excipients: The choice of excipients is critical for preventing aggregation.

    • Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are commonly used to prevent surface-induced aggregation and stabilize the ADC against mechanical stress.

    • Sugars and Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) act as stabilizers, protecting the ADC during storage.

    • Amino Acids: Arginine can be effective in reducing opalescence and suppressing aggregation.

  • Control Storage Conditions:

    • Temperature: Store the ADC at the recommended temperature. Avoid freeze-thaw cycles unless the formulation is optimized with cryoprotectants.

    • Light Exposure: Protect the ADC from light, as it can induce photo-degradation and aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is ADC aggregation a problem?

A1: ADC aggregation is a critical issue because it can:

  • Reduce Efficacy: Aggregates may have reduced ability to bind to the target antigen.

  • Increase Immunogenicity: Aggregated proteins can elicit an unwanted immune response in patients.

  • Alter Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, reducing the ADC's exposure.

  • Cause Off-Target Toxicity: Aggregates can lead to accumulation in organs like the liver or kidneys, causing non-specific toxicity.

  • Impact Manufacturing: Aggregation can lead to product loss during purification, which increases manufacturing costs and reduces the overall yield.

Q2: How can I reduce the hydrophobicity of my ADC?

A2: You can reduce the overall hydrophobicity of your ADC through several strategies:

  • Linker Modification: Incorporate hydrophilic moieties into the linker.

    • Polyethylene Glycol (PEG) Linkers: PEG chains can create a hydration shell around the ADC, improving solubility and reducing aggregation. The length and architecture of the PEG linker can be optimized to balance hydrophilicity and efficacy.

    • Sulfonate or Phosphate Groups: Introducing negatively charged groups into the linker can increase its hydrophilicity.

    • Glycoside/Sugar Moieties: Incorporating sugars into the linker can also enhance hydrophilicity.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic payload, effectively shielding it.

  • Protein Engineering: Modify the antibody sequence to reduce its surface hydrophobicity.

    • Mutate Aggregation-Prone Regions (APRs): Identify and mutate hydrophobic residues in the CDRs or framework regions to more polar amino acids. Introducing charged residues at the edges of hydrophobic CDRs can be particularly effective.

  • Payload Selection: If possible, select a more hydrophilic cytotoxic payload.

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?

A3: A higher DAR generally correlates with increased hydrophobicity and a greater tendency for aggregation. While a higher DAR can increase the potency of the ADC, it often comes at the cost of reduced stability and faster clearance. Finding the optimal DAR is a critical aspect of ADC development, balancing efficacy with manufacturability and in vivo performance.

Q4: Which analytical techniques are best for detecting and quantifying ADC aggregation?

A4: A combination of orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the industry standard for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers).

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and monitoring changes in the size distribution of the ADC population over time.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is particularly useful for characterizing the distribution of different DAR species and can provide an indirect measure of the propensity for hydrophobically-driven aggregation.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different strategies to prevent ADC aggregation.

Table 1: Effect of Linker Hydrophilicity on ADC Aggregation

Linker TypeModificationKey FindingsReference
PEGylated LinkerPendant vs. Linear PEGAmide-coupled ADCs with two pendant 12-unit PEG chains showed slower clearance rates, paralleling a lower aggregation tendency compared to a linear 24-unit PEG linker.
Glucuronide LinkerComparison with Dipeptide LinkerGlucuronide-linked conjugates showed minimal aggregation (<5%) compared to dipeptide-linked conjugates (up to 80%).
Sulfonate-Containing LinkerIntroduction of a Sulfonate GroupEnabled conjugation of hydrophobic maytansinoid at a higher DAR without triggering aggregation compared to the more hydrophobic SMCC linker.

Table 2: Effect of Excipients on ADC and mAb Stability

ExcipientConcentrationEffect on AggregationReference
Polysorbate 800.01% (w/v)No adverse effect on thermal or photostability of a mAb.
Polysorbate 801.00% (w/v)Negative effect on thermal and photostability of a mAb, with a ~3% decrease in monomer after 4 weeks at 25°C.
Polysorbate 20 / 800.01 g/LEffective in reducing aggregate formation in cell culture medium.
Arginine Glutamate50-200 mMIncreased the physical stability of mAbs, suppressing aggregation at both pH 5.5 and 7.0 under accelerated stability conditions.

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 20-100 µL of the prepared sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase for a sufficient time to allow for the separation of aggregates, monomer, and fragments.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (eluting before the main monomer peak), the monomer peak, and any low molecular weight species. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the hydrodynamic radius and polydispersity of an ADC sample as an indicator of aggregation.

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

  • Filtration unit (0.22 µm filter)

Procedure:

  • Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).

  • Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer to a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large particles.

  • Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform at least three measurements for reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Rh), and the polydispersity index (PDI). An increase in Rh or PDI over time or under stress conditions indicates aggregation.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling

Objective: To assess the drug-to-antibody ratio (DAR) distribution and the overall hydrophobicity profile of an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µL of the prepared sample.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: The different peaks correspond to different DAR species, with higher DAR species being more hydrophobic and eluting later in the gradient. The peak area of each species can be used to determine the DAR distribution.

Visualizations

ADC_Aggregation_Causes cluster_Causes Primary Causes of ADC Aggregation cluster_Factors Contributing Factors cluster_Result Result A Increased Surface Hydrophobicity I ADC Aggregation A->I B High Drug-to-Antibody Ratio (DAR) B->I C Unfavorable Formulation Conditions C->I D Hydrophobic Linker D->A E Hydrophobic Payload E->A F Suboptimal pH F->C G Incorrect Ionic Strength G->C H Organic Co-solvents H->C

Caption: Key drivers leading to the aggregation of ADCs with hydrophobic linkers.

Prevention_Strategies cluster_Strategies Prevention Strategies cluster_Linker Linker Approaches cluster_Formulation Formulation Approaches cluster_ProteinEng Protein Engineering Approaches A Preventing ADC Aggregation B Linker Modification A->B C Formulation Optimization A->C D Protein Engineering A->D E PEGylation B->E F Incorporate Charged Groups (Sulfonates, Phosphates) B->F G Use Glycoside/Sugar Moieties B->G H Optimize pH and Ionic Strength C->H I Add Stabilizing Excipients (Surfactants, Sugars, Amino Acids) C->I J Mutate Aggregation-Prone Regions (APRs) D->J K Introduce Charged Residues in CDRs D->K

Caption: A summary of key strategies to mitigate ADC aggregation.

Troubleshooting_Workflow cluster_PostConjugation Post-Conjugation Troubleshooting cluster_Storage Storage Troubleshooting Start ADC Aggregation Observed Q1 When is aggregation occurring? Start->Q1 A1 Immediately Post-Conjugation Q1->A1 Immediate A2 During Storage Q1->A2 Gradual B1 Review Conjugation Conditions (pH, co-solvents) A1->B1 B2 Consider Solid-Phase Conjugation A1->B2 B3 Decrease DAR A1->B3 C1 Optimize Formulation Buffer (pH, ionic strength) A2->C1 C2 Screen Stabilizing Excipients A2->C2 C3 Evaluate Storage Conditions (temperature, light) A2->C3 End Aggregation Minimized B1->End B2->End B3->End C1->End C2->End C3->End

Caption: A decision tree for troubleshooting ADC aggregation issues.

References

Technical Support Center: Optimizing Mal-L-PA-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for Maleimide-L-Phenylalanine-NH-Boc (Mal-L-PA-NH-Boc) conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and efficient conjugation experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the conjugation of this compound to thiol-containing molecules, such as antibodies or other proteins, for the development of Antibody-Drug Conjugates (ADCs).

Q1: Why is my conjugation efficiency low or non-existent?

A1: Low conjugation efficiency is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5.[1][2] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[1]

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1] If storage is necessary, use a dry, water-miscible solvent like DMSO or DMF and store at -20°C.[1] For aqueous buffers, a slightly acidic pH of 6.5-7.5 is optimal for the conjugation reaction while minimizing hydrolysis.

  • Thiol Oxidation: Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metal ions.

    • Solution: Ensure that any existing disulfide bonds in your protein are adequately reduced. TCEP (tris(2-carboxyethyl)phosphine) is a preferred reducing agent as it is effective over a wide pH range and does not need to be removed prior to conjugation. DTT (dithiothreitol) is also effective but must be removed before adding the maleimide reagent to prevent it from competing with the target thiol. To prevent re-oxidation, degas your buffers and include a chelating agent like EDTA (1-5 mM) in the reaction buffer.

  • Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing molecule is crucial for efficient conjugation.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, the optimal ratio can vary depending on the specific reactants. For smaller peptides, a lower excess (e.g., 2:1 maleimide to thiol) may be sufficient, while larger proteins might require a higher excess (e.g., 5:1) to overcome steric hindrance. It is advisable to perform optimization experiments to determine the ideal ratio for your specific system.

  • Suboptimal pH: The pH of the reaction buffer significantly impacts the reaction rate and specificity.

    • Solution: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows considerably as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.

Q2: My final conjugate is not stable. What could be the cause?

A2: The stability of the maleimide-thiol linkage can be a concern, as the reaction is reversible through a retro-Michael reaction. This can lead to deconjugation of the payload, especially in vivo.

  • Solution: The this compound linker is designed as a non-cleavable linker. However, the stability of the initial thiosuccinimide adduct can be enhanced. One strategy to improve stability is the hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened product that is resistant to the retro-Michael reaction. This hydrolysis can be promoted by certain linker designs that incorporate adjacent basic amino groups to catalyze the ring-opening at neutral pH. While this compound itself is a standard non-cleavable linker, ensuring complete conjugation and proper purification can minimize the presence of unstable intermediates.

Q3: I am observing side reactions and a heterogeneous product. How can I improve specificity?

A3: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.

  • Reaction with Amines: As mentioned, at a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

    • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.

  • N-terminal Cysteine Rearrangement: Peptides with an N-terminal cysteine can undergo a side reaction where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement. This is more likely to occur at physiological or higher pH.

    • Solution: If possible, avoid using peptides with an N-terminal cysteine. Alternatively, performing the conjugation at a more acidic pH (e.g., pH 5.0) can keep the N-terminal amine protonated and less nucleophilic. Acetylation of the N-terminal cysteine can also prevent this side reaction.

Q4: How can I confirm that my conjugation reaction was successful?

A4: Several analytical techniques can be used to characterize the final conjugate and determine the drug-to-antibody ratio (DAR).

  • Mass Spectrometry (MS): Can confirm the covalent attachment of the drug-linker to the antibody and provide information on the distribution of different drug-loaded species.

  • SDS-PAGE: Can show a shift in the molecular weight of the antibody after conjugation.

  • Size-Exclusion Chromatography (SEC): Can be used to purify the conjugate and remove excess, unreacted drug-linker.

  • UV/Vis Spectroscopy: Can be used to determine the concentration of the antibody and the conjugated drug, allowing for the calculation of the DAR.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound conjugation reactions.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal for specific and efficient thiol-maleimide reaction; minimizes maleimide hydrolysis and reaction with amines.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction (typically 1-2 hours); 4°C for overnight reactions to minimize potential degradation of sensitive molecules.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 1 - 2 hours at RT; Overnight at 4°CReaction kinetics can be rapid; a time-course experiment is recommended to determine the optimal reaction time for a specific system.

Table 2: Buffer Components

ComponentRecommended ConcentrationPurpose
Buffer PBS, HEPES, BorateCommon non-thiol containing buffers suitable for conjugation.
EDTA 1 - 5 mMChelates divalent metal ions to prevent oxidation of free thiols.
Organic Co-solvent (e.g., DMSO, DMF) < 10% (v/v)To dissolve the often hydrophobic this compound linker.

Experimental Protocols

This section provides a detailed methodology for a typical this compound conjugation to a monoclonal antibody (mAb).

1. Antibody Reduction (Thiolation)

  • Objective: To reduce the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

    • TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM)

    • Degassed conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)

  • Procedure:

    • Prepare the mAb solution at a concentration of 1-10 mg/mL in degassed conjugation buffer.

    • Add TCEP solution to the mAb solution to achieve a final molar excess of 2-10 fold over the disulfide bonds to be reduced. A common starting point is a 10:1 molar ratio of TCEP to antibody.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • The reduced antibody can often be used directly in the next step without removing the TCEP. If DTT was used, it must be removed via a desalting column.

2. This compound Conjugation

  • Objective: To conjugate the this compound linker to the reduced mAb.

  • Materials:

    • Reduced mAb solution from the previous step

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Quenching reagent (e.g., 10 mM cysteine or 2-mercaptoethanol)

  • Procedure:

    • Dissolve the this compound in a minimal amount of anhydrous DMSO to prepare a stock solution.

    • Add the this compound stock solution to the reduced mAb solution to achieve the desired molar excess (e.g., 5:1 to 20:1 maleimide to thiol).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, or at 4°C overnight.

    • To quench the reaction, add a quenching reagent to react with any excess maleimide.

3. Purification of the Antibody-Drug Conjugate (ADC)

  • Objective: To remove unreacted this compound and other impurities.

  • Procedure:

    • Purify the ADC using size-exclusion chromatography (SEC) with a suitable buffer (e.g., PBS).

    • Collect the fractions corresponding to the purified ADC.

    • Concentrate the purified ADC to the desired concentration.

Visualizations

The following diagrams illustrate the key processes involved in this compound conjugation.

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification mAb Monoclonal Antibody (mAb) (with disulfide bonds) TCEP Add TCEP (Reducing Agent) mAb->TCEP reduced_mAb Reduced mAb (with free thiols) TCEP->reduced_mAb conjugation Incubate at RT (1-2 hours) reduced_mAb->conjugation Add Linker linker This compound (in DMSO) linker->conjugation quench Quench Reaction (e.g., with cysteine) conjugation->quench ADC_crude Crude ADC quench->ADC_crude SEC Size-Exclusion Chromatography (SEC) ADC_crude->SEC purified_ADC Purified ADC SEC->purified_ADC

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_conditions Reaction Condition Issues start Low Conjugation Efficiency? hydrolysis Maleimide Hydrolyzed? start->hydrolysis oxidation Thiols Oxidized? start->oxidation pH Incorrect pH? start->pH ratio Incorrect Molar Ratio? start->ratio prep_fresh Solution: Prepare fresh maleimide solution before use. hydrolysis->prep_fresh reduce Solution: Ensure adequate reduction and prevent re-oxidation (EDTA, degas). oxidation->reduce optimize_pH Solution: Maintain pH 6.5-7.5. pH->optimize_pH optimize_ratio Solution: Optimize maleimide:thiol ratio. ratio->optimize_ratio

Caption: Troubleshooting logic for low conjugation efficiency.

References

Addressing solubility issues of Mal-L-PA-NH-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Mal-L-PA-NH-Boc, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its maleimide (B117702) group reacts with thiol (-SH) groups on biomolecules, such as cysteine residues on antibodies, to form a stable covalent bond. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions if further modification at that site is required.

Q2: I'm having trouble dissolving this compound directly in my aqueous buffer. Is this expected?

Yes, this is expected. Like many maleimide-containing linkers, this compound has poor solubility in aqueous buffers. Direct dissolution in aqueous solutions is not recommended and will likely result in incomplete dissolution and suspension of the compound.

Q3: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent premature hydrolysis of the maleimide group, which would render it unreactive towards thiols.

Q4: How do I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to a concentration of up to 100 mg/mL (351.78 mM).[1][2] It is often necessary to use sonication to facilitate complete dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates before use.

Q5: My this compound solution in DMSO appears cloudy. What should I do?

Cloudiness or the presence of particulates indicates incomplete dissolution. Continue to vortex and/or sonicate the solution. If the issue persists, gentle warming (up to 37°C) can be attempted, but be cautious as excessive heat can degrade the compound. Using fresh, anhydrous DMSO is critical, as absorbed moisture can significantly reduce solubility.

Q6: Precipitation occurred when I added my DMSO stock solution to my aqueous reaction buffer. What is the cause and how can I prevent it?

This is a common issue known as "salting out," where the compound is less soluble in the mixed aqueous/organic solvent system than in the pure organic solvent. To prevent this:

  • Minimize the percentage of organic co-solvent: The final concentration of DMSO in your aqueous reaction mixture should be kept as low as possible, ideally below 10% (v/v).

  • Add the stock solution slowly: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Work with lower concentrations: If precipitation persists, try using a more dilute stock solution or reducing the final concentration of the linker in the reaction mixture.

Q7: What is the optimal pH for reacting this compound with thiols?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is highly specific and efficient. At pH values above 7.5, the maleimide group can also react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity. At pH values below 6.5, the reaction rate with thiols decreases.

Q8: How should I store this compound?

The solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Stock solutions in anhydrous DMSO should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q9: What is the retro-Michael reaction and how does it affect my conjugation?

The thioether bond formed between the maleimide and a thiol group is susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation. This can lead to the deconjugation of the linker from the biomolecule, especially in the presence of other thiol-containing molecules like glutathione (B108866) in vivo. This can reduce the efficacy and lead to off-target effects. Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the linkage and prevent the retro-Michael reaction.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when using this compound.

ProblemPossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. 1. Insufficient solvent volume. 2. Compound requires energy to dissolve. 3. Low-quality or non-anhydrous DMSO.1. Ensure you are using enough DMSO to reach the desired concentration (up to 100 mg/mL). 2. Vortex vigorously and use an ultrasonic bath. Gentle warming (to 37°C) can also help. 3. Use a fresh vial of high-purity, anhydrous DMSO.
Precipitation occurs upon adding the DMSO stock to the aqueous buffer. 1. High final concentration of DMSO. 2. Linker concentration is above its solubility limit in the mixed buffer. 3. Inefficient mixing.1. Keep the final DMSO concentration in the reaction mixture below 10% (v/v). 2. Reduce the final concentration of this compound in the reaction. 3. Add the DMSO stock solution slowly while vigorously stirring the aqueous buffer.
Low or no conjugation efficiency. 1. Hydrolyzed (inactive) maleimide group. 2. Oxidized or inaccessible thiol groups on the biomolecule. 3. Incorrect reaction pH. 4. Insufficient molar excess of the linker.1. Prepare fresh stock solutions in anhydrous DMSO immediately before use. Avoid storing the linker in aqueous solutions. 2. Reduce disulfide bonds in your protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. 3. Ensure the reaction buffer pH is between 6.5 and 7.5. 4. Increase the molar excess of this compound relative to the thiol groups on your biomolecule.
Conjugate is unstable over time. Retro-Michael reaction leading to deconjugation.Consider strategies to promote the hydrolysis of the thiosuccinimide ring post-conjugation, such as incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) and monitoring the ring opening by mass spectrometry. This will create a more stable, ring-opened structure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or up to 100 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • If the solid is not completely dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Use the stock solution immediately for the best results. If short-term storage is necessary, aliquot and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Protocol for Antibody Conjugation

  • Antibody Preparation and Thiol Reduction:

    • Dissolve the antibody in a degassed buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.

    • To reduce disulfide bonds and generate free thiols, add a 10-20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction:

    • Immediately add the desired molar excess of the freshly prepared this compound stock solution to the reduced antibody solution.

    • Perform the addition slowly with gentle mixing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted linker and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start prep_linker Prepare this compound Stock Solution in DMSO start->prep_linker prep_antibody Prepare Antibody in Degassed Buffer start->prep_antibody conjugation Conjugation Reaction (pH 6.5-7.5) prep_linker->conjugation reduce_antibody Reduce Antibody (e.g., with TCEP) prep_antibody->reduce_antibody purify_reduced Remove Excess Reducing Agent reduce_antibody->purify_reduced purify_reduced->conjugation purify_conjugate Purify Conjugate (e.g., SEC, Dialysis) conjugation->purify_conjugate analysis Analyze Conjugate (e.g., MS, HPLC) purify_conjugate->analysis end End analysis->end

Caption: Experimental workflow for antibody conjugation with this compound.

troubleshooting_workflow start Issue: this compound Solubility Problem q_dissolution Is the issue with dissolving the powder in DMSO? start->q_dissolution s_dissolution Action: - Use anhydrous DMSO - Vortex and sonicate - Gentle warming (optional) q_dissolution->s_dissolution Yes q_precipitation Is the issue precipitation when adding to aqueous buffer? q_dissolution->q_precipitation No s_dissolution->q_precipitation If problem persists s_precipitation Action: - Keep final DMSO < 10% - Add stock solution slowly  with vigorous stirring - Use a more dilute solution q_precipitation->s_precipitation Yes end Problem Resolved q_precipitation->end No s_precipitation->end

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Impact of Mal-L-PA-NH-Boc Hydrophobicity on ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Mal-L-PA-NH-Boc and other non-cleavable maleimide (B117702) linker hydrophobicity on the stability of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern associated with hydrophobic linkers like this compound?

A1: The primary stability concern is the increased propensity for aggregation. The conjugation of hydrophobic linker-payloads to a monoclonal antibody (mAb) can expose hydrophobic patches on the antibody surface. These patches can interact with those on other ADC molecules, leading to the formation of soluble and insoluble aggregates.[1] This aggregation can negatively impact the ADC's efficacy, safety, and manufacturability.

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the stability of an ADC with a hydrophobic linker?

A2: Generally, a higher DAR leads to increased hydrophobicity and a greater tendency for aggregation.[2] As more hydrophobic linker-payloads are attached to the antibody, the overall hydrophobicity of the ADC molecule increases, enhancing the likelihood of protein-protein interactions that drive aggregation. Finding an optimal DAR is a critical aspect of ADC development to balance efficacy with stability.

Q3: Are ADCs with non-cleavable linkers like this compound generally more stable in circulation than those with cleavable linkers?

A3: Yes, non-cleavable linkers, which form stable bonds such as the thioether bond in the case of maleimide-based linkers, are generally more stable in the bloodstream compared to many cleavable linkers.[3][4] This increased plasma stability can lead to a better therapeutic index by minimizing premature payload release and off-target toxicity.[3] However, the maleimide-thioether bond itself can be susceptible to a retro-Michael reaction, leading to deconjugation over time.

Q4: What is the expected impact of conjugating a this compound linker-payload on the thermal stability of the antibody?

A4: The conjugation of a linker-payload, particularly a hydrophobic one, can decrease the thermal stability of the antibody. For instance, studies on the ADC Trastuzumab-DM1 (T-DM1), which uses the non-cleavable SMCC linker, have shown a decrease in the melting temperature (Tm) of the antibody's CH2 domain upon conjugation. This indicates a destabilization of this region of the antibody.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the experimental analysis of ADCs with hydrophobic linkers.

Issue 1: Poor Peak Shape and Resolution in Size Exclusion Chromatography (SEC)
  • Symptom: Broad, tailing, or split peaks for the ADC monomer, making it difficult to accurately quantify aggregates.

  • Potential Cause: Secondary hydrophobic interactions between the ADC and the SEC stationary phase. This is common for hydrophobic ADCs.

  • Troubleshooting Actions:

    • Mobile Phase Optimization:

      • Add Organic Modifiers: Incorporate a low percentage of an organic solvent, such as isopropanol (B130326) (10-15%) or acetonitrile, into the mobile phase. This can disrupt hydrophobic interactions and improve peak shape.

      • Use Arginine: Adding L-arginine hydrochloride to the mobile phase can also reduce protein-protein interactions and improve column performance.

    • Column Selection: Choose an SEC column specifically designed for biomolecule analysis with a stationary phase that minimizes non-specific interactions.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Measurement by Hydrophobic Interaction Chromatography (HIC)
  • Symptom: Drifting baseline, poor peak resolution between different DAR species, or inconsistent DAR values between runs.

  • Potential Cause: Issues with the high salt concentration in the mobile phase, suboptimal gradient, or column fouling.

  • Troubleshooting Actions:

    • Mobile Phase Preparation:

      • High-Purity Salts: Use high-purity ammonium (B1175870) sulfate (B86663) or sodium chloride to prepare the mobile phase to avoid baseline drift.

      • Filtration: Filter the high-salt mobile phase before use to remove any particulates that could affect the baseline.

    • Gradient Optimization:

      • Shallow Gradient: Employ a shallower gradient to improve the resolution between different DAR species.

    • Column Maintenance:

      • Blank Injections: Run blank injections between samples to ensure there is no carryover.

      • Cleaning: Regularly clean the column according to the manufacturer's instructions to remove any strongly bound proteins.

Issue 3: High Levels of Aggregation Observed Post-Conjugation or During Storage
  • Symptom: SEC analysis shows a significant percentage of high molecular weight species (aggregates).

  • Potential Cause: The inherent hydrophobicity of the linker-payload, high DAR, or suboptimal formulation conditions (pH, excipients).

  • Troubleshooting Actions:

    • DAR Optimization: If feasible, evaluate ADCs with a lower average DAR to reduce overall hydrophobicity.

    • Formulation Development:

      • pH Screening: Investigate the effect of different pH values on ADC stability to find the optimal pH for the formulation.

      • Excipient Screening: Evaluate the use of stabilizing excipients, such as surfactants or sugars, to minimize aggregation.

    • Storage Conditions: Assess the impact of storage temperature on aggregation and determine the optimal storage conditions.

Quantitative Data on ADC Stability

The following tables provide quantitative data on the stability of ADCs, using T-DM1 (Trastuzumab emtansine), which contains the non-cleavable maleimide-based linker SMCC, as a representative example. This data can serve as a reference for what to expect with ADCs utilizing structurally similar linkers like this compound.

Table 1: Thermal Stability of Trastuzumab and T-DM1 by Differential Scanning Calorimetry (DSC)

MoleculeFirst Transition (Tm1, °C)Second Transition (Tm2, °C)
Trastuzumab (Unconjugated mAb)68.282.2
T-DM1 (ADC)63.881.4

Data sourced from a study on the physicochemical stability of T-DM1. The decrease in the first transition temperature (Tm1), which corresponds to the CH2 domain, indicates a destabilization of this region upon conjugation.

Table 2: Aggregation of Trastuzumab and T-DM1 under Thermal Stress by SEC

MoleculeStorage Condition% Aggregation
Trastuzumab (Unconjugated mAb)14 days at 40°CNot Significant
T-DM1 (ADC)14 days at 40°C~5%

Data sourced from a study on the physicochemical stability of T-DM1. This data highlights the increased propensity of the ADC to aggregate under thermal stress compared to the unconjugated antibody.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. An alternative is PBS with 10-15% isopropanol for hydrophobic ADCs.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.

  • Chromatographic Run: Run the separation for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of aggregates.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis

Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the relative hydrophobicity of an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: The peaks will elute in order of increasing hydrophobicity, corresponding to ADC species with increasing DARs (DAR0, DAR2, DAR4, etc.). The retention time is a qualitative measure of hydrophobicity. The average DAR can be calculated from the area of each peak.

Visualizations

ADC_Aggregation_Pathway cluster_0 ADC Monomer cluster_1 Aggregation Drivers cluster_2 Aggregation Process Monomer Stable ADC Monomer Unfolding Partial Unfolding Monomer->Unfolding destabilization Hydrophobicity Increased Hydrophobicity (from this compound) Interaction Hydrophobic Interactions Hydrophobicity->Interaction High_DAR High Drug-to-Antibody Ratio (DAR) High_DAR->Hydrophobicity Stress Environmental Stress (e.g., Temperature, pH) Stress->Unfolding Unfolding->Interaction Aggregate Formation of Aggregates (Dimers, Oligomers) Interaction->Aggregate

Caption: Logical relationship of factors leading to ADC aggregation.

Experimental_Workflow cluster_0 ADC Sample Preparation cluster_1 Stability Analysis cluster_2 Data Output & Interpretation Start ADC with This compound Linker SEC Size Exclusion Chromatography (SEC) Start->SEC HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC DSC Differential Scanning Calorimetry (DSC) Start->DSC Aggregation % Aggregation SEC->Aggregation DAR DAR Profile & Hydrophobicity HIC->DAR Tm Thermal Stability (Tm) DSC->Tm

Caption: Experimental workflow for ADC stability assessment.

References

Technical Support Center: Non-Cleavable Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-cleavable antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process, with a focus on mitigating off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: Why is off-target toxicity a concern with non-cleavable ADCs, and how does it differ from cleavable ADCs?

Non-cleavable ADCs are designed for enhanced stability, which generally leads to lower off-target toxicity compared to their cleavable counterparts.[1][2][3] Off-target toxicity with non-cleavable ADCs primarily arises from the uptake of the intact ADC by non-target cells, followed by lysosomal degradation and release of the payload-linker-amino acid complex.[4] Since this metabolite is often charged and less membrane-permeable, it limits the "bystander effect"—the killing of adjacent antigen-negative cells—which can be a source of off-target toxicity in healthy tissues with cleavable ADCs that release membrane-permeable payloads.[2][4][5]

The primary mechanisms of off-target toxicity for non-cleavable ADCs include:

  • Antigen-independent uptake : Healthy cells, particularly those of the reticuloendothelial system (RES), can non-specifically take up ADCs.

  • On-target, off-tumor toxicity : Healthy tissues that express the target antigen, even at low levels, can internalize the ADC, leading to toxicity.

  • Fc-mediated uptake : Immune cells expressing Fc gamma receptors (FcγR) can bind the Fc region of the antibody, leading to internalization and payload release.[6]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the off-target toxicity of non-cleavable ADCs?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the therapeutic window of an ADC. A higher DAR increases the potency of the ADC but can also lead to greater off-target toxicity.[7] This is often due to the increased hydrophobicity of the ADC with a higher payload, which can enhance aggregation and non-specific uptake by healthy tissues.[7] Finding the optimal DAR is a balance between maximizing efficacy and minimizing toxicity.

Q3: What role does the payload's properties play in the off-target toxicity of non-cleavable ADCs?

Even with a non-cleavable linker, the physicochemical properties of the payload are crucial. Highly hydrophobic payloads can increase the propensity for ADC aggregation, which is linked to immunogenicity and altered pharmacokinetic properties, potentially leading to increased off-target toxicity.[7][8] While the released metabolite of a non-cleavable ADC is less permeable, the inherent toxicity of the payload remains a key factor in the overall safety profile.

Troubleshooting Guides

Issue 1: High Off-Target Toxicity Observed in In Vitro Cytotoxicity Assays

Possible Causes:

  • Non-specific uptake of the ADC: Even without the target antigen, cells may take up the ADC through mechanisms like pinocytosis.

  • Fc-mediated uptake by control cells: If the cell line used as a negative control expresses Fc receptors, it can lead to target-independent ADC internalization.

  • Aggregation of the ADC: Aggregated ADCs can be taken up more readily by cells, leading to increased toxicity.[7][8][9][10]

  • Contamination with free payload: Although less common with non-cleavable ADCs due to their high stability, residual free payload from the manufacturing process can cause toxicity.

Troubleshooting Steps:

  • Confirm Target Antigen Expression: Ensure your negative control cell line is truly negative for the target antigen using flow cytometry or western blotting.

  • Use Fc-blocking agents: In your assay, include an Fc-blocking agent to prevent non-specific uptake by Fc receptors.

  • Assess ADC Aggregation: Analyze the aggregation status of your ADC using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[9] If aggregation is high, refer to the troubleshooting guide for ADC aggregation.

  • Quantify Free Payload: Use LC-MS to determine the percentage of free payload in your ADC preparation.

Issue 2: ADC Aggregation During Production or Storage

Possible Causes:

  • Hydrophobicity of the payload: A high DAR with a hydrophobic payload can promote aggregation.[7][8]

  • Suboptimal buffer conditions: Incorrect pH, ionic strength, or the absence of stabilizing excipients can lead to aggregation.[8]

  • Physical stress: Freeze-thaw cycles, high temperatures, or shear stress during processing can induce aggregation.[7][9]

  • High ADC concentration: Increased intermolecular interactions at high concentrations can cause aggregation.[9]

Troubleshooting Steps:

  • Optimize DAR: If possible, experiment with a lower DAR to reduce hydrophobicity.

  • Formulation screening: Screen different buffer conditions, including pH, salt concentration, and the addition of excipients like polysorbate or sucrose, to find a formulation that minimizes aggregation.[9]

  • Control physical stress: Minimize freeze-thaw cycles and protect the ADC from light and high temperatures.[9] Optimize processing parameters to reduce shear stress.[9]

  • Evaluate ADC concentration: Assess the impact of lowering the ADC concentration on aggregation.[9]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Possible Causes:

  • Variability in starting materials: Batch-to-batch differences in the antibody or linker-payload.

  • Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time during conjugation.[11]

  • Inaccurate quantification of reactants: Errors in measuring the concentration of the antibody or linker-payload.

  • Variable purification process: Inconsistent purification can lead to the enrichment of different DAR species.[11]

Troubleshooting Steps:

  • Characterize starting materials: Ensure consistent quality and concentration of the antibody and linker-payload for each batch.

  • Standardize reaction parameters: Tightly control pH, temperature, and incubation times during the conjugation reaction.[12]

  • Accurate quantification: Use reliable methods to quantify the antibody (e.g., A280) and linker-payload.

  • Optimize and validate purification: Develop a robust purification protocol (e.g., using SEC or HIC) and validate its consistency.[12]

Quantitative Data Summary

Parameter Non-Cleavable ADC Cleavable ADC Reference
Plasma Stability (Half-life) Generally higher (e.g., ~3-4 days in humans for T-DM1)Generally lower (e.g., ~2-3 days in humans for Trastuzumab-vc-MMAE)[13]
Off-Target Cytotoxicity (IC50 in Antigen-Negative Cells) Higher IC50 (less toxic)Lower IC50 (more toxic)[5]
Bystander Effect Limited to nonePresent (if payload is membrane-permeable)[2][5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of a non-cleavable ADC in both antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • 96-well plates

  • Non-cleavable ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

  • Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the non-cleavable ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells with medium only.

  • Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).[14]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value using non-linear regression.[5]

Protocol 2: Plasma Stability Assay using LC-MS

This protocol assesses the stability of a non-cleavable ADC in plasma by measuring the change in DAR over time.

Materials:

  • Non-cleavable ADC

  • Human plasma (or other species of interest)

  • Incubator at 37°C

  • Protein A magnetic beads

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)

  • LC-MS system

Procedure:

  • Incubate the non-cleavable ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Immediately freeze the aliquots at -80°C to stop any degradation.

  • Thaw the samples and capture the ADC using Protein A magnetic beads.

  • Wash the beads with wash buffer to remove plasma proteins.

  • Elute the intact ADC from the beads using the elution buffer.

  • Analyze the eluted ADC using an LC-MS method suitable for intact protein analysis to determine the DAR at each time point.

  • Plot the average DAR over time to assess the stability of the ADC.

Protocol 3: Colony Forming Cell (CFC) Assay for Hematotoxicity

This assay evaluates the toxicity of a non-cleavable ADC to hematopoietic progenitor cells.

Materials:

  • Human bone marrow mononuclear cells

  • Methylcellulose-based medium with appropriate cytokines

  • Non-cleavable ADC

  • 35 mm culture dishes

  • Humidified incubator at 37°C and 5% CO2

  • Inverted microscope

Procedure:

  • Prepare a suspension of bone marrow mononuclear cells.

  • Add the cells and serial dilutions of the non-cleavable ADC to the methylcellulose-based medium.

  • Vortex the mixture thoroughly to ensure uniform distribution.

  • Dispense 1.1 mL of the cell mixture into each 35 mm culture dish.

  • Place the dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.

  • Incubate for 14-16 days without disturbance.

  • Enumerate and classify the colonies (e.g., CFU-GM, BFU-E) using an inverted microscope based on their morphology.

  • Calculate the percent inhibition of colony formation at each ADC concentration compared to the untreated control.

Visualizations

Off_Target_Toxicity_Pathway cluster_circulation Systemic Circulation cluster_nontarget_cell Non-Target Cell (e.g., RES cell) ADC Non-Cleavable ADC Internalization Non-specific Uptake (Pinocytosis, FcγR) ADC->Internalization Uptake Lysosome Lysosomal Degradation Internalization->Lysosome Trafficking Metabolite Payload-Linker- Amino Acid Complex (Charged, Low Permeability) Lysosome->Metabolite Antibody Digestion Toxicity Off-Target Cytotoxicity Metabolite->Toxicity

Caption: Mechanism of off-target toxicity for non-cleavable ADCs.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Antigen-Positive and Antigen-Negative Cells start->seed_cells add_adc Add Serial Dilutions of Non-Cleavable ADC seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end Troubleshooting_Logic issue High Off-Target Toxicity in Vitro check_aggregation Assess ADC Aggregation (SEC/DLS) issue->check_aggregation aggregation_high Aggregation is High check_aggregation->aggregation_high Yes aggregation_low Aggregation is Low check_aggregation->aggregation_low No check_fc_uptake Test with Fc-Blocking Agent check_free_payload Quantify Free Payload (LC-MS) check_fc_uptake->check_free_payload optimize_formulation Action: Optimize Formulation (See Aggregation Guide) aggregation_high->optimize_formulation aggregation_low->check_fc_uptake

References

Technical Support Center: Enhancing the Therapeutic Index of Mal-L-PA-NH-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Mal-L-PA-NH-Boc linker. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the development and characterization of these ADCs.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its key characteristics?

This compound is a non-cleavable ADC linker.[1][2] Its name is derived from its chemical components, where "Mal" signifies a maleimide (B117702) group responsible for conjugation to thiol groups (e.g., from cysteine residues) on the antibody. The key feature of this linker is its non-cleavable nature, meaning it does not contain a specific chemical or enzymatic cleavage site.[][4] The release of the cytotoxic payload from the antibody is therefore dependent on the complete degradation of the antibody backbone within the lysosome of the target cell following internalization.[5]

Q2: How does the non-cleavable nature of the this compound linker affect the ADC's mechanism of action and therapeutic index?

The non-cleavable design has several implications for the ADC's performance:

  • Enhanced Stability: Non-cleavable linkers generally exhibit greater stability in systemic circulation compared to many cleavable linkers. This can lead to a wider therapeutic window by minimizing premature payload release and reducing off-target toxicity.

  • Payload Release Mechanism: The payload is released as a conjugate with the linker and an attached amino acid (typically lysine (B10760008) or cysteine) after the antibody is broken down by lysosomal proteases.

  • Limited Bystander Effect: The released payload-linker-amino acid complex is often charged and less membrane-permeable. This significantly reduces the "bystander effect," where the payload would diffuse out of the target cell to kill neighboring antigen-negative cells. This can be a limitation in treating heterogeneous tumors.

  • Dependence on Target Biology: The efficacy of ADCs with non-cleavable linkers is highly dependent on the target antigen's expression level and the cell's ability to internalize and degrade the ADC in the lysosome.

Q3: What are the main challenges associated with the maleimide group in this linker?

While widely used for thiol conjugation, the maleimide group can present stability challenges. The thioether bond formed between the maleimide and a cysteine residue can be unstable and undergo a retro-Michael reaction, leading to deconjugation of the payload. This premature drug release can increase off-target toxicity and reduce the ADC's efficacy. Strategies to mitigate this include hydrolyzing the succinimide (B58015) ring to a more stable ring-opened form or exploring alternative conjugation chemistries.

Q4: How can the therapeutic index of a this compound ADC be improved?

Improving the therapeutic index involves balancing efficacy and toxicity. Key strategies include:

  • Optimizing the Drug-to-Antibody Ratio (DAR): A low DAR may result in insufficient potency, while a high DAR can lead to aggregation and increased clearance, potentially increasing toxicity. Each ADC has an optimal DAR that must be determined experimentally.

  • Enhancing Linker Stability: Although non-cleavable, the maleimide component's stability can be improved. This can be achieved through controlled hydrolysis of the thiosuccinimide ring post-conjugation to form a more stable succinamic acid thioether bond.

  • Antibody and Target Selection: Selecting a highly specific, high-affinity monoclonal antibody that internalizes efficiently is crucial. The target antigen should have high expression on tumor cells and minimal expression on healthy tissues to reduce on-target, off-tumor toxicity.

  • Modulating Payload Potency: The potency of the cytotoxic payload should be matched with the characteristics of the target and the ADC. A highly potent payload might not be necessary for a rapidly internalizing ADC targeting a highly expressed antigen and could increase toxicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound ADCs.

Issue 1: Lower than Expected In Vitro Potency

Question Possible Causes Troubleshooting Steps
Why is my ADC showing low cytotoxicity in cell-based assays? 1. Low Drug-to-Antibody Ratio (DAR): Insufficient payload per antibody leads to reduced drug delivery to the target cell. 2. Poor ADC Internalization: The target antigen may not internalize efficiently upon antibody binding. 3. Impaired Antigen Binding: The conjugation process may have damaged the antibody's antigen-binding site. 4. Inactive Payload: The cytotoxic drug may have degraded or been inactivated during conjugation or storage.1. Verify DAR: Use techniques like UV/Vis spectroscopy or mass spectrometry to confirm the average DAR. If low, optimize conjugation conditions (e.g., molar ratio of linker-drug to antibody). 2. Assess Internalization: Use a fluorescently labeled version of your ADC and microscopy or flow cytometry to confirm cellular uptake. 3. Check Antigen Binding: Perform an ELISA or Surface Plasmon Resonance (SPR) to compare the binding affinity of the ADC to the unconjugated antibody. 4. Confirm Payload Activity: Test the free payload (before conjugation) in a separate cytotoxicity assay to ensure it is active.

Issue 2: High Off-Target Toxicity or Instability In Vivo

Question Possible Causes Troubleshooting Steps
My ADC is causing significant toxicity in animal models, or I suspect premature drug release. 1. Maleimide Linker Instability: The thioether bond may be undergoing a retro-Michael reaction, leading to premature payload deconjugation in the bloodstream. 2. High DAR and Aggregation: A high DAR can increase the hydrophobicity of the ADC, leading to aggregation, rapid clearance by the reticuloendothelial system, and potential toxicity. 3. On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended cell killing.1. Assess Serum Stability: Perform an in vitro serum stability assay to measure the rate of drug deconjugation over time. Consider implementing a post-conjugation hydrolysis step to stabilize the linker. 2. Analyze Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation. If high, consider reducing the DAR or optimizing the formulation buffer. 3. Evaluate Antigen Expression Profile: Use techniques like immunohistochemistry (IHC) on a panel of normal tissues to confirm the specificity of your target antigen.

Issue 3: Inconsistent Results Between ADC Batches

Question Possible Causes Troubleshooting Steps
Why do different batches of my ADC show variable performance? 1. Inconsistent DAR: Variations in the conjugation reaction can lead to different average DARs across batches. 2. Variable Levels of Aggregation: Differences in purification or storage can lead to varying amounts of aggregates. 3. Inconsistent Purity: Impurities in the antibody or linker-drug can affect the conjugation efficiency and final product quality.1. Standardize Conjugation Protocol: Tightly control reaction parameters such as pH, temperature, time, and reagent concentrations. 2. Implement Stringent Quality Control: For each batch, perform a suite of characterization assays including DAR measurement (UV/Vis, MS), aggregation analysis (SEC), and purity assessment (SDS-PAGE, RP-HPLC). 3. Ensure Reagent Quality: Verify the purity of the antibody and linker-drug before each conjugation reaction.

Quantitative Data Summary

Table 1: Comparative Serum Stability of Maleimide-Based Linkers

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Conventional Maleimide (Thioether)ADC in human plasma7~50%Susceptible to retro-Michael reaction, leading to significant deconjugation.
"Bridging" DisulfideADC in human plasma7>95%Demonstrates substantially improved plasma stability over conventional maleimide linkers.
Hydrolyzed Maleimide (Ring-Opened)ADC in vitroN/AHighHydrolysis of the succinimide ring prevents the retro-Michael reaction, significantly enhancing stability.

Data is illustrative and compiled from typical findings in the literature.

Visualizations: Workflows and Pathways

ADC_Troubleshooting_Workflow cluster_potency Low Potency Path cluster_toxicity High Toxicity Path cluster_consistency Inconsistency Path start Start: ADC Performance Issue Identified issue Define the Issue: - Low Potency? - High Toxicity? - Inconsistent Results? start->issue check_dar1 Measure DAR (UV/Vis, HIC, MS) issue->check_dar1 Low Potency check_stability Evaluate Serum Stability (ELISA, LC-MS) issue->check_stability High Toxicity review_protocol Review Conjugation Protocol issue->review_protocol Inconsistency check_binding Assess Antigen Binding (ELISA, SPR) check_dar1->check_binding check_internalization Confirm Internalization (Flow Cytometry, Microscopy) check_binding->check_internalization optimize Optimize Protocol or Re-evaluate Strategy check_internalization->optimize check_aggregation Quantify Aggregation (SEC) check_stability->check_aggregation check_antigen_profile Profile Antigen Expression (IHC) check_aggregation->check_antigen_profile check_antigen_profile->optimize qc_reagents QC of Antibody & Linker-Drug review_protocol->qc_reagents qc_final Implement Batch QC (DAR, SEC, Purity) qc_reagents->qc_final qc_final->optimize

Caption: General workflow for troubleshooting common issues with ADCs.

Non_Cleavable_ADC_Pathway adc 1. ADC binds to target antigen on cell surface endocytosis 2. Receptor-mediated endocytosis adc->endocytosis endosome 3. ADC trafficked to early endosome endocytosis->endosome lysosome 4. Fusion with lysosome endosome->lysosome degradation 5. Antibody is degraded by lysosomal proteases lysosome->degradation release 6. Payload-linker-amino acid complex is released degradation->release action 7. Payload exerts cytotoxic effect release->action no_bystander Released complex is membrane impermeable -> No bystander effect release->no_bystander

Caption: Payload release mechanism for a non-cleavable linker ADC.

Maleimide_Stability cluster_conjugation Conjugation cluster_pathways Post-Conjugation Pathways antibody Antibody-SH (Cysteine Thiol) conjugate Thiosuccinimide Adduct (ADC) antibody->conjugate maleimide Linker-Maleimide maleimide->conjugate instability Instability Pathway (Retro-Michael Reaction) conjugate->instability Unstable stability Stability Pathway (Hydrolysis) conjugate->stability Can be stabilized deconjugation Deconjugated Payload + Free Thiol Adduct instability->deconjugation Presence of competing thiols (e.g., Albumin) hydrolyzed Stable Ring-Opened Adduct stability->hydrolyzed Aqueous environment, pH dependent

Caption: Maleimide-thiol conjugation and subsequent stability pathways.

Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry

This method is suitable when the drug and antibody have distinct absorbance maxima.

Principle: The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance of the ADC solution at two wavelengths (typically 280 nm for the antibody and the λmax of the drug) and solving a set of simultaneous equations derived from the Beer-Lambert law.

Methodology:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients (ε) for the unconjugated antibody and the free linker-drug at both 280 nm and the drug's λmax. This is a critical prerequisite.

  • Sample Preparation:

    • Prepare the ADC sample in a suitable non-interfering buffer (e.g., PBS).

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).

  • Calculation:

    • Use the following system of equations to solve for the concentration of the antibody (CAb) and the drug (CDrug):

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

    • The Drug-to-Antibody Ratio (DAR) is then calculated as: DAR = CDrug / CAb

Protocol 2: In Vitro Cytotoxicity Assay

Principle: This assay measures the ability of the ADC to kill target cancer cells. A dose-response curve is generated to determine the IC50 (the concentration of ADC that inhibits 50% of cell viability).

Methodology:

  • Cell Seeding:

    • Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: ADC Serum Stability Assay

Principle: This assay evaluates the stability of the ADC in serum by measuring the amount of intact ADC or released payload over time.

Methodology:

  • Incubation:

    • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human or mouse serum at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis (ELISA-based method for intact ADC):

    • Coat a 96-well plate with an anti-human IgG antibody to capture the ADC.

    • Add the serum samples (containing the ADC) to the plate.

    • Use a detection antibody that binds to the payload (anti-drug antibody) conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the signal, which is proportional to the amount of intact ADC.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining against time to determine the stability profile and half-life of the ADC in serum. An alternative method involves using LC-MS to quantify the released payload in the serum supernatant.

References

Technical Support Center: Scaling Up ADC Production with Mal-L-PA-NH-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Antibody-Drug Conjugate (ADC) production using maleimide-based linkers, with a specific focus on the Mal-L-PA-NH-Boc (Maleimide-Lysine-p-aminobenzyl-carbamate with Boc protection) architecture.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its components?

A1: The this compound linker is a multi-component system designed for creating cleavable ADCs.

  • Mal (Maleimide): This is a thiol-reactive group that forms a stable covalent thioether bond with free cysteine residues on an antibody, typically after reduction of interchain disulfide bonds.[][2][3]

  • L (Lysine): This amino acid acts as a spacer and is the recognition site for lysosomal enzymes like Cathepsin B, enabling intracellular cleavage.

  • PA (p-aminobenzyl): This is a self-immolative spacer. Once the lysine (B10760008) is cleaved by proteases, the p-aminobenzyl group undergoes electronic rearrangement to release the attached drug.

  • NH-Boc (Boc-protected amine): The Boc (tert-Butyloxycarbonyl) group is a protecting group for an amine. This group must be removed (deprotected) under acidic conditions, typically before the final formulation, which can introduce its own set of challenges.[4]

Q2: What are the primary stability concerns with maleimide-based linkers during scale-up?

A2: The main stability issue with the maleimide-thiol conjugate is the potential for a retro-Michael reaction.[5] This reaction is a reversal of the initial conjugation, leading to premature release of the drug-linker from the antibody. This can occur in circulation when the ADC encounters thiol-containing molecules like albumin or glutathione, leading to off-target toxicity and reduced efficacy.[][2][5] The succinimide (B58015) ring formed upon conjugation can also undergo hydrolysis to a more stable, ring-opened form, which prevents this drug release but adds to the heterogeneity of the ADC product.[][5]

Q3: Why is aggregation a major challenge when scaling up ADC production?

A3: Aggregation is a critical challenge in ADC manufacturing for several reasons:

  • Increased Hydrophobicity: Most cytotoxic payloads are highly hydrophobic.[6][][8][9][10] Conjugating these molecules to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.[11][12]

  • Process Conditions: Manufacturing conditions are often optimized for the conjugation chemistry, not necessarily for antibody stability.[12] Factors like higher protein concentrations, the use of organic co-solvents for the payload-linker, and buffer conditions can all promote aggregation.[12][13]

  • Antibody Modification: The chemical steps of conjugation, such as the reduction of disulfide bonds, can partially destabilize the antibody's structure, making it more prone to aggregation.[14]

  • Immunogenicity: Aggregates, especially high molecular weight species, must be removed as they can be immunogenic and cause severe adverse reactions in patients.[11][15]

Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?

A4: The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a Critical Quality Attribute (CQA) because it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[16][17]

  • A low DAR may result in insufficient potency.

  • A high DAR can increase hydrophobicity, leading to faster clearance from circulation and a higher risk of aggregation and off-target toxicity.[14][18] Therefore, achieving a consistent and controlled DAR distribution is a key goal during process scale-up.[19]

Troubleshooting Guide

This guide addresses common issues encountered during the scaling up of ADC production using maleimide-based linkers.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Action & Rationale
Incomplete Antibody Reduction Verify Reduction: Quantify free sulfhydryl groups using Ellman's reagent (DTNB) before conjugation.[18] Optimize Conditions: Systematically vary the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature in small-scale tests. Ensure the pH is optimal for the reducing agent (e.g., pH 7.0-7.5 for TCEP).[20]
Maleimide (B117702) Hydrolysis Prepare Linker Freshly: The maleimide group is susceptible to hydrolysis. Prepare the drug-linker stock solution in an anhydrous solvent like DMSO immediately before use.[21] Control pH: Maintain the conjugation reaction pH strictly between 6.5 and 7.5 to minimize hydrolysis while ensuring efficient thiol reaction.[3][18]
Suboptimal Reaction Kinetics Increase Linker Molar Ratio: A higher molar excess of the drug-linker can drive the reaction forward. However, use caution as excessive amounts can increase aggregation. Optimize Incubation Time: While the reaction is often rapid, extending the incubation time (e.g., 2 hours at room temperature or overnight at 4°C) may improve efficiency.[22]
Poor Mixing at Scale Evaluate Reactor Design: Ensure the mixing apparatus (e.g., impeller type, speed) provides homogenous mixing without causing shear stress that could denature the antibody. Controlled Addition: Implement a slow, controlled addition of the drug-linker solution to the antibody solution to avoid local high concentrations.
Issue 2: High Levels of Aggregation
Potential Cause Troubleshooting Action & Rationale
High Hydrophobicity Formulation Optimization: Screen different formulation buffers containing stabilizers and excipients (e.g., surfactants like polysorbate, sugars, or amino acids) to suppress aggregation.[][13] Lower DAR: If therapeutically viable, targeting a lower average DAR can reduce overall hydrophobicity.
Process Conditions Lower Antibody Concentration: Higher concentrations increase the probability of intermolecular interactions.[12][13] Scaling up may require using a lower concentration and larger volume. Minimize Organic Solvent: Use the minimum amount of co-solvent (e.g., DMSO) required to dissolve the drug-linker. High concentrations can destabilize the antibody.[12]
Post-Conjugation Instability Quench Unreacted Maleimides: After conjugation, cap any unreacted maleimides by adding a quenching agent like N-acetylcysteine to prevent cross-linking.[18][20] Prompt Purification: Proceed to purification steps like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) immediately after quenching to remove aggregates and excess reagents.[20]
Boc Deprotection Step Optimize Acid Treatment: The use of strong acids like TFA for Boc deprotection can cause protein denaturation and aggregation. Optimize the acid concentration, temperature, and exposure time to ensure complete deprotection with minimal damage to the ADC.[4]

Key Experimental Protocols

Protocol 1: Antibody Reduction & Maleimide Conjugation
  • Antibody Preparation: Prepare the antibody in a degassed reaction buffer (e.g., PBS, pH 7.2-7.4). The recommended antibody concentration is typically between 2-10 mg/mL.[18][23]

  • Reduction (Optional but typical for interchain cysteine conjugation):

    • Add a calculated molar excess of a reducing agent like TCEP (e.g., 10-fold molar excess).[23][]

    • Incubate for approximately 30-60 minutes at room temperature.[22][] This step should be performed in an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of disulfide bonds.[23]

  • Drug-Linker Preparation: Dissolve the this compound payload in anhydrous DMSO to create a fresh stock solution (e.g., 10 mM).[21]

  • Conjugation:

    • Add the drug-linker stock solution to the reduced antibody solution with gentle mixing. A typical molar ratio is 10-20 moles of linker per mole of protein.[21][22]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[22][23]

  • Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of ~1 mM to cap unreacted maleimide groups.[18][20] Incubate for 20-30 minutes.

  • Purification: Immediately purify the ADC from excess drug-linker and quenching agent using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[20]

Protocol 2: ADC Characterization - DAR and Aggregate Analysis
  • Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[16]

    • Calculate the concentrations of the protein and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Aggregate Analysis by Size Exclusion Chromatography (SEC):

    • Use an SEC-HPLC system with a column suitable for separating monoclonal antibodies and their aggregates.

    • Equilibrate the column with the final formulation buffer.

    • Inject the purified ADC and monitor the elution profile at 280 nm.

    • The percentage of high molecular weight species (aggregates) can be calculated from the peak areas.[8]

  • Species Analysis by Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used to separate ADC species with different DARs.

    • This technique provides information on the distribution of drug loading (e.g., DAR0, DAR2, DAR4, etc.).

Visualizations

ADC_Production_Workflow Figure 1: ADC Production & QC Workflow cluster_0 Upstream Processing cluster_1 Conjugation cluster_2 Downstream & QC mAb Monoclonal Antibody (mAb) Reduction 1. Disulfide Reduction (e.g., TCEP) mAb->Reduction Conjugation 2. Conjugation (Add Mal-Linker-Payload) Reduction->Conjugation Quench 3. Quenching (e.g., N-acetylcysteine) Conjugation->Quench Purification 4. Purification (SEC / TFF) Quench->Purification Boc_Deprotection 5. Boc Deprotection (TFA) Purification->Boc_Deprotection Formulation 6. Final Formulation Boc_Deprotection->Formulation QC 7. Quality Control (DAR, Aggregation, Purity) Formulation->QC Troubleshooting_Tree Figure 2: Troubleshooting Low DAR Start Problem: Low DAR Observed CheckReduction Was antibody reduction confirmed (e.g., Ellman's)? Start->CheckReduction CheckLinker Was drug-linker prepared fresh in anhydrous solvent? CheckReduction->CheckLinker Yes Sol_Reduction Solution: Optimize TCEP concentration, time, and temperature. CheckReduction->Sol_Reduction No CheckKinetics Were reaction conditions (pH, time, temp) optimal? CheckLinker->CheckKinetics Yes Sol_Linker Solution: Always use freshly prepared drug-linker solution. CheckLinker->Sol_Linker No Sol_Kinetics Solution: Increase linker molar ratio. Verify pH is 6.5-7.5. CheckKinetics->Sol_Kinetics No

References

Technical Support Center: Characterizing and Minimizing Drug-Linker Deconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guidance and answers to frequently asked questions related to drug-linker deconjugation.

Troubleshooting Guides

This section provides solutions to common problems encountered during ADC development and experimentation.

Issue 1: High Levels of Premature Drug Deconjugation in Plasma

  • Symptoms:

    • Reduced ADC efficacy in vivo.

    • Increased systemic toxicity not attributable to the ADC itself.

    • Lower than expected average drug-to-antibody ratio (DAR) in pharmacokinetic studies.[1]

  • Possible Causes and Solutions:

CauseRecommended Action
Linker Instability The chosen linker may be susceptible to cleavage in the bloodstream. For instance, some ester-based linkers can be hydrolyzed, and acid-labile linkers like hydrazones can undergo premature cleavage.[2][3][4][5] Consider using a more stable linker, such as a non-cleavable linker or an enzyme-cleavable linker designed for intracellular release.
Suboptimal Conjugation Chemistry The method used to attach the linker to the antibody or drug may result in an unstable bond. For example, some maleimide-based conjugations can undergo retro-Michael reactions, leading to deconjugation. Modifying the maleimide (B117702) or using alternative conjugation strategies can improve stability.
Presence of Reducing Agents For ADCs with disulfide linkers, residual reducing agents from the manufacturing process can cause premature cleavage. Ensure thorough purification of the ADC to remove any remaining reducing agents.
Enzymatic Degradation Proteases present in plasma may cleave the linker. Selecting a linker that is resistant to plasma proteases but susceptible to intracellular enzymes like cathepsins is a potential solution.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in Different Batches

  • Symptoms:

    • Significant variability in efficacy and toxicity profiles between ADC batches.

    • Difficulty in establishing a consistent manufacturing process.

  • Possible Causes and Solutions:

CauseRecommended Action
Incomplete Conjugation Reaction Reaction conditions such as temperature, pH, and incubation time may not be optimized, leading to incomplete conjugation. Systematically optimize reaction parameters to ensure complete and consistent conjugation.
Antibody or Drug Quality Variations in the purity or reactivity of the antibody or drug can lead to inconsistent conjugation efficiency. Implement stringent quality control measures for all starting materials.
Conjugation Method The chosen conjugation method may not be robust or reproducible. Evaluate different conjugation strategies to identify one that provides consistent results. Site-specific conjugation methods often lead to more homogenous ADCs with a controlled DAR.

Issue 3: Loss of ADC Efficacy In Vivo

  • Symptoms:

    • The ADC shows good potency in vitro but fails to produce the expected anti-tumor effect in animal models.

  • Possible Causes and Solutions:

CauseRecommended Action
Premature Deconjugation As described in "Issue 1," premature release of the payload will prevent it from reaching the target tumor cells.
Altered Pharmacokinetics Deconjugation can alter the pharmacokinetic properties of the ADC, leading to rapid clearance or unfavorable distribution.
Inefficient Payload Release at Target Site The linker may be too stable and not efficiently cleaved within the target cell, preventing the release of the active drug. A balance must be struck between linker stability in circulation and efficient cleavage at the target.

Issue 4: Unexpected Toxicity in Preclinical Studies

  • Symptoms:

    • Observed toxicity is not consistent with the known toxicity profile of the payload, suggesting off-target effects.

  • Possible Causes and Solutions:

CauseRecommended Action
Premature Payload Release The release of the potent cytotoxic drug into systemic circulation can lead to toxicity in healthy tissues.
Formation of Toxic Metabolites The linker or payload may be metabolized into toxic byproducts.
"Bystander Effect" in Non-Target Tissues If the released payload is membrane-permeable, it can enter and kill healthy cells near the site of premature release.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of drug-linker deconjugation?

A1: Drug-linker deconjugation can be caused by several factors, including:

  • Chemical Instability of the Linker: Certain chemical bonds are inherently less stable in physiological conditions. For example, acid-labile linkers can be cleaved in the slightly acidic tumor microenvironment but also risk premature cleavage in circulation. Disulfide linkers can be reduced by circulating thiols like glutathione.

  • Enzymatic Cleavage: Proteases and other enzymes present in the bloodstream can recognize and cleave certain linker motifs.

  • Suboptimal Conjugation Chemistry: The chemical reaction used to attach the linker to the antibody or the drug might result in a labile bond.

Q2: How can I choose the right linker for my ADC?

A2: The choice of linker is critical and depends on several factors:

  • Payload Characteristics: The physicochemical properties of the drug, such as its hydrophobicity and sensitivity to certain chemical conditions, will influence linker selection.

  • Target Antigen and Tumor Type: The biology of the target cell and the tumor microenvironment can be exploited for selective drug release. For example, linkers that are cleaved by enzymes overexpressed in tumor cells, like cathepsins, are a common choice.

  • Desired Release Mechanism: Decide between a cleavable or non-cleavable linker. Cleavable linkers release the payload upon a specific trigger (e.g., pH, enzymes), while non-cleavable linkers release the drug after the antibody is degraded within the lysosome. Non-cleavable linkers generally offer greater plasma stability.

Q3: What are the best analytical techniques to monitor ADC stability and deconjugation?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of ADC stability:

  • Chromatographic Methods:

    • Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and monitor changes in drug load distribution.

    • Size-Exclusion Chromatography (SEC): Detects aggregation or fragmentation of the ADC.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to quantify the amount of free drug that has been deconjugated from the ADC.

  • Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC and its fragments, allowing for the direct measurement of deconjugation and identification of cleavage sites.

  • Ligand-Binding Assays (LBAs): Such as ELISA, can measure the concentration of total antibody and conjugated antibody.

Q4: What are the acceptable levels of deconjugation for a clinical candidate?

A4: There is no universal standard for acceptable levels of deconjugation, as it is highly dependent on the specific ADC, its linker-payload, and the therapeutic window. The goal is to maintain a balance between stability in circulation and efficient payload release at the tumor site. A key objective is to minimize premature deconjugation to reduce systemic toxicity and maximize the therapeutic index. Extensive stability studies in plasma from different species are crucial to understand the deconjugation kinetics and establish acceptable limits for a particular ADC.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug-linker deconjugation in plasma.

Methodology:

  • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • At each time point, stop the reaction by adding a suitable quenching agent or by freezing the sample.

  • Analyze the samples using appropriate analytical techniques to quantify the amount of intact ADC, free payload, and average DAR.

    • HIC-HPLC: To determine the average DAR over time. A decrease in the average DAR indicates deconjugation.

    • LC-MS/MS: To quantify the concentration of the released (free) payload in the plasma.

Protocol 2: Characterization of ADC Deconjugation Products by Mass Spectrometry

Objective: To identify the specific sites of linker cleavage and characterize the resulting deconjugated species.

Methodology:

  • Incubate the ADC under conditions that promote deconjugation (e.g., in plasma or a buffer with a specific pH or reducing agent).

  • After incubation, purify the ADC and its fragments.

  • Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

    • Intact Mass Analysis: To determine the molecular weight of the different ADC species and observe the loss of the drug-linker.

    • Peptide Mapping: Involves digesting the ADC with an enzyme (e.g., trypsin) and then analyzing the resulting peptides by LC-MS/MS. This allows for the precise identification of the conjugation sites and any modifications, including linker cleavage.

Visualizations

Deconjugation_Pathways Mechanisms of Drug-Linker Deconjugation cluster_premature Premature Deconjugation ADC Intact ADC in Circulation Target_Cell Target Cell Uptake ADC->Target_Cell Targeting Chemical_Instability Chemical Instability (e.g., Hydrolysis) ADC->Chemical_Instability Instability in Plasma Enzymatic_Cleavage Enzymatic Cleavage (Plasma Proteases) ADC->Enzymatic_Cleavage Instability in Plasma Reduction Reduction (e.g., Disulfide Linkers) ADC->Reduction Instability in Plasma Deconjugated_Antibody Deconjugated Antibody Free_Payload Free Payload/Metabolites Released_Payload Released Payload in Tumor Target_Cell->Released_Payload Intracellular Cleavage Chemical_Instability->Deconjugated_Antibody Chemical_Instability->Free_Payload Enzymatic_Cleavage->Deconjugated_Antibody Enzymatic_Cleavage->Free_Payload Reduction->Deconjugated_Antibody Reduction->Free_Payload

Caption: Mechanisms of premature and targeted drug-linker deconjugation.

Troubleshooting_Workflow Troubleshooting High Deconjugation Start High Deconjugation Observed Analyze_Linker Analyze Linker Chemistry Start->Analyze_Linker Is_Linker_Stable Is Linker Stable in Plasma? Analyze_Linker->Is_Linker_Stable Redesign_Linker Redesign/Select New Linker Is_Linker_Stable->Redesign_Linker No Check_Conjugation Review Conjugation Protocol Is_Linker_Stable->Check_Conjugation Yes Redesign_Linker->Check_Conjugation Is_Protocol_Optimal Is Protocol Optimized? Check_Conjugation->Is_Protocol_Optimal Optimize_Protocol Optimize Reaction Conditions Is_Protocol_Optimal->Optimize_Protocol No Check_Purity Assess ADC Purity Is_Protocol_Optimal->Check_Purity Yes Optimize_Protocol->Check_Purity Are_Impurities_Present Residual Reagents Present? Check_Purity->Are_Impurities_Present Improve_Purification Improve Purification Method Are_Impurities_Present->Improve_Purification Yes Solution Reduced Deconjugation Are_Impurities_Present->Solution No Improve_Purification->Solution

References

Validation & Comparative

In Vivo Stability of Antibody-Drug Conjugates: A Comparative Guide to Mal-L-PA-NH-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may prevent efficient drug release at the tumor site. This guide provides an objective comparison of the in vivo stability of ADCs conjugated with the non-cleavable Mal-L-PA-NH-Boc linker and other common cleavable and non-cleavable alternatives, supported by experimental data from literature.

The Critical Role of the Linker in ADC Stability

The linker connecting the antibody to the cytotoxic payload is a pivotal component of an ADC's design.[1] Its chemical properties dictate the overall stability of the conjugate in the bloodstream.[1] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of drug release and inherent stability profiles.[1]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include sensitivity to proteases (e.g., valine-citrulline), pH changes (e.g., hydrazones), or reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][2]

  • Non-Cleavable Linkers: These linkers, such as this compound, do not have a specific chemical trigger for payload release.[3] Instead, the drug is released after the antibody portion of the ADC is degraded by proteases within the lysosomes of the target cell.[2][4] This generally leads to higher plasma stability and a potentially wider therapeutic window.[2][4]

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of ADC stability in vivo is essential for preclinical development. The two most prevalent bioanalytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the ADC that remains fully intact (antibody with payload attached) in plasma samples over time.

Protocol Outline:

  • Animal Dosing: The ADC is administered intravenously to a suitable animal model (e.g., mice or rats).[1]

  • Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.[1]

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.[1]

  • Blocking: A blocking buffer is added to prevent non-specific binding.[1]

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.[1]

  • Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.[1]

  • Substrate Addition: A chromogenic or fluorogenic substrate is added, which is converted by the enzyme to produce a detectable signal.[1]

  • Data Analysis: The signal intensity is measured using a plate reader and is proportional to the amount of intact ADC in the sample.[1]

ELISA_Workflow cluster_protocol ELISA Protocol for Intact ADC Quantification dosing 1. Animal Dosing (IV administration of ADC) sampling 2. Sample Collection (Blood collection at time points) dosing->sampling processing 3. Plasma Preparation sampling->processing coating 4. Plate Coating (Anti-mAb antigen) processing->coating blocking 5. Blocking (Prevent non-specific binding) coating->blocking incubation 6. Sample Incubation (Intact ADC binds to antigen) blocking->incubation detection 7. Detection (Enzyme-linked anti-payload Ab) incubation->detection substrate 8. Substrate Addition (Signal generation) detection->substrate analysis 9. Data Analysis (Signal proportional to intact ADC) substrate->analysis

ELISA workflow for quantifying intact ADC in plasma.
LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: Follows the same procedure as the ELISA protocol.[1]

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.[1]

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.[1]

    • Supernatant Collection: The supernatant, which contains the small-molecule free payload, is collected for analysis.[1]

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography system coupled with a tandem mass spectrometer to separate and quantify the free payload.

Comparative In Vivo Stability Data

The stability of an ADC is often reported as the half-life of the intact conjugate in plasma or the change in the average drug-to-antibody ratio (DAR) over time. While specific quantitative in vivo data for this compound is not extensively published, its performance is expected to be characteristic of a highly stable, non-cleavable linker. The following tables summarize representative data for different linker types to provide a comparative context.

Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide (B117702) ADC vs. a Conventional Maleimide ADC in Rats

Time PointAverage DAR (Self-Stabilizing Maleimide)Average DAR (Conventional Maleimide - mc)
1 hour3.83.7
6 hours3.83.5
1 day3.73.1
2 days3.72.6
3 days3.62.2
5 days3.51.6
7 days3.41.2

Data adapted from a study comparing a self-stabilizing maleimide (related to the core of Mal-Dap(Boc) DCHA) with a conventional maleimidocaproyl (mc) linker. The self-stabilizing linker demonstrates significantly less payload loss over a 7-day period.[5]

Table 2: Comparative In Vivo Stability of Different Linker Chemistries

Linker TypeADC ExampleAnimal ModelKey Stability FindingReference
Non-Cleavable OHPAS-MMAFMouseStable in in vivo pharmacokinetic studies.[6][7]
Cleavable (Enzyme-sensitive) VC-PABC-MMAFMouseRelatively unstable in vivo due to sensitivity to carboxylesterase 1c.[6][7]
Cleavable (Enzyme-sensitive) Val-Cit DipeptideMouseLinker half-life of approximately 144 hours (6.0 days).[1]
Cleavable (Enzyme-sensitive) Val-Cit DipeptideCynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[1]

Logical Comparison of Linker Stability

The choice of linker technology has a profound impact on the in vivo stability and, consequently, the therapeutic index of an ADC. The following diagram illustrates the relationship between linker type and expected stability profile.

Linker_Comparison cluster_linkers ADC Linker Stability Comparison NonCleavable Non-Cleavable Linkers (e.g., this compound, SMCC) HighStability High In Vivo Stability - Low premature payload release - Relies on lysosomal degradation NonCleavable->HighStability Cleavable Cleavable Linkers (e.g., VC-PABC, Hydrazone, Disulfide) VariableStability Variable In Vivo Stability - Payload release triggered by specific conditions - Potential for off-target release Cleavable->VariableStability

Comparison of stability profiles for non-cleavable and cleavable linkers.

Conclusion

The this compound linker, being non-cleavable, is designed for high in vivo stability. This characteristic is advantageous in minimizing off-target toxicity by preventing premature payload release in circulation. While direct comparative data is emerging, the principles of non-cleavable linker chemistry suggest that ADCs utilizing this compound would exhibit superior plasma stability compared to many cleavable linker systems, particularly those susceptible to enzymatic cleavage in rodent models. The choice of the optimal linker remains a critical, indication-specific decision in ADC development, requiring a balance between stability in circulation and efficient payload release within the target tumor cells. The experimental protocols outlined here provide a framework for the rigorous in vivo evaluation necessary to guide this selection process.

References

A Head-to-Head Comparison of Mal-L-PA-NH-Boc and SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of two non-cleavable maleimide-based linkers: the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the next-generation, self-stabilizing Mal-L-PA-NH-Boc.

At a Glance: Key Differences and Mechanisms of Action

Both this compound and SMCC are heterobifunctional linkers that enable the conjugation of a drug to an antibody. They both utilize maleimide (B117702) chemistry to react with thiol groups on the antibody, typically on cysteine residues, and an N-hydroxysuccinimide (NHS) ester to react with amine groups on the payload, or vice versa. The fundamental difference lies in the stability of the resulting thioether bond.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used, non-cleavable linker.[1] After conjugation to a cysteine residue on the antibody, it forms a thiosuccinimide linkage. However, this bond is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the plasma.[2] This can lead to premature release of the drug-linker complex, resulting in off-target toxicity and reduced therapeutic efficacy.[2]

This compound ((S)-2-(3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzamido)-3-(tert-butoxycarbonylamino)propanoic acid) represents a class of self-stabilizing maleimide linkers. These linkers are engineered to undergo rapid intramolecular hydrolysis of the succinimide (B58015) ring after conjugation.[2] This hydrolysis results in a stable, open-ring structure that is resistant to the retro-Michael reaction, thereby preventing payload shedding in the circulation.[2]

Quantitative Data Comparison

The enhanced stability of the this compound and related self-stabilizing maleimide linkers translates to improved performance metrics for the corresponding ADCs.

Performance MetricThis compound (Self-Stabilizing Maleimide)SMCC (Conventional Maleimide)Key Observations
In Vivo Linker Stability Significantly higher stability with minimal payload loss over time. One study showed that a self-stabilizing maleimide ADC lost only about 5% of its payload after 7 days in a rat model.Prone to payload loss via retro-Michael reaction. A conventional maleimide ADC lost approximately 50% of its payload over the same 7-day period in the same study.The self-stabilizing mechanism of this compound type linkers dramatically reduces payload shedding in vivo.
In Vitro Cytotoxicity (IC50) ADCs with stabilized maleimide linkers demonstrate potent and specific cytotoxicity against antigen-positive cell lines, with IC50 values in the low nanomolar to picomolar range.ADCs with SMCC linkers also show potent cytotoxicity, but premature drug release can potentially lead to off-target effects.Both linker types can produce highly potent ADCs. The primary advantage of the stabilized linker lies in its improved safety profile due to reduced off-target toxicity.
In Vivo Efficacy The enhanced stability of ADCs with self-stabilizing linkers often leads to superior anti-tumor efficacy in preclinical models. In one study, an ADC with a maleamic methyl ester-based linker (a stabilized maleimide) achieved complete tumor regression at half the dose of a conventional maleimide ADC.Efficacious, but the therapeutic window can be narrowed by instability, potentially limiting the maximum tolerated dose.The improved stability of this compound type linkers can lead to a wider therapeutic index, allowing for more effective and safer treatment.
Drug-to-Antibody Ratio (DAR) The conjugation process allows for the production of ADCs with a controlled and stable DAR.The DAR can decrease over time in vivo due to linker instability.ADCs with this compound type linkers maintain a more consistent DAR in circulation, ensuring sustained drug delivery to the tumor.

Signaling Pathways and Experimental Workflows

Linker Conjugation and Stability Mechanisms

Linker_Comparison cluster_SMCC SMCC Linker cluster_Mal_L_PA_NH_Boc This compound Linker SMCC_Ab Antibody (Cys-SH) SMCC_ADC ADC (Thiosuccinimide Linkage) SMCC_Ab->SMCC_ADC Conjugation SMCC_Linker SMCC Linker SMCC_Deconjugation Deconjugation (Retro-Michael Reaction) SMCC_ADC->SMCC_Deconjugation In Plasma (e.g., Albumin-SH) SMCC_Payload_Loss Payload Loss & Off-Target Toxicity SMCC_Deconjugation->SMCC_Payload_Loss Mal_Ab Antibody (Cys-SH) Mal_ADC ADC (Thiosuccinimide Linkage) Mal_Ab->Mal_ADC Conjugation Mal_Linker This compound Linker Mal_Hydrolysis Intramolecular Hydrolysis Mal_ADC->Mal_Hydrolysis Rapid Mal_Stable_ADC Stable ADC (Hydrolyzed Linkage) Mal_Hydrolysis->Mal_Stable_ADC

Caption: Comparison of SMCC and this compound linker stability pathways.

General Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization A Antibody Reduction (e.g., TCEP) C Conjugation Reaction A->C B Linker-Payload Activation B->C D Size Exclusion Chromatography (SEC) C->D E Hydrophobic Interaction Chromatography (HIC) D->E F DAR Determination (HIC, RP-HPLC, UV-Vis) E->F G In Vitro Cytotoxicity Assay F->G H In Vivo Stability Assay (PK analysis) F->H I In Vivo Efficacy Study (Xenograft model) G->I H->I

Caption: A generalized workflow for the development and evaluation of ADCs.

Experimental Protocols

Synthesis of Maleimide-Based Linker-Payload Conjugate

This protocol describes the general steps for synthesizing a maleimide-containing linker-payload construct.

  • Protection of Reactive Groups: Protect any reactive functional groups on the cytotoxic payload that are not intended for conjugation.

  • Amide Coupling: React the carboxylic acid of the maleimide-containing linker (e.g., this compound or the precursor to SMCC) with an amine-containing payload using standard peptide coupling reagents such as HATU or HOBt/EDC in an appropriate organic solvent (e.g., DMF or DMSO).

  • Deprotection (if necessary): Remove any protecting groups from the linker-payload conjugate. For this compound, the Boc group is typically removed using trifluoroacetic acid (TFA).

  • Activation of Carboxylic Acid (for SMCC): For the SMCC linker, the cyclohexane (B81311) carboxylic acid is activated with N-hydroxysuccinimide to form the NHS ester.

  • Purification: Purify the final linker-payload conjugate using preparative HPLC and characterize by mass spectrometry and NMR.

ADC Conjugation (via Cysteine Residues)
  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS, pH 7.4) to generate free thiol groups. The molar excess of TCEP and reaction time should be optimized to achieve the desired number of free thiols per antibody.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column or tangential flow filtration (TFF) to prevent it from reacting with the maleimide linker-payload.

  • Conjugation Reaction: Add the maleimide-activated linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours. The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.

ADC Purification and Characterization
  • Initial Purification: Remove unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or TFF.

  • Separation of DAR Species: Use hydrophobic interaction chromatography (HIC) to separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.). This allows for the isolation of a more homogeneous ADC product if desired.

  • DAR Determination: Determine the average drug-to-antibody ratio using HIC, reversed-phase high-performance liquid chromatography (RP-HPLC) after reduction of the ADC, or UV-Vis spectroscopy.

  • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on antigen-positive and antigen-negative cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). Calculate the IC50 value for each cell line.

  • In Vivo Stability and Efficacy: Assess the pharmacokinetic profile and in vivo stability of the ADC in a relevant animal model (e.g., rat or mouse) by measuring the DAR over time. Evaluate the anti-tumor efficacy of the ADC in a xenograft tumor model.

Conclusion

The choice of linker is a critical decision in the design of an ADC. While SMCC has been a workhorse in the field, its inherent instability can compromise the safety and efficacy of the resulting conjugate. The self-stabilizing technology of this compound and related linkers offers a clear advantage by providing a more stable covalent bond that significantly reduces payload shedding. This enhanced stability can lead to an improved therapeutic index, with potentially greater efficacy and reduced off-target toxicity, making it a superior choice for the development of next-generation antibody-drug conjugates. Rigorous experimental evaluation, following the detailed protocols outlined in this guide, is paramount to selecting the optimal linker for a given therapeutic application.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to inform rational ADC design and development. The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1][2] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1][2]

Mechanism of Action: A Tale of Two Release Strategies

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]

Cleavable linkers are designed to release the cytotoxic drug from the antibody upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:

  • Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.

Non-cleavable linkers , in contrast, are designed to be stable and rely on the complete degradation of the antibody in the lysosome to release the payload. After the ADC is internalized, lysosomal proteases degrade the antibody, liberating the drug still attached to the linker and a single amino acid residue.

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and a non-cleavable linker has a significant impact on the ADC's stability, efficacy, and safety profile.

Plasma Stability

A critical attribute of an ADC is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy. Non-cleavable linkers generally exhibit higher plasma stability due to their robust chemical bonds. Cleavable linkers are designed to be stable in plasma, but some can be susceptible to premature cleavage.

Linker TypeLinker ExampleADC ExamplePlasma Half-life / StabilitySpeciesReference
Non-Cleavable Thioether (SMCC)Trastuzumab emtansine (T-DM1)High stabilityHuman, Mouse
Cleavable Val-Cit (Peptide)Brentuximab vedotinHigh stability in human plasmaHuman
Cleavable Hydrazone (pH-sensitive)Gemtuzumab ozogamicint1/2 ≈ 2 daysHuman, Mouse
Cleavable Disulfide (Reducible)Various research ADCsStability can be modulated by steric hindranceMouse
Cleavable β-glucuronideVarious research ADCsHigh plasma stabilityMouse
Cleavable Sulfatase-cleavableResearch ADCHigh plasma stability (>7 days)Mouse

Note: Direct comparison of half-life values across different studies can be misleading due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for determining the potency of an ADC. ADCs with cleavable linkers often demonstrate a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This can lead to lower IC50 values (higher potency) in heterogeneous tumor cell populations. The payload-linker-amino acid complex released from non-cleavable linkers is typically charged and membrane-impermeable, thus limiting the bystander effect.

Linker TypeADC ExampleCell LineIC50 (pmol/L)Key FindingReference
Cleavable β-galactosidase-cleavable Trastuzumab-MMAEHER2+8.8More potent than Val-Cit and non-cleavable counterparts.
Cleavable Val-Cit Trastuzumab-MMAEHER2+14.3Less potent than β-galactosidase linker ADC.
Non-Cleavable Kadcyla (T-DM1)HER2+33Less potent in this specific comparison.
Cleavable Sulfatase-cleavable ADCHER2+61 and 111Exhibited high cytotoxicity and selectivity.
Non-Cleavable Non-cleavable ADCHER2+609Less potent than the sulfatase-cleavable ADC in this study.

Note: IC50 values are highly dependent on the cell line, payload, and experimental conditions.

In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its performance in vivo. The choice of linker can significantly influence tumor growth inhibition in xenograft models. While the bystander effect of cleavable linkers can be advantageous, the superior stability of non-cleavable linkers may lead to better overall in vivo performance in some cases.

Linker TypeADC PlatformTumor ModelEfficacy OutcomeReference
Cleavable T-DXd (GGFG linker)NCI-N87 gastric cancerComparable tumor inhibition to Exo-Linker ADC.
Cleavable Exo-Linker (EVC linker)NCI-N87 gastric cancerSlightly higher tumor growth inhibition than T-DXd (not statistically significant).
Non-Cleavable SMCC-DM1EGFR and EpCAM xenograftsHigher in vivo activity and therapeutic index compared to some cleavable counterparts.

Note: In vivo efficacy is influenced by a multitude of factors including the tumor model, antigen expression levels, and the specific properties of the ADC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome/Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding ADC_internalized Internalized ADC Payload_release Payload Release ADC_internalized->Payload_release Cleavage (Enzymes, pH, GSH) Payload Cytotoxic Payload Payload_release->Payload Diffuses to Cytoplasm Receptor->ADC_internalized Internalization Payload->Payload Bystander_Cell Neighboring Antigen-Negative Cell Payload->Bystander_Cell Bystander Effect

Caption: Mechanism of action for a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding ADC_internalized Internalized ADC Degradation Antibody Degradation ADC_internalized->Degradation Proteolytic Degradation Payload_complex Payload-Linker- Amino Acid Complex Degradation->Payload_complex Release Payload_complex->Payload_complex Receptor->ADC_internalized Internalization

Caption: Mechanism of action for a non-cleavable linker ADC.

adc_evaluation_workflow ADC_Design ADC Design (Cleavable vs. Non-Cleavable Linker) Plasma_Stability In Vitro Plasma Stability Assay (LC-MS or ELISA) ADC_Design->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) ADC_Design->Cytotoxicity In_Vivo In Vivo Efficacy Study (Xenograft Model) Plasma_Stability->In_Vivo Bystander_Effect Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander_Effect Cytotoxicity->In_Vivo Toxicity In Vivo Toxicity Study In_Vivo->Toxicity Candidate_Selection Lead Candidate Selection Toxicity->Candidate_Selection

Caption: General experimental workflow for ADC evaluation.

Experimental Protocols

In Vitro Plasma Stability Assay (LC-MS Method)

Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

  • Immunoaffinity capture beads (e.g., anti-human Fc)

  • Reducing agent (e.g., DTT)

  • Solvents for LC-MS analysis

Procedure:

  • Incubation: Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL). Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours). Immediately store samples at -80°C until analysis.

  • Sample Preparation for DAR Analysis:

    • Thaw plasma samples.

    • Capture the ADC using immunoaffinity beads.

    • Wash the beads to remove plasma proteins.

    • Elute the ADC from the beads.

    • For ADCs with cysteine-linked payloads, the ADC can be reduced to separate heavy and light chains for analysis.

  • LC-MS Analysis for DAR:

    • Analyze the intact or reduced ADC samples by LC-MS.

    • Determine the average DAR at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates payload loss.

  • Sample Preparation for Free Payload Analysis:

    • To the plasma samples, add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis for Free Payload:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

    • Use a standard curve of the free payload to determine its concentration in the plasma samples.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • Free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the test articles to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design and is not a one-size-fits-all solution. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial in treating heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers provide enhanced stability, potentially leading to a better safety profile and improved in vivo efficacy in certain contexts, but lack the bystander killing effect. A thorough preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.

References

Navigating Heterogeneity: A Comparative Guide to Mass Spectrometry Analysis of Mal-L-PA-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of antibody-drug conjugates (ADCs), understanding the heterogeneity of novel constructs is paramount. This guide provides a comparative analysis of mass spectrometry (MS) and alternative chromatographic techniques for the characterization of ADCs featuring the non-cleavable Mal-L-PA-NH-Boc linker. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the analytical workflow.

The conjugation of a cytotoxic payload to a monoclonal antibody via a linker, such as the maleimide-containing this compound, results in a heterogeneous mixture of species. This heterogeneity, primarily in the drug-to-antibody ratio (DAR), can significantly impact the ADC's efficacy and safety profile.[1] Consequently, robust analytical methods are essential to characterize these complex biomolecules. Mass spectrometry has emerged as a powerful tool for this purpose, offering detailed insights into the molecular weight and structural integrity of ADCs.[2][3] However, alternative techniques such as Hydrophobic Interaction Chromatography (HIC) provide valuable orthogonal data for a comprehensive understanding.[4][5]

Analytical Approaches to ADC Heterogeneity

The primary analytical challenge in ADC development is the accurate determination of the DAR and the identification of different conjugated species. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a detailed view at the molecular level.[6] Complementary to MS, HIC offers a robust method for separating ADC species based on their hydrophobicity, which is directly related to the number of conjugated drug molecules.[4]

Mass Spectrometry: A Multi-faceted Approach

Mass spectrometry can be employed at different levels to dissect the complexity of ADCs:

  • Intact Mass Analysis: This "top-down" approach provides the molecular weight of the entire ADC, allowing for the determination of the average DAR and the distribution of different DAR species.[7]

  • Subunit Analysis: Following the reduction of the antibody's disulfide bonds, the light and heavy chains can be analyzed separately. This "middle-down" approach provides information on the drug load distribution on each chain.[8]

  • Peptide Mapping: A "bottom-up" strategy where the ADC is enzymatically digested into smaller peptides. Subsequent LC-MS/MS analysis can pinpoint the exact sites of conjugation.

A critical consideration for maleimide-based linkers like this compound is the potential for hydrolysis of the succinimide (B58015) ring formed upon conjugation to a cysteine residue on the antibody. This hydrolysis results in a mass increase of 18 Da and can alter the ADC's properties. Mass spectrometry is uniquely capable of detecting this subtle mass shift, providing crucial information on the stability and homogeneity of the conjugate.[7]

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the payload is typically hydrophobic, each additional drug-linker moiety increases the overall hydrophobicity of the ADC. This allows for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.) under non-denaturing conditions, which is a key advantage of this technique.[4][5] HIC is often used as an orthogonal method to confirm the DAR distribution determined by mass spectrometry.[9]

Comparative Analysis of Analytical Techniques

FeatureMass Spectrometry (LC-MS)Hydrophobic Interaction Chromatography (HIC-UV)
Primary Measurement Molecular WeightHydrophobicity
Information Provided Average DAR, DAR distribution, drug load on subunits, conjugation site identification, linker modifications (e.g., hydrolysis).[7][8]Average DAR, DAR distribution.[4]
Resolution High, can distinguish species with small mass differences.Lower, may not resolve all DAR species, especially for complex mixtures.
Sample Consumption Low.Moderate.
Throughput Moderate.High.
Considerations Potential for different ionization efficiencies for different DAR species, which can affect quantitation.[4]Method development can be required to achieve optimal separation.[5]

Experimental Protocols

Protocol 1: Intact Mass Analysis by LC-MS

1. Sample Preparation:

  • Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography) into a volatile buffer such as 50 mM ammonium (B1175870) acetate.

  • The final concentration should be in the range of 0.1-1 mg/mL.

2. LC Separation (Reversed-Phase):

  • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the different ADC species.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: 60-80°C.

3. MS Analysis (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Mass Range: 500-4000 m/z.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Identify the peaks corresponding to the different DAR species and calculate their relative abundances to determine the average DAR.

Protocol 2: DAR Analysis by HIC-UV

1. Sample Preparation:

  • Dilute the ADC sample in the HIC mobile phase A to a suitable concentration (e.g., 1 mg/mL).

2. HIC Separation:

  • Column: A HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A (High Salt): 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.

  • Flow Rate: Typically 0.5-1.0 mL/min.

3. UV Detection:

  • Monitor the absorbance at 280 nm.

4. Data Analysis:

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of conjugated drugs.

Visualizing the Analytical Workflow

To better illustrate the process of ADC analysis, the following diagrams outline the key steps.

ADC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_results Characterization Results ADC_Sample ADC Sample LC_MS LC-MS Analysis (Intact/Subunit) ADC_Sample->LC_MS HIC_UV HIC-UV Analysis ADC_Sample->HIC_UV MS_Data Mass Spectra Deconvolution LC_MS->MS_Data HIC_Data Chromatogram Peak Integration HIC_UV->HIC_Data DAR Average DAR & Distribution MS_Data->DAR Heterogeneity Heterogeneity Profile (e.g., Linker Hydrolysis) MS_Data->Heterogeneity HIC_Data->DAR Mass_Spectrometry_Levels cluster_levels Levels of MS Analysis cluster_info Information Gained Intact_ADC Intact ADC (~150 kDa) Intact_MS Intact Mass (Top-Down) Intact_ADC->Intact_MS Subunit_MS Subunit Analysis (Middle-Down) Intact_ADC->Subunit_MS Reduction Peptide_Map Peptide Mapping (Bottom-Up) Intact_ADC->Peptide_Map Digestion Avg_DAR Average DAR & Distribution Intact_MS->Avg_DAR Drug_Load Drug Load on Light/Heavy Chains Subunit_MS->Drug_Load Conjugation_Site Conjugation Site Identification Peptide_Map->Conjugation_Site

References

A Comparative Guide to HIC Chromatography for DAR Determination of Mal-L-PA-NH-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly impacting their efficacy and safety. Hydrophobic Interaction Chromatography (HIC) has emerged as a preferred method for DAR analysis due to its non-denaturing conditions, which preserve the native structure of the ADC. This guide provides a comprehensive comparison of HIC with other analytical techniques for the DAR determination of ADCs featuring the non-cleavable Mal-L-PA-NH-Boc linker, supported by experimental data and detailed protocols.

Principles of HIC for ADC Analysis

HIC separates molecules based on their hydrophobicity. In the context of ADCs, the conjugation of a hydrophobic drug-linker, such as this compound, to an antibody increases the overall hydrophobicity of the protein. This allows for the separation of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The process involves binding the ADC to a hydrophobic stationary phase in a high-salt mobile phase and then eluting the species with a decreasing salt gradient. The unconjugated antibody (DAR0), being the least hydrophobic, elutes first, followed by ADCs with increasing DAR values.[1][2]

Comparison of Analytical Methods for DAR Determination

While HIC is a powerful technique, other methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are also employed for DAR determination. Each method offers distinct advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity under non-denaturing conditions.Average DAR and distribution of different drug-loaded species (DAR0, DAR2, etc.).[2]- Preserves native protein structure.- QC-friendly and easily validated in a GMP environment.[] - Allows for isolation of pure ADC species for further analysis.[]- Lower resolution compared to RP-HPLC. - Incompatible with direct MS analysis due to non-volatile salts.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under denaturing conditions.Average DAR after reduction of the ADC to separate light and heavy chains.- High resolution.- Orthogonal method to HIC.- Denaturing conditions can alter the ADC structure.- Does not provide information on the intact ADC.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Precise mass of intact ADC and its fragments, allowing for DAR calculation.- High accuracy and sensitivity.- Provides detailed structural information.- Higher DAR species may have different ionization efficiencies, potentially skewing results. - Can be more complex to implement than chromatographic methods.

Quantitative Data Comparison

The following table summarizes representative data from studies comparing the average DAR values obtained by HIC and other methods for cysteine-linked ADCs. While specific data for this compound ADCs is not publicly available, the data for ADCs with structurally similar non-cleavable linkers provides a valuable comparison.

ADC (Linker-Payload)Average DAR by HICAverage DAR by RP-HPLCAverage DAR by MSReference
Trastuzumab-vc-MMAE3.53.63.5Fekete, S. et al. (2015)
Brentuximab Vedotin3.7N/A3.8Agilent Technologies (2017)
Cysteine-linked ADC4.04N/A4.0Agilent Application Note

Note: The data presented is for illustrative purposes and highlights the general concordance between the different analytical techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible DAR determination. Below are representative protocols for HIC, RP-HPLC, and MS analysis of ADCs.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is adapted for ADCs with non-cleavable linkers like this compound.

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient:

    • 0-3 min: 0% B

    • 3-23 min: 0-100% B

    • 23-28 min: 100% B

    • 28-30 min: 0% B

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
  • Sample Preparation: Reduce the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to separate the light and heavy chains.

  • Column: A C4 or C8 reversed-phase column suitable for protein analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Calculate the DAR based on the relative peak areas of the conjugated and unconjugated light and heavy chains.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Desalt the ADC sample using a suitable method. For analysis of light and heavy chains, follow the reduction step in the RP-HPLC protocol.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the intact ADC or its subunits. The DAR is calculated based on the mass difference between the conjugated and unconjugated species.

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HIC-based DAR determination and the relationship between the different analytical methods.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis Sample ADC Sample (this compound) Dilution Dilution in High Salt Buffer Sample->Dilution Injection Injection onto HIC Column Dilution->Injection Gradient Decreasing Salt Gradient Elution Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Average DAR Calculation Integration->Calculation

HIC Workflow for ADC DAR Determination.

Method_Comparison cluster_methods DAR Determination Methods cluster_info Information Obtained ADC This compound ADC HIC HIC (Non-denaturing) ADC->HIC RP_HPLC RP-HPLC (Denaturing) ADC->RP_HPLC MS Mass Spectrometry ADC->MS HIC_info Average DAR & Distribution (Intact) HIC->HIC_info RP_HPLC_info Average DAR (Light/Heavy Chains) RP_HPLC->RP_HPLC_info MS_info Precise Mass & Average DAR MS->MS_info

Comparison of Analytical Methods for DAR Determination.

Conclusion

Hydrophobic Interaction Chromatography is a robust and reliable method for the DAR determination of this compound ADCs, offering the significant advantage of analyzing the intact molecule under non-denaturing conditions. While RP-HPLC and Mass Spectrometry provide valuable orthogonal information, HIC remains a cornerstone for routine quality control and characterization of ADCs in a regulated environment. The choice of method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

A Head-to-Head Comparison of ADC Linker Technologies: Evaluating the Pharmacokinetics of Mal-L-PA-NH-Boc Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of ADCs utilizing the non-cleavable, self-stabilizing Mal-L-PA-NH-Boc linker technology against conventional non-cleavable and cleavable linker alternatives.

Executive Summary

The this compound linker, a derivative of diaminopropionic acid (DPR), is engineered to overcome the inherent instability of traditional maleimide-based linkers.[1][2] Conventional maleimide (B117702) linkers, such as SMCC, are susceptible to a retro-Michael reaction in the plasma, leading to premature drug release and potential off-target toxicity.[3] The this compound linker incorporates a basic amino group that catalyzes the rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to deconjugation.[1][2] This enhanced stability is expected to translate into a more favorable pharmacokinetic profile, with reduced payload shedding and prolonged circulation of the intact ADC. In contrast, cleavable linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be stable in circulation and release the active payload upon internalization into target tumor cells through enzymatic cleavage.[4]

This guide presents a compilation of preclinical data to compare the in vivo stability and pharmacokinetic parameters of ADCs with these different linker technologies.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data to facilitate a direct comparison of ADC performance based on linker technology.

In Vivo Stability: Payload Retention Over Time

A critical measure of linker stability is the retention of the cytotoxic payload on the antibody in circulation. The following data, derived from a study comparing a self-stabilizing maleimide ADC (analogous to this compound) with a conventional maleimide ADC in a rat model, demonstrates a significant improvement in payload retention.

Linker TypeADC% Payload Loss (Day 7)Data Source
Self-Stabilizing Maleimide anti-CD30-DPR-MMAE<15%[3]
Conventional Maleimide anti-CD30-mc-MMAE~65%[3]

Table 1: In vivo stability comparison of a self-stabilizing maleimide ADC versus a conventional maleimide ADC in rats. The data shows significantly less payload loss over a 7-day period for the ADC with the self-stabilizing linker.

Pharmacokinetic Parameters
ParameterSelf-Stabilizing Maleimide ADC (e.g., this compound)Cleavable Linker ADC (e.g., Val-Cit-MMAE)Conventional Non-Cleavable ADC (e.g., SMCC)
Analyte Intact ADCAntibody-Conjugated MMAE (acMMAE)Intact ADC
Clearance (CL) Low (slower clearance expected due to high stability)~0.3 - 0.7 L/daySlightly faster than total antibody
Volume of Central Compartment (Vc) Small (largely confined to plasma volume)~3 - 5 LSmall (largely confined to plasma volume)
Terminal Half-life (t½) Long (approaching that of the parent antibody)~2 - 4 daysSlightly shorter than total antibody
Key Characteristic Minimal payload deconjugation in circulationControlled release of payload in the tumor microenvironmentSusceptible to payload loss via retro-Michael reaction

Table 2: Comparative Pharmacokinetic Parameters of Different ADC Linker Technologies. This table provides a qualitative and quantitative overview based on available data. Direct comparative studies are limited, and parameters can vary based on the specific antibody, payload, and experimental model.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below are outlines for key experiments.

In Vivo Stability and Pharmacokinetic Study

Objective: To determine the in vivo stability (payload retention) and pharmacokinetic profile of an ADC.

Animal Model: Typically conducted in rodents (mice or rats).

Procedure:

  • A single intravenous (IV) dose of the ADC is administered to the animals.

  • Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).

  • Plasma is isolated from the blood samples by centrifugation.

  • The concentrations of different ADC analytes are quantified using validated bioanalytical methods:

    • Total Antibody: Typically measured by a ligand-binding assay (LBA) such as ELISA. An antigen-coated plate captures the ADC, and a labeled secondary antibody that recognizes the antibody portion of the ADC is used for detection.

    • Antibody-Conjugated Drug (for cleavable linkers, e.g., acMMAE): Can be measured by LBA where an anti-payload antibody is used for capture, and a labeled secondary antibody against the primary antibody is used for detection. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for more precise quantification.

    • Intact ADC (for non-cleavable linkers): Can be quantified using affinity capture LC-MS/MS methods to measure the concentration of antibody with at least one drug molecule attached.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

  • Drug-to-Antibody Ratio (DAR) Analysis: The average DAR at each time point can be determined by affinity capture of the ADC from plasma followed by LC-MS analysis of the intact or reduced and deglycosylated ADC. A decrease in the average DAR over time indicates payload loss and linker instability.

Bioanalytical Methods for ADC Quantification

Enzyme-Linked Immunosorbent Assay (ELISA): A common LBA technique used for quantifying total antibody and antibody-conjugated drug concentrations in plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the different components of an ADC. It can be used to measure the concentration of the intact ADC, total antibody (after proteolytic digestion to signature peptides), and the free payload and its metabolites. Affinity capture techniques are often employed prior to LC-MS/MS to isolate the ADC from complex biological matrices.

Mandatory Visualization

Mechanism of Action and Stability Pathway

The enhanced stability of the this compound linker is achieved through an intramolecular catalytic hydrolysis of the succinimide (B58015) ring. This process is illustrated below in comparison to the instability pathway of a conventional maleimide linker.

Stability_Comparison cluster_0 Conventional Maleimide Linker (e.g., SMCC) cluster_1 Self-Stabilizing Maleimide Linker (this compound) A1 Antibody-SH + Maleimide-Drug B1 Thiosuccinimide Adduct (Reversible) A1->B1 Conjugation C1 Deconjugated Antibody-SH + Maleimide-Drug B1->C1 Retro-Michael Reaction (in plasma) E1 Albumin-S-Maleimide-Drug (Off-target Toxicity) C1->E1 Reaction with Albumin D1 Albumin-SH A2 Antibody-SH + this compound-Drug B2 Thiosuccinimide Adduct A2->B2 Conjugation C2 Stable Hydrolyzed Adduct (Irreversible) B2->C2 Intramolecular Hydrolysis (Rapid)

Caption: Comparison of instability pathway of a conventional maleimide linker with the stabilization of this compound.

Experimental Workflow for In Vivo ADC Stability Assessment

A stable linker will show minimal change in the drug-to-antibody ratio (DAR) over the course of an in vivo study. Below is a generalized workflow for this experimental protocol.

ADC_Stability_Workflow cluster_workflow In Vivo ADC Stability Workflow A Administer ADC to Animal Model (IV) B Collect Blood Samples at Various Time Points A->B C Isolate Plasma B->C D Affinity Purify ADC from Plasma C->D E LC-MS Analysis of Purified ADC D->E F Determine Average DAR at Each Time Point E->F G Plot DAR vs. Time to Assess Stability F->G

References

Navigating Off-Target Toxicity: A Comparative Guide to Mal-L-PA-NH-Boc Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic window of an antibody-drug conjugate (ADC) is critically defined by its ability to selectively deliver a cytotoxic payload to tumor cells while minimizing collateral damage to healthy tissues. Off-target toxicity remains a primary hurdle in ADC development, and the choice of linker technology is a pivotal factor in mitigating these adverse effects. This guide provides an objective comparison of ADCs based on the non-cleavable Mal-L-PA-NH-Boc linker against alternative linker strategies, supported by experimental data and detailed methodologies.

The this compound linker belongs to the class of non-cleavable, maleimide-based linkers.[1][2] The core of its design is the formation of a stable thioether bond with cysteine residues on the antibody.[3] Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers like this compound rely on the complete lysosomal degradation of the antibody to liberate the payload.[4][5] This inherent stability in systemic circulation is a key attribute aimed at reducing premature drug release and, consequently, off-target toxicity.[4]

The Challenge of Maleimide (B117702) Linker Stability

Traditional maleimide-based linkers, while widely used, have a known susceptibility to premature payload release. This instability arises from a retro-Michael reaction, where the thiosuccinimide linkage can reopen, leading to deconjugation of the drug-linker. This free payload can then circulate systemically and exert cytotoxic effects on healthy, rapidly dividing cells, contributing to common off-target toxicities such as neutropenia.[4][6] Furthermore, the deconjugated linker-payload can be transferred to other thiol-containing molecules in the plasma, most notably albumin, which can alter the pharmacokinetic profile and biodistribution of the cytotoxic agent.

To address this, significant efforts have been invested in developing more stable maleimide-based linkers. Strategies include the development of self-hydrolyzing maleimides that rapidly form a stable, ring-opened structure resistant to the retro-Michael reaction.[4] Non-cleavable linkers like this compound represent another approach to enhance stability by eliminating the need for a labile cleavage site.

Comparative Analysis of Linker Technologies

The off-target toxicity profile of an ADC is intrinsically linked to its plasma stability. The following tables provide a comparative overview of key performance metrics for different linker technologies. Due to the limited publicly available data for the specific this compound linker, data for similar non-cleavable maleimide-based linkers (e.g., SMCC) and stabilized maleimide linkers are used as representative examples for comparison.

Table 1: Comparative In Vitro Plasma Stability of ADC Linker Classes

Linker ClassExample Linker(s)Payload Release in Plasma (Illustrative)Key Stability Features
Non-Cleavable Maleimide This compound , SMCCVery lowRelies on antibody degradation for payload release, leading to high plasma stability.[4][7]
Cleavable Dipeptide mc-vc-PABCVariable, can be significant in rodent plasmaSusceptible to premature cleavage by extracellular proteases.[8]
Stabilized Maleimide Maleamic methyl ester-basedLowDesigned to resist retro-Michael addition, enhancing stability over traditional maleimides.[1]

Table 2: Comparative In Vivo Performance and Off-Target Toxicity Profile

Linker ClassExample ADCMaximum Tolerated Dose (MTD) (Illustrative)Common Off-Target Toxicities
Non-Cleavable Maleimide Cys-linker-MMAE ADCHigh (approaching that of the naked antibody, e.g., 160 mg/kg in mice)[9][10][11]Primarily related to on-target, off-tumor toxicity; generally lower systemic toxicity.[12]
Cleavable Dipeptide MMAE-based ADCs with vc linkersLowerNeutropenia, peripheral neuropathy.[6][13]
Stabilized Maleimide mil40-12b (maleamic methyl ester)Increased compared to traditional maleimide ADCsReduced neutropenia compared to less stable maleimide linkers.[1][4]

Experimental Protocols for Off-Target Toxicity Assessment

Accurate evaluation of off-target toxicity is crucial for the preclinical development of ADCs. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify premature payload release in plasma.

Protocol:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Sample Preparation: At each time point, process the plasma samples to separate the free payload from the ADC and other plasma proteins. This can be achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or through immunocapture of the ADC.

  • Quantification of Free Payload: Analyze the supernatant (containing the free payload) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Create a standard curve with known concentrations of the payload to quantify the amount of released drug.

  • Quantification of Intact ADC: The amount of intact ADC remaining at each time point can be determined by methods such as enzyme-linked immunosorbent assay (ELISA) or LC-MS analysis of the intact or partially digested ADC.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the ADC's half-life in plasma.

In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable levels of toxicity.

Protocol:

  • Animal Model: Utilize a relevant animal model, typically mice or rats.

  • Dose Escalation: Administer single or multiple doses of the ADC at escalating dose levels to different groups of animals.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Hematology and Clinical Chemistry: Collect blood samples at predetermined time points for complete blood counts (to assess for hematological toxicities like neutropenia and thrombocytopenia) and serum chemistry analysis (to evaluate organ function, particularly liver and kidney).[6]

  • Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any tissue damage.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity or more than a certain percentage of body weight loss (e.g., 20%).

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of the ADC and its released payload over time.

Protocol:

  • Radiolabeling: Label the antibody and/or the payload with a suitable radioisotope (e.g., 89Zr for the antibody, 14C or 3H for the payload).

  • Animal Model: Use tumor-bearing animal models (xenografts or patient-derived xenografts).

  • Administration: Administer the radiolabeled ADC to the animals.

  • Tissue Collection: At various time points post-administration, euthanize groups of animals and collect tumors and a comprehensive panel of normal tissues.

  • Quantification of Radioactivity: Measure the radioactivity in each tissue sample using a gamma counter or liquid scintillation counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of ADC and payload accumulation in the tumor versus normal tissues, providing insights into the therapeutic index and potential sites of off-target toxicity.[7][14]

Visualizing the Pathways of Off-Target Toxicity and Experimental Workflow

To better understand the mechanisms underlying off-target toxicity and the experimental approaches to assess it, the following diagrams are provided.

cluster_0 Systemic Circulation cluster_1 Off-Target Tissues (e.g., Bone Marrow, Liver) ADC in Circulation ADC in Circulation Free Payload Free Payload ADC in Circulation->Free Payload Premature Release (e.g., retro-Michael reaction) Healthy Cells Healthy Cells ADC in Circulation->Healthy Cells Non-specific Uptake Tumor Targeting Tumor Targeting Albumin-Payload Adduct Albumin-Payload Adduct Free Payload->Albumin-Payload Adduct Thiol Exchange Free Payload->Healthy Cells Albumin Albumin Albumin->Albumin-Payload Adduct Albumin-Payload Adduct->Healthy Cells Toxicity Toxicity Healthy Cells->Toxicity

Caption: Mechanism of off-target toxicity from unstable maleimide-based ADCs.

Start Start Tumor-bearing Animal Model Tumor-bearing Animal Model Start->Tumor-bearing Animal Model ADC Administration ADC Administration Tumor-bearing Animal Model->ADC Administration Monitor Clinical Signs & Body Weight Monitor Clinical Signs & Body Weight ADC Administration->Monitor Clinical Signs & Body Weight Blood Collection Blood Collection ADC Administration->Blood Collection Time Points Tissue Collection Tissue Collection ADC Administration->Tissue Collection Terminal Time Points Data Analysis & MTD Determination Data Analysis & MTD Determination Monitor Clinical Signs & Body Weight->Data Analysis & MTD Determination Hematology & Clinical Chemistry Hematology & Clinical Chemistry Blood Collection->Hematology & Clinical Chemistry Biodistribution Analysis (%ID/g) Biodistribution Analysis (%ID/g) Tissue Collection->Biodistribution Analysis (%ID/g) Histopathology Histopathology Tissue Collection->Histopathology Hematology & Clinical Chemistry->Data Analysis & MTD Determination Biodistribution Analysis (%ID/g)->Data Analysis & MTD Determination Histopathology->Data Analysis & MTD Determination

Caption: Workflow for in vivo off-target toxicity and biodistribution assessment of ADCs.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Non-cleavable, maleimide-based linkers such as this compound are designed to offer high plasma stability, which is generally associated with a more favorable off-target toxicity profile compared to traditional, less stable cleavable linkers. By minimizing premature payload release, these next-generation linkers aim to ensure that the cytotoxic agent is delivered more specifically to the tumor, thereby widening the therapeutic window. The rigorous preclinical evaluation of linker stability and in vivo toxicity, using the detailed protocols outlined in this guide, is essential for the successful development of safer and more effective ADC therapies.

References

A Comparative Guide to Antibody-Drug Conjugates: The Case for Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The design of these complex molecules, particularly the linker connecting the antibody to the cytotoxic payload, is critical to their efficacy and safety. This guide provides a comparative analysis of ADCs utilizing non-cleavable linkers, with a focus on successful case studies, and contrasts them with ADCs employing cleavable linkers. We present supporting experimental data, detailed methodologies, and visual representations to aid in the understanding of these innovative therapies.

The Critical Role of the Linker in ADC Design

The linker in an ADC is a key determinant of its therapeutic index, influencing its stability in circulation and the mechanism of payload release. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the drug payload.[1][2][3][4] This fundamental difference in the release mechanism has significant implications for the ADC's performance, including its stability, potential for off-target toxicity, and the "bystander effect" (the ability to kill neighboring antigen-negative tumor cells).[5]

Case Studies: Successful ADCs with Non-Cleavable Linkers

Two prominent examples of successful ADCs employing non-cleavable linkers are ado-trastuzumab emtansine (T-DM1, Kadcyla®) and belantamab mafodotin (Blenrep®).

Ado-Trastuzumab Emtansine (T-DM1, Kadcyla®)

Mechanism of Action: T-DM1 is an ADC composed of the HER2-targeting antibody trastuzumab, linked via a stable thioether non-cleavable linker (MCC) to the potent microtubule inhibitor DM1, a maytansinoid derivative. Upon binding to the HER2 receptor on the surface of cancer cells, the ADC-receptor complex is internalized through endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the lysine-MCC-DM1 catabolite. This active metabolite then disrupts microtubule dynamics, causing cell cycle arrest and apoptosis. The non-cleavable linker ensures that the cytotoxic payload is released primarily within the target cancer cell, minimizing systemic exposure and potential for off-target toxicity.

TDM1_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell TDM1 T-DM1 (ADC) HER2 HER2 Receptor TDM1->HER2 Binding Endosome Endosome HER2->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Microtubules Microtubules Lysosome->Microtubules Lysosomal Degradation & DM1 Release Apoptosis Apoptosis Microtubules->Apoptosis Disruption

Clinical Performance: The pivotal Phase III EMILIA trial demonstrated the superiority of T-DM1 over lapatinib (B449) plus capecitabine (B1668275) in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.

Belantamab Mafodotin (Blenrep®)

Mechanism of Action: Belantamab mafodotin is an ADC targeting B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells. It consists of a humanized anti-BCMA monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin F (MMAF) via a non-cleavable maleimidocaproyl (mc) linker. Similar to T-DM1, after binding to BCMA, the ADC is internalized and transported to lysosomes. Lysosomal degradation of the antibody releases the MMAF payload, which then leads to cell cycle arrest and apoptosis. The afucosylated Fc region of the antibody also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

Belantamab_Mechanism cluster_extracellular Extracellular Space cluster_cell Myeloma Cell Belantamab Belantamab Mafodotin (ADC) BCMA BCMA Receptor Belantamab->BCMA Binding Endosome Endosome BCMA->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Microtubules Microtubules Lysosome->Microtubules Lysosomal Degradation & MMAF Release Apoptosis Apoptosis Microtubules->Apoptosis Disruption

Clinical Performance: The Phase II DREAMM-2 study evaluated the efficacy and safety of single-agent belantamab mafodotin in patients with relapsed or refractory multiple myeloma.

Comparator: An ADC with a Cleavable Linker

To provide a comprehensive comparison, we will examine tisotumab vedotin (Tivdak®), an ADC that utilizes a cleavable linker.

Tisotumab Vedotin (Tivdak®)

Mechanism of Action: Tisotumab vedotin targets Tissue Factor (TF), a protein overexpressed in various solid tumors, including cervical cancer. It is composed of a human anti-TF monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable valine-citrulline (vc) linker. Upon internalization into the cancer cell, the linker is cleaved by lysosomal proteases, releasing the potent MMAE payload. The cleavable nature of the linker also allows for a "bystander effect," where the released, cell-permeable MMAE can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.

Tisotumab_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_neighbor Neighboring Cancer Cell Tisotumab Tisotumab Vedotin (ADC) TF Tissue Factor (TF) Tisotumab->TF Binding & Internalization Lysosome Lysosome TF->Lysosome Microtubules Microtubules Lysosome->Microtubules Linker Cleavage & MMAE Release Neighbor_Microtubules Microtubules Lysosome->Neighbor_Microtubules Bystander Effect (MMAE diffusion) Apoptosis Apoptosis Microtubules->Apoptosis Disruption Neighbor_Apoptosis Apoptosis Neighbor_Microtubules->Neighbor_Apoptosis Disruption

Clinical Performance: The pivotal Phase II innovaTV 204 trial evaluated the efficacy and safety of tisotumab vedotin in patients with recurrent or metastatic cervical cancer.

Performance Comparison: Non-Cleavable vs. Cleavable Linkers

The following tables summarize the key clinical trial data for the aforementioned ADCs, providing a direct comparison of their performance.

Table 1: Efficacy Data from Pivotal Clinical Trials

ADC (Linker Type)TrialIndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Ado-Trastuzumab Emtansine (Non-cleavable)EMILIAHER2+ Metastatic Breast Cancer43.6%9.6 months30.9 months
Belantamab Mafodotin (Non-cleavable)DREAMM-2 (2.5 mg/kg dose)Relapsed/Refractory Multiple Myeloma32%2.8 months15.3 months
Tisotumab Vedotin (Cleavable)innovaTV 204Recurrent/Metastatic Cervical Cancer24%4.2 months12.1 months

Table 2: Key Safety Data (Grade ≥3 Adverse Events)

ADC (Linker Type)TrialMost Common Grade ≥3 Adverse Events
Ado-Trastuzumab Emtansine (Non-cleavable)EMILIAThrombocytopenia (15%), Increased AST (4.3%), Increased ALT (2.9%)
Belantamab Mafodotin (Non-cleavable)DREAMM-2 (2.5 mg/kg dose)Keratopathy (29%), Thrombocytopenia (21%), Anemia (20%)
Tisotumab Vedotin (Cleavable)innovaTV 204Anemia (10%), Fatigue (7%), Nausea (5%)

Experimental Protocols: A Look into the Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies for the pivotal trials discussed.

EMILIA Trial (Ado-Trastuzumab Emtansine)
  • Study Design: A Phase III, randomized, open-label, international clinical trial.

  • Patient Population: 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.

  • Treatment Arms:

    • T-DM1 administered intravenously at 3.6 mg/kg every 3 weeks.

    • Lapatinib (1250 mg/day, orally) plus capecitabine (1000 mg/m² twice daily for 14 days of a 21-day cycle).

  • Primary Endpoints: Progression-free survival (PFS) as assessed by an independent review committee, and overall survival (OS).

  • Key Assessments: Tumor assessments were performed every 6 weeks. Safety was assessed continuously.

EMILIA_Workflow cluster_screening Screening cluster_randomization Randomization (1:1) cluster_followup Follow-up Eligibility Patient Eligibility: HER2+ mBC, Prior Trastuzumab/Taxane TDM1_Arm T-DM1 Arm (3.6 mg/kg IV q3w) Eligibility->TDM1_Arm Control_Arm Lapatinib + Capecitabine Arm Eligibility->Control_Arm Tumor_Assessment Tumor Assessment (every 6 weeks) TDM1_Arm->Tumor_Assessment Control_Arm->Tumor_Assessment Survival_Followup Survival Follow-up Tumor_Assessment->Survival_Followup Until Progression

DREAMM-2 Trial (Belantamab Mafodotin)
  • Study Design: A Phase II, open-label, two-arm, multicenter study.

  • Patient Population: 196 patients with relapsed or refractory multiple myeloma who had received at least three prior lines of therapy, including an anti-CD38 antibody, and were refractory to a proteasome inhibitor and an immunomodulatory agent.

  • Treatment Arms:

    • Belantamab mafodotin 2.5 mg/kg intravenously every 3 weeks.

    • Belantamab mafodotin 3.4 mg/kg intravenously every 3 weeks.

  • Primary Endpoint: Overall response rate (ORR).

  • Key Assessments: Disease response was assessed at screening, every 3 weeks during treatment, and at the end of treatment. Ocular examinations were conducted at baseline and before each dose.

DREAMM2_Workflow cluster_screening Screening cluster_treatment Treatment Arms cluster_followup Follow-up Eligibility Patient Eligibility: Relapsed/Refractory Multiple Myeloma, ≥3 Prior Therapies Arm_A Belantamab Mafodotin 2.5 mg/kg IV q3w Eligibility->Arm_A Arm_B Belantamab Mafodotin 3.4 mg/kg IV q3w Eligibility->Arm_B Response_Assessment Response Assessment (every 3 weeks) Arm_A->Response_Assessment Safety_Monitoring Safety Monitoring (including ocular exams) Arm_A->Safety_Monitoring Arm_B->Response_Assessment Arm_B->Safety_Monitoring

innovaTV 204 Trial (Tisotumab Vedotin)
  • Study Design: A Phase II, open-label, single-arm, multicenter trial.

  • Patient Population: 101 patients with recurrent or metastatic cervical cancer who had progressed on or after chemotherapy.

  • Treatment: Tisotumab vedotin 2.0 mg/kg intravenously every 3 weeks until disease progression or unacceptable toxicity.

  • Primary Endpoint: Confirmed objective response rate (ORR) assessed by an independent review committee.

  • Key Assessments: Tumor response was evaluated every 6 weeks for the first 30 weeks and every 12 weeks thereafter.

innovaTV204_Workflow cluster_screening Screening cluster_treatment Treatment cluster_followup Follow-up Eligibility Patient Eligibility: Recurrent/Metastatic Cervical Cancer, Progressed on/after Chemo Treatment_Arm Tisotumab Vedotin 2.0 mg/kg IV q3w Eligibility->Treatment_Arm Response_Assessment Response Assessment (q6w then q12w) Treatment_Arm->Response_Assessment Safety_Monitoring Safety Monitoring Treatment_Arm->Safety_Monitoring

Conclusion: The Enduring Value of Non-Cleavable Linkers

The success of ado-trastuzumab emtansine and belantamab mafodotin underscores the significant therapeutic potential of ADCs with non-cleavable linkers. Their enhanced stability in circulation translates to a favorable safety profile by minimizing premature payload release and off-target toxicities. While cleavable linkers offer the advantage of a bystander effect, which can be beneficial in certain tumor types, the targeted and controlled payload delivery of non-cleavable linker-based ADCs represents a robust and effective strategy in cancer therapy. The choice between a cleavable and non-cleavable linker is ultimately dependent on the specific target, the properties of the payload, and the characteristics of the tumor microenvironment. This guide provides a framework for understanding these critical considerations in the ongoing development of next-generation ADCs.

References

A Comparative Guide to ADC Linkers: Benchmarking Mal-L-PA-NH-Boc Against Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. The choice of linker dictates the payload's release mechanism and overall pharmacokinetic profile. This guide provides an objective comparison of the non-cleavable Mal-L-PA-NH-Boc linker against a spectrum of next-generation cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

Overview of ADC Linker Technologies

ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells. The linker tethers the cytotoxic payload to the monoclonal antibody and is engineered to remain stable in systemic circulation while enabling efficient payload release at the tumor site. Linkers are broadly categorized as non-cleavable or cleavable.

This compound: A Non-Cleavable Workhorse

This compound is a non-cleavable linker that connects to the antibody via a stable thioether bond formed through a Michael addition reaction with cysteine residues.[1] The release of the payload from an ADC employing a non-cleavable linker relies on the complete lysosomal degradation of the antibody, which liberates an amino acid-linker-payload adduct.[2][3] This mechanism ensures high plasma stability and minimizes off-target toxicity, as the payload is not released prematurely.[2]

Next-Generation ADC Linkers: Pushing the Boundaries

Driven by the need for improved therapeutic indices, next-generation linkers have emerged with enhanced features:

  • Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This can lead to a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[4] Common cleavage mechanisms include:

    • Enzyme-Cleavable (e.g., Val-Cit): Dipeptide linkers like valine-citrulline (Val-Cit) are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[4]

    • pH-Sensitive (e.g., Hydrazones): These linkers are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[4]

    • Glutathione-Sensitive (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the plasma.[3]

  • Next-Generation Non-Cleavable Linkers: Innovations in this class focus on improving hydrophilicity and stability. The inclusion of components like polyethylene (B3416737) glycol (PEG) can enhance solubility, reduce aggregation, and improve pharmacokinetics, allowing for higher drug-to-antibody ratios (DAR).[5][6]

  • Novel Chemistries: Emerging strategies include dual-enzyme cleavable linkers and self-immolative linkers, which offer more controlled and specific payload release.[7][8]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of different linker technologies.

Disclaimer: The data presented below is compiled from multiple sources. Direct head-to-head comparisons are challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used. Therefore, this data should be considered illustrative.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Linker TypeLinker ExamplePayloadCell LineTarget AntigenIC50 (M)Reference(s)
Non-Cleavable Cys-linker (similar to this compound)MMAEBT-474HER2~1 x 10⁻¹¹[3][9][10]
Cleavable (Peptide) Val-CitMMAESKBR3HER21.43 x 10⁻¹¹[11]
Cleavable (β-galactosidase) β-galactosidase-cleavableMMAESKBR3HER28.8 x 10⁻¹²[1][11]
Cleavable (Dual-Enzyme) 3-O-sulfo-β-galactoseMMAESKBR3HER24.9 x 10⁻¹¹[7]
Non-Cleavable (Hydrophilic) PEG-basedMMADBxPC3M1S1Not specified, but showed potent activity[12]
Table 2: In Vivo Tumor Growth Inhibition of ADCs with Different Linkers

| Linker Type | Linker Example | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) | | --- | --- | --- | --- | --- | | Non-Cleavable | PEG6-C2 | BxPC3 xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition |[12] | | Cleavable (Peptide) | Val-Cit-PABC | NCI-N87 Gastric Cancer | Single dose | Potent anti-tumor activity |[9] | | Cleavable (Novel Peptide) | Triglycyl (CX) | EGFR & EpCAM xenografts | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADC |[1] | | Cleavable (Dual-Enzyme) | P1' tandem-cleavage | Granta 519 xenograft | 5 mg/kg, single dose | Complete responses in 3 of 6 mice |[13] |

Table 3: Plasma Stability of ADCs with Different Linkers

| Linker Type | Linker Example | Species | Stability Metric | Result | Reference(s) | | --- | --- | --- | --- | --- | | Non-Cleavable | SMCC | Human | - | Generally high plasma stability |[2][14] | | Cleavable (Peptide) | Val-Cit | Mouse | % Payload Release after 6 days | ~30% |[8] | | Cleavable (Peptide) | Triglycyl (CX) | Mouse | Half-life (t1/2) | 9.9 days (comparable to SMCC-DM1) |[1] | | Cleavable (Disulfide) | SPDB | Human | - | Improved stability with steric hindrance |[15] | | Cleavable (Hydrazone) | Hydrazone | Human/Mouse | Half-life (t1/2) | ~2 days |[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key experiments in ADC development.

A. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

B. In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload over time.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • ADC Isolation: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).

  • Analysis of Intact ADC (for DAR):

    • Elute the ADC from the beads.

    • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload loss.

  • Analysis of Released Payload:

    • Extract the free payload from the plasma supernatant.

    • Quantify the released payload using LC-MS/MS.

  • Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and half-life of the linker.

C. In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment, typically via intravenous injection.

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Pharmacodynamic Analysis (Optional): Excise tumors for biomarker analysis (e.g., target engagement, apoptosis markers) to understand the mechanism of action.

Visualizing ADC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

ADC_Mechanism_of_Action cluster_extracellular Systemic Circulation cluster_cell Target Cancer Cell cluster_internalization Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC_circ ADC in Circulation ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Targeting Antigen Tumor Antigen Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome Payload_cleavable Free Payload (Cleavable Linker) Lysosome->Payload_cleavable Cleavage Payload_noncleavable Amino Acid-Linker-Payload (Non-Cleavable Linker) Lysosome->Payload_noncleavable Degradation DNA_damage DNA Damage / Microtubule Disruption Payload_cleavable->DNA_damage Bystander_cell Neighboring Cancer Cell (Bystander Effect) Payload_cleavable->Bystander_cell Diffusion Payload_noncleavable->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Plasma_Stability Plasma Stability Assay (DAR over time) Xenograft Xenograft Model Establishment Plasma_Stability->Xenograft Lead Selection Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Efficacy->Toxicity Start ADC Candidate Start->Cytotoxicity Potency Start->Plasma_Stability Stability

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-L-PA-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Mal-L-PA-NH-Boc (Maleimide-L-Phenylalanine-Amine-Boc) is a valuable tool in bioconjugation and the development of antibody-drug conjugates (ADCs), but its disposal requires careful consideration due to its reactive maleimide (B117702) group. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

The primary hazard associated with this compound stems from the maleimide moiety, a potent thiol-reactive agent.[1] Maleimides are known to be sensitizers and can cause severe skin burns and eye damage.[2][3] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a designated chemical fume hood, especially when handling the solid compound.

Key Safety and Hazard Information

A summary of the hazards associated with the maleimide functional group, the most reactive component of this compound, is provided below. This information is based on data for maleimide and related compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[3][4]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Sensitization (Category 1) May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of both solid this compound and solutions containing the compound. The core of this procedure is the deactivation of the reactive maleimide group prior to disposal.

Materials Required:
  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • Full-length laboratory coat

  • Chemical fume hood

  • Appropriately labeled hazardous waste containers (for solid and liquid waste)

  • Thiol-containing quenching solution (e.g., 1 M β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer like PBS)

  • Inert absorbent material for spills

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Solid or Liquid Waste? FumeHood->WasteType SolidWaste Unused Solid this compound WasteType->SolidWaste Solid LiquidWaste Solutions Containing This compound WasteType->LiquidWaste Liquid CollectSolid Collect in a Labeled, Sealed Hazardous Solid Waste Container SolidWaste->CollectSolid ContaminatedDebris Contaminated Consumables (Tips, Tubes, Gloves) ContaminatedDebris->CollectSolid StoreWaste Store Waste Containers in a Designated Area CollectSolid->StoreWaste Deactivate Deactivate Maleimide: Add excess Thiol Solution (e.g., BME, DTT) LiquidWaste->Deactivate Incubate Incubate for at least 2 hours at Room Temperature Deactivate->Incubate CollectLiquid Collect Deactivated Solution in a Labeled, Sealed Hazardous Liquid Waste Container Incubate->CollectLiquid CollectLiquid->StoreWaste EHS Arrange for Disposal via Institutional EHS Office StoreWaste->EHS

Caption: Logical workflow for the safe disposal of this compound.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE) and Work Area:

    • Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its waste.

    • Conduct all steps, especially the handling of the solid compound and the deactivation procedure, within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Waste Segregation:

    • Solid Waste:

      • Unused or expired solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed, and chemical-resistant container for hazardous solid waste.

      • Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and with the chemical name.

    • Liquid Waste:

      • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemical-resistant container for hazardous liquid waste. Do not pour any solutions containing this compound down the drain.

  • Deactivation of Liquid Waste:

    • Before final disposal, it is best practice to deactivate the reactive maleimide group in liquid waste.

    • Prepare a quenching solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), at a concentration of approximately 1 M in a suitable buffer (e.g., PBS).

    • In the designated liquid waste container, add the quenching solution to the this compound solution to achieve at least a 10-fold molar excess of the thiol.

    • Allow the reaction to proceed for a minimum of 2 hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound Waste"), and the primary hazard (e.g., "Corrosive," "Toxic"). For liquid waste, also indicate the contents of the solution (e.g., "Deactivated with β-mercaptoethanol").

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your local, state, and federal regulations for chemical waste disposal.

By adhering to these procedures, you can effectively manage the risks associated with this compound and ensure a safe and compliant laboratory environment. Building a culture of safety and responsibility in chemical handling is fundamental to successful and sustainable research.

References

Essential Safety and Operational Guide for Handling Mal-L-PA-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for Mal-L-PA-NH-Boc, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of specific personal protective equipment. The substance is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1].

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust be worn to protect against chemical splashes and serious eye irritation[1].
Hand Protection Chemical-Resistant GlovesProtective gloves are mandatory to prevent skin irritation[1].
Body Protection Protective ClothingLaboratory coat or other protective clothing is required to prevent skin contact[1].
Respiratory Protection Fume Hood or RespiratorUse only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

Operational and Handling Plan

A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure and ensuring safety.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure all required PPE is correctly worn. The workspace within the fume hood should be clean and uncluttered.

  • Weighing: When weighing the solid compound, perform the task within the fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be conducted in a closed system or within a chemical fume hood.

  • Post-Handling: After handling, wash hands thoroughly. Clean and decontaminate all work surfaces and equipment.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1].
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1].
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention[1].
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[1].

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place[1].

  • Recommended storage is locked up[1].

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations[1].

  • Do not allow the product to enter drains or water courses[1].

Workflow for Safe Handling of this compound

cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound in Fume Hood prep_workspace->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate After Use dispose Dispose of Waste Properly decontaminate->dispose exposure In Case of Exposure, Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-L-PA-NH-Boc
Reactant of Route 2
Reactant of Route 2
Mal-L-PA-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.